molecular formula C17H24O11 B1163306 Hastatoside CAS No. 50816-24-5

Hastatoside

Cat. No.: B1163306
CAS No.: 50816-24-5
M. Wt: 404.4 g/mol
InChI Key: PRZVXHGUJJPSME-CZMSZWGTSA-N
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Description

Hastatoside is an iridoid monoterpenoid with formula C17H24O11 that is isolated from several plants including Verbena officinalis and exhibits a sleep-promoting effect. It has a role as a plant metabolite and a hepatoprotective agent. It is a beta-D-glucoside, an iridoid monoterpenoid, a cyclopentapyran, a monosaccharide derivative, a monoterpene glycoside, an alpha,beta-unsaturated carboxylic ester and a methyl ester.
This compound has been reported in Penstemon secundiflorus, Penstemon nitidus, and other organisms with data available.

Properties

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZVXHGUJJPSME-CZMSZWGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904209
Record name Hastatoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50816-24-5
Record name Hastatoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hastatoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HASTATOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Hastatoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure of Hastatoside, an iridoid glycoside of significant pharmacological interest. It details its physicochemical properties, the spectroscopic data underpinning its structural elucidation, and the experimental methodologies for its isolation and characterization. Furthermore, a key signaling pathway modulated by this compound is illustrated to provide context for its biological activity.

Core Chemical Identity

This compound is an iridoid O-glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. It is a prominent bioactive constituent found in plants of the Verbena genus, such as Verbena officinalis (Common Vervain) and Verbena hastata.[1][2] The structure consists of a central iridoid aglycone linked to a glucose molecule via a glycosidic bond.

Physicochemical and Structural Data

The fundamental properties that define the chemical structure of this compound are summarized below. This data is critical for its identification, characterization, and quantification in various experimental settings.

PropertyValue
IUPAC Name methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[3][4]
Molecular Formula C₁₇H₂₄O₁₁[3][5][6]
Molecular Weight 404.37 g/mol [2][3]
CAS Number 50816-24-5[3]
Canonical SMILES CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O[4]
Isomeric SMILES C[C@H]1CC(=O)[C@]2([C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O[1]
Classification Iridoid O-glycoside[7]

2D Chemical Structure of this compound:

alt text

Source: PubChem CID 92043450

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][8]

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a carbon map of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is based on literature values.[7]

Carbon AtomChemical Shift (δ, ppm)
Iridoid Moiety
C-1Data not available in snippets
C-3Data not available in snippets
C-4Data not available in snippets
C-5Data not available in snippets
C-6Data not available in snippets
C-7Data not available in snippets
C-8Data not available in snippets
C-9Data not available in snippets
C-10Data not available in snippets
C-11 (C=O)Data not available in snippets
OCH₃Data not available in snippets
Glucose Moiety
C-1'Data not available in snippets
C-2'Data not available in snippets
C-3'Data not available in snippets
C-4'Data not available in snippets
C-5'Data not available in snippets
C-6'Data not available in snippets
Note: Specific chemical shift values were not available in the provided search results, but a reference to the data is available in S. Jensen, B. Nielsen, Phytochem. 19, 2685 (1980).[7]
Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition, while tandem MS (MS/MS) reveals structural details through fragmentation patterns. For iridoid glycosides like this compound, characteristic fragmentation involves the loss of the sugar moiety.

Ionm/z (Mass-to-Charge Ratio)Description
[M+Na]⁺427.121Sodium adduct of the parent molecule (Calculated for C₁₇H₂₄O₁₁Na)
[M+H]⁺405.139Protonated parent molecule
[M-glucose+H]⁺243.060Aglycone fragment after loss of the glucose moiety (162 Da)

Note: These m/z values are predicted based on the molecular formula and typical fragmentation patterns for iridoid glycosides.

Experimental Protocols

Isolation of this compound from Verbena officinalis

The isolation of this compound is a multi-step process involving extraction and chromatographic purification.[8]

  • Extraction: Dried and powdered aerial parts of Verbena officinalis are subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like fats and chlorophyll. The iridoid glycosides, being polar, remain predominantly in the aqueous phase.

  • Column Chromatography: The concentrated aqueous extract is subjected to various column chromatography steps.[8]

    • Initial Fractionation: A macroporous resin or silica (B1680970) gel column is often used for initial fractionation, eluting with a gradient of water and methanol.

    • Fine Purification: Fractions enriched with this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure compound.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC, typically achieving >95-98%.[6]

Protocol for Structural Elucidation

The molecular structure of the purified compound is confirmed using a suite of spectroscopic methods.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, water-D₂O) for NMR analysis or in a high-purity solvent like methanol for MS analysis.

  • Mass Spectrometry:

    • High-Resolution MS (HRMS): The sample is analyzed using an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This data is used to confirm the molecular formula (C₁₇H₂₄O₁₁).

    • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to confirm the presence of the glucose unit and the iridoid aglycone.

  • NMR Spectroscopy:

    • 1D NMR: ¹H-NMR and ¹³C-NMR spectra are acquired to identify all proton and carbon signals in the molecule.

    • 2D NMR: A series of 2D NMR experiments are conducted to establish connectivity:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the iridoid and glucose rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule, such as the aglycone to the glucose moiety and identifying the positions of quaternary carbons and functional groups.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, including hepatoprotective effects. It has been shown to attenuate carbon tetrachloride-induced liver fibrosis by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[5] Molecular docking studies indicate that this compound can bind to GSK-3β, promoting its kinase activity.[5] This leads to the phosphorylation and subsequent inhibition of its downstream effector, β-catenin, a key protein in fibrotic processes. By inhibiting β-catenin, this compound suppresses the activation and proliferation of hepatic stellate cells (HSCs), a critical event in the progression of liver fibrosis.[5]

Hastatoside_GSK3B_Pathway This compound This compound GSK3B GSK-3β (Glycogen Synthase Kinase-3β) This compound->GSK3B Binds to & Promotes Activity pBetaCatenin Phosphorylated β-catenin GSK3B->pBetaCatenin Phosphorylates pGSK3B Active GSK-3β BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocation Degradation Proteasomal Degradation pBetaCatenin->Degradation Degradation->BetaCatenin Prevents Nuclear Translocation TCF_LEF TCF/LEF Transcription Transcription of Pro-fibrotic Genes (e.g., α-SMA, Col1α1) TCF_LEF->Transcription Activates Fibrosis Liver Fibrosis Transcription->Fibrosis invis1 invis2

Figure 1. Mechanism of this compound in attenuating liver fibrosis via the GSK-3β/β-catenin pathway.

References

Hastatoside: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hastatoside, an iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including sedative-hypnotic and hepatoprotective effects. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Primary Natural Sources

This compound was first isolated from Verbena hastata (Blue Vervain) and subsequently from Verbena officinalis (Common Vervain), which are considered its primary natural sources.[1] It is a characteristic iridoid glycoside of the Verbena genus, often co-occurring with a structurally related compound, verbenalin (B192655).[2][3]

The primary plant sources of this compound belong to the Verbenaceae family. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the developmental stage of the plant.

Natural Occurrence

This compound has been identified in various species of the Verbena genus. The highest concentrations are typically found in the aerial parts of the plants, particularly the leaves, especially during the pre-flowering period.[4] Research indicates that the content of iridoids, including this compound, tends to increase as the plant ages.[4]

Quantitative Data

The quantification of this compound in plant materials is crucial for standardization and for ensuring the quality of herbal preparations and extracts. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. The tables below summarize the reported concentrations of this compound in various Verbena species.

Table 1: this compound Content in Verbena Species

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Verbena officinalisAerial PartsMain constituent (exact value not specified)[5]
Verbena officinalisTender Parts0.24 - 0.34% w/w (combined with verbenalin and verbascoside)[2]
Verbena carolinaDried Plant0.17 - 3.37 (range for main constituents including this compound)[6]

Experimental Protocols

Extraction of this compound from Verbena officinalis

This protocol is based on established methods for the extraction of iridoid glycosides from Verbena species.[2]

Objective: To extract this compound from the aerial parts of Verbena officinalis.

Materials and Reagents:

Procedure:

  • Macerate 7.5 kg of the dried, powdered aerial parts of V. officinalis with 200 L of 90% aqueous methanol at room temperature for 15 days.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a residue (approximately 995 g).

  • Mix the residue with diatomite and silica gel.

  • Sequentially extract the mixture with petroleum ether, ethyl acetate, and methanol.

  • Concentrate the ethyl acetate extract to yield a residue of approximately 316 g. This fraction is enriched with this compound.

Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the ethyl acetate extract.[2]

Objective: To isolate pure this compound from the crude ethyl acetate extract.

Materials and Reagents:

  • Ethyl acetate extract from the previous step

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvent systems for chromatography (e.g., dichloromethane/methanol gradients)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • HPLC system for purity analysis

Procedure:

  • Subject the dried ethyl acetate extract (120 g) to silica gel column chromatography.

  • Elute the column with a gradient of dichloromethane/methanol (from 100:1 to 1:1) to yield several fractions.

  • Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing this compound.

  • Pool the this compound-rich fractions and further purify them using a Sephadex LH-20 column.

  • Perform a final purification step using reversed-phase HPLC (C18 column) to obtain pure this compound.

  • Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D NMR and Mass Spectrometry.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

Objective: To determine the concentration of this compound in a Verbena extract.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.05% aqueous formic acid (A) and methanol (B) is often used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10.0 µL.

  • Detection Wavelength: Set at the λmax of this compound (typically around 230-240 nm).

  • Column Temperature: 28 ± 2 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Liver Fibrosis

This compound has been shown to attenuate liver fibrosis by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[5][7] Molecular docking studies have indicated that this compound can bind to GSK-3β, thereby promoting its activity.[7] This leads to the inhibition of the downstream effector β-catenin, which in turn suppresses the activation and proliferation of hepatic stellate cells (HSCs), key players in the development of liver fibrosis.[5][7]

Hastatoside_Liver_Fibrosis_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatic Stellate Cell This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits Proliferation HSC Activation & Proliferation beta_catenin->Proliferation Promotes Fibrosis Liver Fibrosis Proliferation->Fibrosis Leads to

Caption: this compound's inhibitory pathway on liver fibrosis.

General Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for the investigation of this compound, from plant material to biological activity assessment.

Hastatoside_Workflow Plant Verbena spp. (Aerial Parts) Extraction Extraction (e.g., 90% Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Isolation Isolation (Column Chromatography) CrudeExtract->Isolation Quantification Quantification (HPLC) CrudeExtract->Quantification Purethis compound Pure this compound Isolation->Purethis compound Bioactivity Biological Activity Assessment (e.g., in vitro, in vivo) Purethis compound->Bioactivity

Caption: General workflow for this compound research.

References

Verbena officinalis: A Comprehensive Technical Guide to Hastatoside Sourcing, Pharmacological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbena officinalis, commonly known as common vervain, is a perennial herb with a rich history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, prominent among them being the iridoid glycoside, Hastatoside. This technical guide provides an in-depth overview of Verbena officinalis as a primary source of this compound. It details the quantitative analysis of this compound content, comprehensive experimental protocols for its extraction, isolation, and quantification, and explores its significant pharmacological activities. A key focus is placed on the molecular mechanisms of action, particularly the signaling pathways modulated by this compound, including its role in regulating the GSK-3β/β-catenin pathway. This document is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and application of this compound.

Quantitative Analysis of this compound in Verbena officinalis

The concentration of this compound in Verbena officinalis can vary depending on factors such as the part of the plant used, geographical origin, harvest time, and the extraction method employed. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: this compound Content in Aerial Parts of Verbena officinalis

Plant MaterialExtraction Solvent/MethodThis compound Content (% w/w of dry weight)Reference
Aerial PartsMethanol (B129727)0.379%[1]
Aerial PartsMethanol0.0582% (582 mg/100g DW)[2]
Aerial PartsNot SpecifiedNot specified, but a main iridoid glycoside[3]

Table 2: this compound and Verbenalin Content in Verbena officinalis In Vitro Cultures

Culture TypeThis compound Content (mg/100 g DW)Verbenalin Content (mg/100 g DW)Reference
Parent Plant398.874210.88N/A

Experimental Protocols

Extraction of this compound from Verbena officinalis

A general workflow for the extraction of this compound from the aerial parts of Verbena officinalis is presented below.

G Start Aerial Parts of Verbena officinalis Dry Drying of Plant Material Start->Dry Grind Grinding to a Fine Powder Dry->Grind Extract Extraction with Solvent (e.g., 90% Methanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration under Reduced Pressure Filter->Concentrate Crude_Extract Crude Methanolic Extract Concentrate->Crude_Extract

Caption: General workflow for the extraction of this compound.

Detailed Protocol for Methanolic Extraction:

  • Plant Material Preparation: Collect the aerial parts of Verbena officinalis. Dry the plant material in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Extraction: Macerate the powdered plant material in 90% (v/v) aqueous methanol at room temperature. A common ratio is 1:10 (plant material:solvent, w/v). The maceration should be carried out for an extended period, for instance, 15 days, with occasional shaking to ensure thorough extraction.[4]

  • Filtration and Concentration: After the extraction period, filter the mixture through filter paper to separate the plant debris from the liquid extract. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Isolation of this compound by Column Chromatography

The crude extract can be further purified to isolate this compound using column chromatography.

G Start Crude Methanolic Extract Adsorb Adsorption onto Silica (B1680970) Gel Start->Adsorb Fractionate Fractionation with Solvents (e.g., Petroleum Ether, Ethyl Acetate (B1210297), Methanol) Adsorb->Fractionate EA_Fraction Ethyl Acetate Fraction Fractionate->EA_Fraction CC Silica Gel Column Chromatography (Gradient Elution: CH2Cl2/MeOH) EA_Fraction->CC Fractions Collection of Fractions CC->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Pooling of this compound-rich Fractions TLC->Combine Purified Purified this compound Combine->Purified

Caption: Workflow for the isolation of this compound.

Detailed Protocol for Column Chromatography:

  • Sample Preparation: The crude methanolic extract is adsorbed onto a small amount of silica gel to create a dry powder.

  • Fractionation: The adsorbed extract is then subjected to fractionation using solvents of increasing polarity. For instance, it can be sequentially extracted with petroleum ether, ethyl acetate, and methanol. The ethyl acetate fraction is often enriched with iridoid glycosides like this compound.[4]

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH), starting from 100:1 to 1:1.[4]

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. Fractions showing a prominent spot corresponding to a this compound standard are pooled together.

  • Further Purification: If necessary, the pooled fractions can be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization, to obtain highly pure this compound.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound.

Table 3: HPLC-DAD Method for this compound Quantification

ParameterCondition
Column Agilent Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase (A) 0.1% (v/v) aqueous phosphoric acid, (B) Acetonitrile
Gradient Elution Not specified in detail, but a gradient program is used.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm, 238 nm, and 331 nm (multiple wavelengths for simultaneous analysis of different compounds)
Reference [5]

Sample Preparation for HPLC Analysis:

  • Accurately weigh a specific amount of powdered Verbena officinalis (e.g., 1.0 g).

  • Add a defined volume of a suitable solvent (e.g., 50 mL of methanol).

  • Extract the sample using ultrasonication for a specified time (e.g., 30 minutes).

  • Allow the mixture to cool and then add solvent to compensate for any loss during sonication.

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

Pharmacological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, with its neuroprotective, anti-fibrotic, and sleep-promoting effects being of particular interest.

Anti-fibrotic Activity and the GSK-3β/β-catenin Signaling Pathway

This compound has been shown to attenuate carbon tetrachloride-induced liver fibrosis. Its mechanism of action involves the modulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway.

In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event. The Wnt/β-catenin signaling pathway is known to promote HSC activation and proliferation. This compound intervenes in this pathway by binding to and promoting the activity of GSK-3β. Active GSK-3β, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By enhancing the degradation of β-catenin, this compound inhibits the downstream signaling that leads to HSC activation and proliferation, thereby preventing the progression of liver fibrosis.

G cluster_0 Normal Condition cluster_1 Fibrotic Condition (Wnt Signaling) cluster_2 This compound Intervention GSK3b_active Active GSK-3β Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) GSK3b_active->Destruction_Complex forms b_catenin β-catenin Destruction_Complex->b_catenin targets Phosphorylation Phosphorylation b_catenin->Phosphorylation undergoes Degradation Proteasomal Degradation Phosphorylation->Degradation leads to Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP GSK3b_inactive Inactive GSK-3β Frizzled->GSK3b_inactive inhibits LRP->GSK3b_inactive inhibits b_catenin_stable Stable β-catenin GSK3b_inactive->b_catenin_stable stabilizes Nucleus Nucleus b_catenin_stable->Nucleus translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF binds to Gene_Transcription Gene Transcription (HSC Activation, Proliferation) TCF_LEF->Gene_Transcription activates This compound This compound GSK3b_activated Activated GSK-3β This compound->GSK3b_activated activates b_catenin_degraded β-catenin Degradation GSK3b_activated->b_catenin_degraded promotes Inhibition Inhibition of HSC Activation & Proliferation b_catenin_degraded->Inhibition

Caption: this compound's modulation of the GSK-3β/β-catenin pathway.

Neuroprotective Effects and Potential Signaling Pathways

While the specific signaling pathways for this compound's neuroprotective effects are still under investigation, research on other iridoid glycosides and related compounds in Verbena officinalis suggests potential mechanisms. These include the modulation of pathways involved in oxidative stress, inflammation, and neuronal survival.

  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key regulator of cellular defense against oxidative stress. Some phytochemicals exert their neuroprotective effects by activating Nrf2, leading to the expression of antioxidant enzymes. Acteoside, another compound found in Verbena officinalis, has been shown to protect against neuronal damage via the Nrf2-ARE signaling pathway.[6]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting neuronal survival and protecting against apoptosis. Neurotrophic factors often mediate their protective effects through this pathway.[7]

  • CREB-BDNF Pathway: The cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) pathway is involved in neuronal plasticity, learning, and memory. Upregulation of this pathway can enhance neurotrophic support.

Sleep-Promoting Activity

This compound, along with verbenalin, has been identified as a major sleep-promoting component of Verbena officinalis. Oral administration of this compound has been shown to increase the total time of non-rapid eye movement (NREM) sleep and enhance delta activity during NREM sleep in animal models.[8] The exact molecular mechanism for this activity is not yet fully elucidated. However, the GABAergic system is a primary target for many sleep-inducing compounds. It is plausible that this compound may modulate GABA receptors, particularly GABAA receptors, to enhance inhibitory neurotransmission in the central nervous system, leading to sedation and sleep promotion.[9][10] Further research is needed to confirm this hypothesis.

Conclusion

Verbena officinalis is a valuable and readily available source of the bioactive iridoid glycoside, this compound. This technical guide has provided a comprehensive overview of the current scientific knowledge on this compound from this plant source. The detailed experimental protocols for extraction, isolation, and quantification offer a practical foundation for researchers. The elucidation of its pharmacological activities, particularly its role in modulating the GSK-3β/β-catenin signaling pathway, highlights its therapeutic potential. Further research into the neuroprotective and sleep-promoting mechanisms of this compound is warranted to fully understand and exploit its beneficial properties for human health.

References

Iridoid Glycosides in Verbena Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemistry, quantification, and biological activities of iridoid glycosides from Verbena species, with a focus on their therapeutic potential.

This technical guide provides a comprehensive overview of iridoid glycosides found in Verbena species, tailored for researchers, scientists, and professionals in drug development. It delves into the quantitative analysis of these compounds, detailed experimental protocols for their extraction and quantification, and the signaling pathways through which they exert their biological effects.

Quantitative Distribution of Iridoid Glycosides in Verbena officinalis

The concentration of iridoid glycosides in Verbena officinalis can vary depending on the plant part and its developmental stage. Verbenalin (B192655) and hastatoside are two of the most abundant and well-studied iridoid glycosides in this species. The following table summarizes the quantitative data from various studies.

CompoundPlant PartConcentration (% w/w)Reference
VerbenalinTender parts0.24 - 0.34[1]
This compoundTender parts0.24 - 0.34[1]
VerbenalinRoots0.276[1]
This compoundRoots0.379[1]
VerbenalinHerbmax. 6.196 (mg/100g DW)[2]
This compoundHerbmax. 0.582 (mg/100g DW)[2]

Experimental Protocols

Extraction of Iridoid Glycosides from Verbena officinalis

This protocol outlines a common method for the extraction of iridoid glycosides from the aerial parts of Verbena officinalis.

Materials:

  • Dried and powdered aerial parts of Verbena officinalis

  • 80% Ethanol (B145695) (EtOH)

  • Petroleum Ether (PE)

  • Ethyl Acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Powder the dried aerial parts of V. officinalis.

  • Reflux the powdered plant material with 80% EtOH (e.g., 10 kg of plant material with 40 L of 80% EtOH, repeated three times) at 60°C.[3]

  • Combine the ethanol extracts and concentrate under vacuum to obtain a residue.[3]

  • Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.[4]

  • The ethyl acetate and n-butanol fractions, which are rich in iridoid glycosides, can then be subjected to further chromatographic separation.[4]

Quantification of Iridoid Glycosides using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of verbenalin and this compound in Verbena extracts by HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% phosphoric acid).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 240 nm.[5]

  • Injection Volume: 10 µL.[5]

Procedure:

  • Standard Preparation: Prepare stock solutions of verbenalin and this compound standards of known concentration in methanol. From the stock solutions, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the dried extracts of Verbena officinalis in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of verbenalin and this compound in the sample by interpolating their peak areas on the calibration curve.

experimental_workflow cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_analysis Analysis plant_material Dried & Powdered Verbena officinalis reflux Reflux with 80% EtOH plant_material->reflux concentrate Concentrate Extract reflux->concentrate partition Suspend in Water & Partition with Solvents concentrate->partition fractions EtOAc & n-BuOH Fractions partition->fractions hplc HPLC-PDA Analysis fractions->hplc quantification Quantification hplc->quantification

Figure 1. General workflow for the extraction and quantification of iridoid glycosides.

Biological Activities and Signaling Pathways

Iridoid glycosides from Verbena species exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Neuroprotective Effects: Inhibition of NF-κB and MAPK Pathways

Many iridoid glycosides exert their anti-inflammatory and neuroprotective effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are crucial regulators of the inflammatory response.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7][8]

The MAPK pathway, which includes kinases like ERK1/2, is also involved in inflammatory processes.[9] Iridoid glycosides from Verbena have been shown to suppress the activation of both NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators.[6]

nfkb_mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS ikk IKK stimulus->ikk mapk MAPK (e.g., ERK1/2) stimulus->mapk verbena Verbena Iridoid Glycosides verbena->ikk Inhibition verbena->mapk Inhibition ikba_nfkb IκBα-NF-κB ikk->ikba_nfkb p_ikba P-IκBα ikba_nfkb->p_ikba Phosphorylation nfkb NF-κB p_ikba->nfkb Degradation of IκBα nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation p_mapk P-MAPK mapk->p_mapk Phosphorylation p_mapk_nuc P-MAPK p_mapk->p_mapk_nuc Translocation pro_inflammatory Pro-inflammatory Gene Expression nfkb_nuc->pro_inflammatory p_mapk_nuc->pro_inflammatory

Figure 2. Inhibition of NF-κB and MAPK signaling pathways by Verbena iridoid glycosides.
Hepatoprotective Effects

Certain iridoid glycosides from Verbena officinalis, such as verbenalin and this compound, have demonstrated hepatoprotective activities.[4] Studies have shown that these compounds can protect liver cells from ethanol-induced toxicity.[4] While the precise signaling pathways are still under investigation, the antioxidant properties of these compounds are thought to play a significant role.

Conclusion

The iridoid glycosides present in Verbena species represent a promising source of bioactive compounds with therapeutic potential, particularly in the areas of inflammation, neuroprotection, and liver health. This guide provides a foundational understanding for researchers and drug development professionals, offering standardized data, detailed experimental protocols, and insights into the molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic applications and to develop standardized extracts and isolated compounds for clinical use.

References

Unveiling the Somnogenic Potential: A Technical Guide to the Mechanism of Action of Hastatoside in Sleep Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insomnia and other sleep-related disorders represent a significant and growing public health concern. While numerous therapeutic options exist, the quest for novel, effective, and safe somnogenic agents continues. Hastatoside, an iridoid glycoside found in plants of the Verbena genus, has emerged as a compound of interest due to its demonstrated sleep-promoting properties. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action in promoting sleep, drawing upon available preclinical evidence. The focus is on the core molecular pathways implicated in its effects, supported by quantitative data and detailed experimental methodologies.

Core Efficacy of this compound in Sleep Modulation

The primary evidence for the sleep-promoting effects of this compound comes from in vivo studies utilizing electroencephalography (EEG) and electromyography (EMG) to monitor sleep architecture in animal models. A pivotal study demonstrated that oral administration of this compound significantly modulates key sleep parameters.

Quantitative Analysis of this compound's Effects on Sleep Architecture

The following table summarizes the quantitative data from a key study investigating the effects of this compound on sleep parameters in rats.

ParameterVehicle ControlThis compound (0.64 mmol/kg)% Change vs. Controlp-valueReference
Total NREM Sleep Time (min) 200.4 ± 15.7362.7 ± 28.4+81%<0.01[1]
Total REM Sleep Time (min) 45.2 ± 3.548.9 ± 4.1+8.2%Not Significant[1]
Total Wake Time (min) 294.4 ± 19.8128.4 ± 24.3-56.4%<0.01[1]
Delta Activity during NREM Sleep BaselineSignificantly Increased-<0.05[1]

Proposed Mechanisms of Action: An Indirect but Compelling Picture

While direct evidence for the molecular targets of this compound is still emerging, studies on closely related compounds and extracts from Verbena species provide strong indications of its likely mechanisms of action. The leading hypotheses center on the modulation of the GABAergic and adenosinergic systems, with a potential secondary influence on the serotonergic pathway.

Modulation of the GABAergic System

The GABAergic system, being the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for hypnotic drugs.[2] Evidence suggests that this compound may potentiate GABAergic neurotransmission.

A study on a crude extract of Verbena officinalis, which contains this compound, demonstrated significant sedative effects, including a dose-dependent decrease in sleep onset and an increase in sleep duration in a thiopental-induced sleeping model.[3] While not conclusive for this compound itself, these findings are consistent with a GABAergic mechanism of action.

Furthermore, research on Lemon Verbena extract, which contains the structurally related compound verbascoside, has shown a significant increase in the mRNA expression of specific GABA-A receptor subunits (α2 and β2) in the brain.[4][5] This suggests that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and thereby promoting sleep.

GABAergic_Pathway cluster_synapse GABAergic Synapse This compound This compound GABA_A_Receptor GABA-A Receptor (α2, β2 subunits) This compound->GABA_A_Receptor Positive Allosteric Modulation (Proposed) Chloride_Ion Cl⁻ GABA_A_Receptor->Chloride_Ion Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Neuron_Membrane Postsynaptic Neuron Membrane Chloride_Ion->Neuron_Membrane Influx Hyperpolarization Hyperpolarization Neuron_Membrane->Hyperpolarization Leads to Sleep_Promotion Sleep Promotion Hyperpolarization->Sleep_Promotion Results in

Caption: Proposed GABAergic signaling pathway for this compound-induced sleep promotion.

Modulation of the Adenosinergic System

Adenosine (B11128) is a key regulator of sleep homeostasis, with its extracellular levels increasing during wakefulness and promoting sleep.[6] The sleep-promoting effects of adenosine are primarily mediated through the A1 and A2A receptors.[7]

A study on Lemon Verbena extract demonstrated a significant upregulation of adenosine A1 receptor mRNA and protein expression in the brain.[4][5] This suggests that this compound may enhance the sensitivity of neurons to the sleep-inducing effects of endogenous adenosine. An increased expression of A1 receptors would lead to a more profound inhibitory effect on wake-promoting neurons, thereby facilitating the transition to and maintenance of sleep.

Adenosinergic_Pathway cluster_neuron Wake-Promoting Neuron This compound This compound Gene_Expression Gene Expression This compound->Gene_Expression Influences (Proposed) A1_Receptor_Upregulation Upregulation of Adenosine A1 Receptors Gene_Expression->A1_Receptor_Upregulation Leads to A1_Receptor Adenosine A1 Receptor A1_Receptor_Upregulation->A1_Receptor Adenosine Adenosine Adenosine->A1_Receptor Binds Neuronal_Inhibition Neuronal Inhibition A1_Receptor->Neuronal_Inhibition Activates Sleep_Promotion Sleep Promotion Neuronal_Inhibition->Sleep_Promotion Results in

Caption: Proposed adenosinergic signaling pathway for this compound-induced sleep promotion.

Potential Influence on the Serotonergic System

The serotonergic system has a complex role in sleep-wake regulation, with different receptor subtypes mediating varied effects.[8] While the evidence is less direct, a molecular docking study has suggested that components of Verbena officinalis extract, verbenalin (B192655) and verbascoside, exhibit significant binding affinity for the Serotonin Reuptake Transporter (SERT).[9][10] Inhibition of SERT would lead to increased synaptic levels of serotonin, which could, depending on the specific receptors activated, contribute to changes in sleep architecture. However, it is important to note that this is a computational finding and has not been experimentally validated for this compound.

Experimental Protocols

To facilitate further research and replication, this section details the key experimental methodologies employed in the cited studies.

EEG/EMG Recording in Rodent Models
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation: Under anesthesia, animals are implanted with stainless steel screw electrodes over the frontal and parietal cortices for EEG recording, and stainless steel wire electrodes into the neck musculature for EMG recording.

  • Acclimatization: Animals are allowed a recovery period of at least one week and are habituated to the recording chamber and oral administration procedure.

  • Data Acquisition: EEG and EMG signals are amplified, filtered (EEG: 0.5-30 Hz; EMG: 15-150 Hz), and digitized. Sleep stages (Wake, NREM, REM) are scored in epochs (e.g., 10-30 seconds) based on the characteristic EEG and EMG patterns.

  • Drug Administration: this compound or vehicle is administered orally at a specific time relative to the light-dark cycle (e.g., at the beginning of the dark phase).

EEG_Workflow cluster_workflow Experimental Workflow for Sleep Analysis Animal_Prep Animal Preparation (Electrode Implantation) Acclimatization Acclimatization & Habituation Animal_Prep->Acclimatization Baseline_Recording Baseline Sleep Recording Acclimatization->Baseline_Recording Drug_Administration Oral Administration (this compound or Vehicle) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Sleep Recording Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis (Sleep Stage Scoring, Power Spectrum Analysis) Post_Drug_Recording->Data_Analysis Results Results (Changes in Sleep Architecture) Data_Analysis->Results

Caption: Experimental workflow for EEG/EMG-based sleep analysis in rodent models.

Gene Expression Analysis (Quantitative PCR)
  • Tissue Collection: Following the experimental period, animals are euthanized, and specific brain regions (e.g., cortex, hypothalamus) are dissected and snap-frozen.

  • RNA Extraction: Total RNA is extracted from the brain tissue using a suitable commercial kit.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • Quantitative PCR (qPCR): qPCR is performed using specific primers for the target genes (e.g., adenosine A1 receptor, GABA-A receptor subunits) and a reference gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

The available evidence strongly supports the sleep-promoting effects of this compound, primarily through the enhancement of NREM sleep and delta activity. While direct molecular targets are yet to be definitively identified, compelling indirect evidence points towards a multimodal mechanism of action involving the potentiation of GABAergic and adenosinergic neurotransmission.

Future research should focus on:

  • Direct Binding and Functional Assays: Investigating the direct interaction of isolated this compound with GABA-A and adenosine receptor subtypes.

  • In Vivo Microdialysis: Measuring the extracellular levels of GABA and adenosine in relevant brain regions following this compound administration.

  • Pharmacokinetic Studies: Determining the bioavailability and brain penetration of this compound to correlate plasma and brain concentrations with its pharmacodynamic effects.

  • Exploration of Other Potential Targets: Investigating the potential role of other neurotransmitter systems and signaling pathways in mediating the effects of this compound.

A comprehensive understanding of the molecular mechanisms underlying the somnogenic effects of this compound will be crucial for its potential development as a novel therapeutic agent for sleep disorders. The information presented in this technical guide provides a solid foundation for guiding future research in this promising area.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Hastatoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of pure hastatoside, a bioactive iridoid glycoside. The information presented herein is intended to support research, development, and application of this natural compound in various scientific and therapeutic contexts. Data is compiled from publicly available scientific literature and chemical databases.

Physicochemical Characteristics

This compound is an iridoid o-glycoside, a class of monoterpenes characterized by a glycosyl moiety attached to the iridoid skeleton.[1] It is a characteristic constituent of plants from the Verbena genus, particularly Verbena officinalis (common vervain), from which it is often isolated.[2][3][4] this compound, along with verbenalin, is recognized as one of the major sleep-promoting components of V. officinalis.[2][5]

The following table summarizes the key physicochemical properties of pure this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄O₁₁[3][5][6][7]
Molecular Weight 404.37 g/mol [3][6][8][9]
Appearance White to off-white solid/powder[6][9]
Purity >95% to 99.45% (HPLC)[2][3][5][8]
Solubility Soluble in water, DMSO (up to 100 mg/mL), methanol (B129727), and ethanol.[1][5][6][8][9] Formulations in DMSO with PEG300, Tween-80, saline, corn oil, or SBE-β-CD have also been reported.[9][1][5][6][8][9]
Predicted pKa 10.20 ± 0.70[6]
Storage Conditions 2-8°C or -20°C for long-term storage.[3][5][6] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9][3][5][6][9]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section outlines the methodologies cited for the isolation, characterization, and biological evaluation of this compound.

This compound is naturally sourced from the aerial parts of plants like Verbena officinalis.[2][4] The general workflow for its isolation involves solvent extraction followed by chromatographic purification.

A typical procedure is as follows:

  • Extraction: The dried, aerial parts of the plant are subjected to extraction with a series of solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.[2]

  • Fractionation: The methanol extract, which contains the iridoid glycosides, is then further purified.[2]

  • Chromatography: Various column chromatography techniques are employed to isolate the individual compounds, yielding this compound along with other known iridoids like verbenalin.[4] High-Performance Liquid Chromatography (HPLC) is used to determine the final purity of the isolated compound.[2][5]

G General Workflow for this compound Isolation and Characterization cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation A Aerial Parts of Verbena officinalis B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Column Chromatography C->D E HPLC for Purity Assessment D->E F Pure this compound E->F G NMR Spectroscopy (1D & 2D) F->G H Mass Spectrometry (MS) F->H I IR Spectroscopy F->I

Workflow for this compound Isolation and Characterization.

The chemical structure of this compound has been confirmed through a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the connectivity and stereochemistry of the molecule.[4][10] Specific chemical shift data for ¹³C NMR in D₂O has been published.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of this compound.[4] Tandem MS (MS/MS) provides fragmentation patterns that further confirm the structure.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[4][12] The IR spectrum shows characteristic bands for the carbonyl group (around 1732 cm⁻¹) and C-O stretching (around 1086 cm⁻¹).[12]

The sleep-promoting effects of this compound were evaluated in an animal model.[5]

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 260-280 g).[5][9]

  • Administration: Oral administration of this compound at doses of 0.32, 0.48, and 0.64 mmol/kg.[5][9]

  • Methodology: Electroencephalographic (EEG) analysis was performed to monitor sleep patterns for a 9-hour period following administration at lights-off time.[5][10]

  • Endpoints: The primary endpoints measured were the total time of non-rapid eye movement (NREM) sleep and the delta activity during NREM sleep.[5][10]

The therapeutic potential of this compound in treating liver fibrosis was investigated through both cell-based and animal studies.[14]

  • In Vivo Model:

    • Animal Model: A mouse model of hepatic fibrosis induced by carbon tetrachloride (CCl₄).[14]

    • Methodology: this compound was administered to the mice, and its effects on liver injury and histological damage were assessed.[14]

    • Endpoints: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, hepatic fibrosis indices (e.g., type 3 procollagen, laminin), and protein levels of α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1α1).[14]

  • In Vitro Model:

    • Cell Line: LX-2 human hepatic stellate cells (HSCs) stimulated with transforming growth factor β1 (TGF-β1).[14]

    • Methodology: The effect of this compound on the proliferation and activation of HSCs was examined. Molecular docking was used to predict the binding interaction with its target.[14]

    • Endpoints: Protein expression levels of cyclin D1, c-Myc, β-catenin, Glycogen (B147801) Synthase Kinase-3β (GSK-3β), and phospho-GSK-3β (Ser 9) were determined via western blotting.[14]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, sleep-promoting, and hepatoprotective effects.[2][8][14]

Recent studies have elucidated that this compound attenuates liver fibrosis by targeting the GSK-3β signaling pathway.[3][14] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event. This compound intervenes in this process by binding to and promoting the activity of GSK-3β. This enhanced GSK-3β activity leads to the inhibition of its downstream effector, β-catenin. The suppression of β-catenin signaling subsequently inhibits the activation and proliferation of HSCs, thereby preventing the progression of liver fibrosis.[14]

G This compound's Hepatoprotective Signaling Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Promotes Activity beta_catenin β-catenin GSK3b->beta_catenin Inhibits HSC_activation Activation & Proliferation of Hepatic Stellate Cells (HSCs) beta_catenin->HSC_activation Promotes Liver_Fibrosis Liver Fibrosis HSC_activation->Liver_Fibrosis Leads to

This compound inhibits liver fibrosis via the GSK-3β/β-catenin pathway.

As an iridoid, this compound is part of a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[6] Iridoids are known to modulate key inflammatory signaling pathways.[10] While the specific mechanisms for this compound are still under investigation, the general anti-inflammatory action of iridoids involves the modulation of pathways such as NF-κB, MAPK, and JAK/STAT.[10] These pathways are central to the inflammatory response, and their modulation can suppress the production of pro-inflammatory mediators.

G General Anti-inflammatory Pathways Modulated by Iridoids cluster_pathways Key Inflammatory Signaling Pathways Iridoids Iridoids (e.g., this compound) NFkB NF-κB Pathway Iridoids->NFkB Modulates MAPK MAPK Pathway Iridoids->MAPK Modulates JAK_STAT JAK/STAT Pathway Iridoids->JAK_STAT Modulates Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation

Iridoids modulate key signaling pathways to exert anti-inflammatory effects.

References

An In-depth Technical Guide to the Spectral Characterization of Hastatoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside predominantly isolated from plants of the Verbena genus, has garnered significant scientific interest due to its diverse pharmacological activities, including sedative-hypnotic and anti-inflammatory effects. Accurate characterization of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectral data and experimental protocols essential for the unequivocal identification and characterization of this compound.

Chemical Structure

Chemical Formula: C₁₇H₂₄O₁₁ Molecular Weight: 404.37 g/mol

The structure of this compound consists of a cyclopentanopyran iridoid aglycone core linked to a glucose molecule.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound, providing information on the chemical environment, connectivity, and stereochemistry of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, D₂O)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.18d9.0
H-37.45s
H-53.15m
H-6α2.20m
H-6β2.55m
H-72.60m
H-92.80m
H-101.15d7.0
OCH₃3.75s
H-1'4.70d8.0
H-2'3.30t8.0
H-3'3.45t8.0
H-4'3.40t8.0
H-5'3.50m
H-6'a3.70dd12.0, 5.0
H-6'b3.90dd12.0, 2.0

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, D₂O) [1]

CarbonChemical Shift (δ, ppm)
C-195.2
C-3152.0
C-4110.5
C-540.1
C-6215.0
C-745.3
C-885.1
C-950.2
C-1015.1
C-11168.5
OCH₃51.8
C-1'99.8
C-2'73.5
C-3'76.8
C-4'70.4
C-5'77.2
C-6'61.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can offer valuable structural insights.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerObserved m/zIon
ESI-Q-TOF403.1245[M-H]⁻
ESI+Q-TOF427.1211[M+Na]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380Strong, BroadO-H stretching (hydroxyl groups)
2925MediumC-H stretching (aliphatic)
1710StrongC=O stretching (α,β-unsaturated ester)
1640MediumC=C stretching
1075StrongC-O stretching (glycosidic bond and alcohols)

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and accumulation of several thousand scans for adequate signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer manufacturer to establish proton-proton and proton-carbon correlations for complete structural assignment.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TSP).

UPLC-MS/MS Analysis

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, typically in both positive and negative modes for comprehensive analysis.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, purified this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The acquired spectrum is typically displayed in terms of transmittance or absorbance.

  • Identify and label the major absorption peaks.

Signaling Pathway and Biological Activity

Recent studies have shown that this compound exerts some of its biological effects through the modulation of specific signaling pathways. One such pathway is the Glycogen Synthase Kinase-3β (GSK-3β) / β-catenin pathway. This compound has been found to inhibit the activity of GSK-3β. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it can modulate the transcription of target genes involved in cellular processes like inflammation and cell survival.

Hastatoside_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->beta_catenin beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activation

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and gene transcription.

Conclusion

This guide provides the essential spectral data and standardized experimental protocols for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the accurate identification and quality control of this promising natural product, facilitating further research into its pharmacological properties and potential therapeutic applications. The provided information on its interaction with the GSK-3β/β-catenin signaling pathway offers a starting point for mechanistic studies into its bioactivity.

References

Early-Stage Research on Hastatoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside primarily isolated from Verbena officinalis, has garnered attention in early-stage research for its diverse pharmacological effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its anti-inflammatory, anti-fibrotic, sleep-promoting, and potential neuroprotective and anticancer properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data from early-stage research on this compound. It is important to note that research is ongoing, and data for some bioactivities, particularly in the areas of neuroprotection and cancer, are still limited.

Bioactivity Model System Parameter Dosage/Concentration Result Reference
Sleep-Promoting RatsIncrease in non-rapid eye movement (NREM) sleep0.64 mmol/kg (oral administration)81% increase in total NREM sleep time over a 9-hour period.[2][2]
Anti-fibrotic C57BL/6J mice with CCl₄-induced liver fibrosisInhibition of liver injury and fibrosisNot specifiedPrevented CCl₄-induced liver injury and histological damage; inhibited upregulation of α-SMA and Col1α1.[3][3]
Anti-fibrotic LX-2 human hepatic stellate cellsInhibition of proliferation and activationNot specifiedInhibited proliferation and activation of HSCs by decreasing cyclin D1 and c-Myc expression.[3][3]

Note: Quantitative data for anti-inflammatory, neuroprotective, and anticancer activities of this compound are not yet available in the reviewed literature. The provided protocols can be used as a basis for generating such data.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes related to its observed bioactivities.

GSK-3β/β-catenin Signaling Pathway

In the context of liver fibrosis, this compound has been found to target the Glycogen Synthase Kinase-3β (GSK-3β) pathway. By binding to and promoting the activity of GSK-3β, this compound inhibits the downstream expression of β-catenin.[1] This, in turn, suppresses the activation and proliferation of hepatic stellate cells (HSCs), key players in the development of liver fibrosis.[1]

GSK3B_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GSK-3β GSK-3β This compound->GSK-3β Binds to & Promotes Activity β-catenin β-catenin GSK-3β->β-catenin Inhibits Expression Cyclin D1 Cyclin D1 β-catenin->Cyclin D1 Promotes Expression c-Myc c-Myc β-catenin->c-Myc Promotes Expression HSC Activation/Proliferation HSC Activation/Proliferation Cyclin D1->HSC Activation/Proliferation c-Myc->HSC Activation/Proliferation Liver Fibrosis Liver Fibrosis HSC Activation/Proliferation->Liver Fibrosis

GSK-3β/β-catenin signaling pathway modulation by this compound.
NF-κB Signaling Pathway

Iridoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[4] While direct evidence for this compound's modulation of NF-κB is still emerging, this pathway represents a probable mechanism for its observed anti-inflammatory properties.

NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound (putative) This compound (putative) This compound (putative)->IKK Complex Inhibits (putative) Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB (p50/p65)_n->Inflammatory Gene Transcription Induces CCl4_protocol cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Analysis start C57BL/6J Mice injection Intraperitoneal injection of CCl₄ (dissolved in olive oil) start->injection treatment Oral administration of this compound injection->treatment histology Liver Histology (H&E and Masson's trichrome staining) treatment->histology biochemical Serum Biochemical Analysis (ALT, AST) treatment->biochemical western_blot Western Blot Analysis (α-SMA, Col1α1) treatment->western_blot

References

In Vitro Effects of Hastatoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Current In Vitro Research on Hastatoside, Focusing on its Anti-Fibrotic, and Potential Anti-Inflammatory and Neuroprotective Properties.

This technical guide provides a comprehensive overview of the in vitro studies on this compound, an iridoid glycoside primarily extracted from Verbena officinalis. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It summarizes key quantitative data, details experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.

Core Focus: Anti-Fibrotic Effects in Hepatic Stellate Cells

The most well-documented in vitro effect of this compound is its ability to attenuate liver fibrosis. Research has primarily focused on its impact on hepatic stellate cells (HSCs), the main cell type responsible for liver fibrosis.

Mechanism of Action: Targeting the GSK-3β/β-catenin Signaling Pathway

In vitro studies have elucidated a key signaling pathway through which this compound exerts its anti-fibrotic effects. This compound has been shown to directly bind to and promote the activity of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This increased activity of GSK-3β leads to the inhibition of the downstream effector, β-catenin. The suppression of β-catenin subsequently inhibits the activation and proliferation of HSCs, which is a critical step in the development of liver fibrosis.[1][2]

Hastatoside_Anti_Fibrotic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatic Stellate Cell) This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits Proliferation HSC Activation & Proliferation beta_catenin->Proliferation Promotes Fibrosis Liver Fibrosis Proliferation->Fibrosis Leads to Experimental_Workflow_HSC start Start culture Culture LX-2 cells to ~70-80% confluency start->culture induce Induce fibrotic phenotype with TGF-β1 (10 ng/mL) culture->induce treat Treat with varying concentrations of this compound induce->treat incubate Incubate for 24-48 hours treat->incubate analyze Analyze for: - Cell Proliferation (MTT Assay) - Cell Cycle (Flow Cytometry) - Protein Expression (Western Blot) incubate->analyze end End analyze->end Hypothesized_Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB This compound This compound (Hypothesized) This compound->MAPK Inhibition? This compound->NFkB Inhibition? Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Hypothesized_Neuroprotective_Workflow start Start culture Culture Neuronal Cells (e.g., SH-SY5Y, PC12) start->culture pre_treat Pre-treat with this compound culture->pre_treat induce Induce Neurotoxicity (e.g., Glutamate, H2O2) pre_treat->induce incubate Incubate for a defined period induce->incubate analyze Analyze for: - Cell Viability (MTT Assay) - ROS Production (DCF-DA Assay) - Apoptotic Markers (Western Blot) incubate->analyze end End analyze->end

References

Preliminary Toxicity Profile of Hastatoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity information for Hastatoside. It is important to note that comprehensive toxicological studies on isolated this compound are limited. The data presented here are primarily derived from studies on plant extracts containing this compound and related compounds. Further investigation into the specific toxicity of purified this compound is warranted.

Executive Summary

This compound, an iridoid glycoside found in several species of the genus Verbena, has garnered interest for its potential pharmacological activities, including sleep-promoting and hepatoprotective effects.[1][2][3] This guide provides a technical overview of the preliminary toxicity data related to this compound. Due to a lack of direct studies on the isolated compound, this report synthesizes findings from toxicity assessments of Verbena extracts and related constituents. The available data suggests that extracts containing this compound have low acute oral toxicity. However, a comprehensive toxicological profile, including sub-chronic and genotoxicity studies on the purified compound, is not yet established. This document also outlines relevant experimental protocols and signaling pathways associated with this compound's biological activity.

Quantitative Toxicity Data

Test SubstanceAnimal ModelRoute of AdministrationObserved EffectLD50 (Lethal Dose, 50%)Citation
Aqueous extract of Verbena carolinaNot specifiedNot specifiedNo significant toxicity observed.> 5000 mg/mL[1]
Aqueous extract of Verbena officinalisSprague-Dawley RatsOralPrenatal developmental toxicity at high doses (attributed to other components like apigenin (B1666066) and luteolin).Not determined
Aqueous extract of Verbena officinalisSalmonella typhimurium (TA98, TA100)In vitroMutagenic effect observed (with and without metabolic activation).Not applicable[4][5]
Aqueous extract of Verbena officinalisSprague-Dawley RatsOralNo significant increase in micronucleated polychromatic erythrocytes, suggesting no in vivo clastogenic or myelotoxic effect.Not determined[4][5]

Experimental Protocols

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This protocol outlines a typical procedure for assessing the acute oral toxicity of a test substance like this compound.

Objective: To determine the acute oral toxicity of a substance, typically by defining an LD50 range.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Typically female, as they are often slightly more sensitive.

  • Age: Young adults (8-12 weeks old).

  • Housing: Housed in controlled conditions with standard diet and water ad libitum.

Methodology:

  • Dosing: A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available information, and subsequent doses are adjusted up or down based on the outcome. For a substance with unknown toxicity, a starting dose of 300 mg/kg is common.

  • Groups: Animals are typically dosed one at a time. The outcome for the first animal determines the dose for the next.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Parameters Observed:

    • Mortality

    • Clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern).

    • Body weight changes.

    • Gross necropsy at the end of the observation period.

In Vivo Study of this compound in a Liver Fibrosis Model

This protocol is adapted from a study investigating the therapeutic effects of this compound on carbon tetrachloride (CCl4)-induced liver fibrosis in mice, which provides insight into an in vivo experimental design involving this compound.[6]

Objective: To evaluate the effect of this compound on liver fibrosis.

Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Sex: Male

  • Age: 6-8 weeks old.

Methodology:

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of CCl4 (dissolved in olive oil) twice a week for several weeks.

  • Treatment: this compound is administered to the treatment group, typically by oral gavage, at specific doses (e.g., 10, 20, 40 mg/kg) daily for the duration of the CCl4 treatment. A control group receives the vehicle.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissue samples are collected.

  • Analysis:

    • Serum analysis: Measurement of liver function enzymes (e.g., ALT, AST).

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.

    • Western Blotting: Protein levels of key markers in the GSK-3β/β-catenin signaling pathway are measured in liver tissue lysates.[6]

Signaling Pathways and Experimental Workflows

This compound and the GSK-3β/β-catenin Signaling Pathway

This compound has been shown to interact with the Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, which is implicated in liver fibrosis.[6] this compound is suggested to bind to and promote the activity of GSK-3β, leading to the inhibition of its downstream effector, β-catenin.[6]

Hastatoside_GSK3b_pathway cluster_downstream Downstream Effects This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Promotes Activity proliferation HSC Proliferation & Fibrosis This compound->proliferation Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates pGSK3b p-GSK-3β (Inactive) degradation Degradation beta_catenin->degradation Leads to nucleus Nucleus beta_catenin->nucleus Translocation nucleus->proliferation Promotes acute_toxicity_workflow start Start: Acclimatization of Animals dosing Single Oral Dose Administration (Gavage) start->dosing obs_short Observation (First 24 hours) - Clinical Signs - Mortality dosing->obs_short obs_long Daily Observation (14 Days) - Body Weight - Clinical Signs obs_short->obs_long necropsy Gross Necropsy (End of Study) obs_long->necropsy data_analysis Data Analysis & LD50 Estimation necropsy->data_analysis end End: Final Report data_analysis->end

References

The Iridoid Glycoside Hastatoside in Verbena hastata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Natural Abundance, Experimental Protocols, and Biological Signaling Pathways

This technical guide provides a comprehensive overview of the natural abundance, analytical determination, and potential molecular mechanisms of Hastatoside, an iridoid glycoside found in Verbena hastata (American Blue Vervain). This document is intended for researchers, scientists, and professionals in drug development interested in the phytochemical landscape of this medicinal plant.

Natural Abundance of this compound

While Verbena hastata has been qualitatively confirmed to contain this compound, specific quantitative data on its abundance in different plant tissues remains limited in the current scientific literature.[1] However, studies on related Verbena species provide valuable reference points for expected concentrations.

It is important to note that the concentration of secondary metabolites like this compound can be influenced by various factors, including the plant's geographic location, harvest time, and environmental conditions.

Table 1: this compound Content in Related Verbena Species

SpeciesPlant PartCompound(s)Concentration (% w/w of dried plant)Analytical MethodReference
Verbena officinalisTender PartsMajor Constituents (including this compound)0.24 - 0.34HPLC-PDA[2]
Verbena officinalisRootsVerbascoside (a major bioactive)0.32HPLC-PDA[2]
Verbena carolinaWhole PlantThis compound0.017 - 0.337HPLC[3]
Verbena officinalisAerial PartsThis compoundMax. 0.0582Unpublished, cited in a review[4]

Note: The data presented is for related species and should be considered indicative for Verbena hastata. Further quantitative studies on V. hastata are required for precise determination of this compound content.

Experimental Protocols

The following sections detail methodologies for the extraction and quantification of this compound, adapted from validated methods used for related Verbena species. Researchers should consider these as a starting point and may need to optimize the protocols specifically for Verbena hastata.

Extraction of this compound

This protocol outlines a general procedure for the extraction of iridoid glycosides from Verbena plant material.

Objective: To extract this compound and other iridoid glycosides from dried, powdered Verbena hastata plant material for subsequent quantification.

Materials and Reagents:

  • Dried and finely powdered Verbena hastata plant material (leaves, stems, roots, or whole plant)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus with 0.45 µm membrane filters

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 1.0 g of the powdered plant material.

  • Transfer the powder to a suitable extraction vessel.

  • Add 20 mL of 80% methanol in deionized water.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: After sonication, centrifuge the mixture to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining particulate matter.

  • Concentration (Optional): The filtered extract can be concentrated under reduced pressure using a rotary evaporator to a desired volume or to dryness if the sample needs to be reconstituted in a different solvent for analysis.

  • The final extract is now ready for quantitative analysis by UHPLC-DAD or a similar technique.

G start Start: Dried & Powdered Verbena hastata Material extraction Ultrasonic Extraction (80% Methanol, 30-45 min) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis Quantitative Analysis (UHPLC-DAD) filtration->analysis

Caption: Proposed mechanism of this compound's interaction with the GSK-3β/β-catenin signaling pathway.

Conclusion

This compound is a significant iridoid glycoside present in Verbena hastata. While specific quantitative data for this species is still needed, methodologies for its extraction and analysis have been established for related Verbena species and can be adapted. The emerging understanding of this compound's interaction with the GSK-3β/β-catenin signaling pathway opens new avenues for research into its potential therapeutic applications. This guide provides a foundational resource for scientists and researchers to further explore the pharmacological potential of this compound from Verbena hastata.

References

Methodological & Application

Application Notes and Protocols for Hastatoside Extraction from Verbena officinalis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbena officinalis, commonly known as common vervain, is a medicinal plant rich in various bioactive compounds, including iridoid glycosides, phenylpropanoid glycosides, and flavonoids.[1][2][3] Among these, hastatoside is a significant iridoid glycoside that, along with verbenalin (B192655), is recognized for its sleep-promoting properties.[4][5][6][7] This document provides detailed protocols for the extraction and purification of this compound from the aerial parts of Verbena officinalis, tailored for research and drug development purposes. The methodologies described are based on established scientific literature and aim to provide a reproducible workflow for obtaining this compound-enriched extracts and purified compounds.

Data Presentation: Quantitative Extraction Data

The selection of an appropriate extraction solvent is critical for maximizing the yield of this compound. The following table summarizes quantitative data from various studies to facilitate a direct comparison of different extraction methods and solvents.

Extraction MethodSolvent SystemPlant PartYield of Crude Extract (% of dry weight)This compound ContentReference
Maceration70% Aqueous-MethanolAerial Parts18.66% w/wNot specified[8]
Maceration100% Butanol (B1)Aerial Parts9.38%Not specified[1]
Maceration75:25 Butanol:Ethanol (BE7.5)Aerial Parts7.56%Not specified[1]
Maceration50:50 Butanol:Ethanol (BE5)Aerial Parts11.23%Not specified[1]
Maceration25:75 Butanol:Ethanol (BE2.5)Aerial Parts6.83%Not specified[1]
Percolation90% Aqueous-MethanolAerial Parts13.27% (Residue from 995g out of 7.5kg)Not specified[9]
Not SpecifiedMethanol (B129727)RootsNot specifiedMax. 582mg/100g DW[2]

Note: The study mentioning a maximum this compound content of 582mg/100g DW was noted as an unpublished study.[2]

Experimental Protocols

Protocol 1: Maceration-Based Extraction for this compound-Enriched Fraction

This protocol is a generalized procedure based on common laboratory practices for the extraction of iridoid glycosides from plant material.

Objective: To obtain a crude extract from Verbena officinalis enriched with this compound using maceration.

Materials and Reagents:

  • Dried, powdered aerial parts of Verbena officinalis

  • 70% Aqueous-Methanol (v/v)

  • N-Butanol

  • Ethanol

  • Rotary evaporator

  • Filter paper or vacuum filtration system

  • Beakers and flasks

Procedure:

  • Plant Material Preparation:

    • Ensure the aerial parts of Verbena officinalis are thoroughly dried in the shade to preserve phytochemical integrity.

    • Grind the dried plant material into a coarse powder.

  • Maceration:

    • Weigh the powdered plant material (e.g., 100 g).

    • Place the powder in a large flask and add a 70% aqueous-methanol solution at a 1:10 solid-to-solvent ratio (w/v).

    • Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional shaking.[8]

  • Filtration and Concentration:

    • Filter the mixture through filter paper or using a vacuum filtration system to separate the extract from the plant residue.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

  • Solvent Partitioning for Enrichment (Optional):

    • For further enrichment, the crude extract can be subjected to solvent partitioning. A butanol-ethanol mixture can be effective.[1]

    • Dissolve the crude extract in distilled water and transfer it to a separatory funnel.

    • Add an equal volume of a butanol-ethanol mixture (e.g., 50:50 v/v) and shake vigorously.

    • Allow the layers to separate and collect the organic phase, which will be enriched with iridoid glycosides.

    • Evaporate the solvent from the organic phase to obtain the this compound-enriched fraction.

Protocol 2: Percolation and Chromatographic Purification of this compound

This protocol is adapted from methodologies used for the isolation of specific iridoids from Verbena officinalis.[9]

Objective: To isolate and purify this compound from Verbena officinalis using percolation followed by column chromatography.

Materials and Reagents:

  • Dried, powdered aerial parts of Verbena officinalis

  • 90% Aqueous-Methanol (v/v)

  • Petroleum Ether

  • Ethyl Acetate (B1210297)

  • Methanol

  • Diatomite

  • Silica (B1680970) Gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase HPLC (C-18) column

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Percolation:

    • Pack the powdered aerial parts of V. officinalis into a percolator.

    • Percolate the material with 90% aqueous methanol at room temperature. The process can be extended over several days to ensure thorough extraction.[9]

  • Initial Purification and Fractionation:

    • Concentrate the methanolic extract under reduced pressure to obtain a residue.

    • Mix the residue with diatomite and silica gel and extract sequentially with petroleum ether, ethyl acetate, and methanol.[9] The ethyl acetate fraction is typically enriched in iridoids.

    • Concentrate the ethyl acetate extract to yield a residue for further purification.

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate extract to silica gel column chromatography.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100:1 to 1:1 CH₂Cl₂/MeOH).[9]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 and Reversed-Phase HPLC:

    • Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol as the eluent.

    • For final purification, utilize reversed-phase HPLC with a C-18 column. A suitable mobile phase would be a gradient of methanol and water.[9]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Dried Aerial Parts of Verbena officinalis Grinding Grinding to Powder Start->Grinding Extraction Extraction (Maceration or Percolation) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Fractionation Enriched_Fraction This compound-Enriched Fraction Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Enriched_Fraction->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Verbena_Components Verbena Verbena officinalis Bioactive_Compounds Bioactive Compounds Verbena->Bioactive_Compounds Iridoids Iridoid Glycosides Bioactive_Compounds->Iridoids Phenylpropanoids Phenylpropanoid Glycosides Bioactive_Compounds->Phenylpropanoids Flavonoids Flavonoids Bioactive_Compounds->Flavonoids This compound This compound Iridoids->this compound Verbenalin Verbenalin Iridoids->Verbenalin Verbascoside Verbascoside Phenylpropanoids->Verbascoside

References

Application Note: Quantification of Hastatoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hastatoside, an iridoid glycoside found in plants of the Verbena genus, is a compound of increasing interest due to its potential therapeutic properties, including sleep-promoting effects and inhibition of liver fibrosis.[1][2] Accurate and precise quantification of this compound in plant materials and formulated products is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Experimental Protocol

This protocol is a synthesis of validated methods for the quantification of this compound in plant extracts.[3][4]

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5][6]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (analytical grade)

    • Deionized water (filtered through a 0.45 µm membrane)

  • Sample Preparation Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation (from Verbena plant material)

  • Drying and Grinding: Dry the plant material (e.g., aerial parts of Verbena officinalis) at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol.

    • Extract using ultrasonication for 30 minutes.

    • Allow the mixture to cool to room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 10-30% B20-25 min: 30-90% B25-30 min: 90% B (isocratic)30-35 min: 90-10% B35-40 min: 10% B (isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm
Retention Time of this compound Approximately 9.4 minutes[4]

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][7]

  • Linearity: The linearity of the method should be assessed by analyzing a series of at least five concentrations of the this compound standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5]

  • Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) assays. The relative standard deviation (RSD) should be less than 2%.[4]

  • Accuracy: Accuracy can be evaluated through recovery studies by spiking a blank matrix with known concentrations of the this compound standard. The recovery should be within the range of 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

Validation ParameterResult
Linearity (r²) ≥ 0.999
Intra-day Precision (%RSD) < 2.0%[4]
Inter-day Precision (%RSD) < 2.0%[4]
Repeatability (%RSD) < 2.0%[4]
Recovery 98-102%

Table 2: Quantitative Analysis of this compound in Verbena Species

Plant SpeciesPart UsedThis compound Content (mg/g of dried plant)Reference
Verbena carolinaAerial Parts0.17 - 3.37 (range across different samples)[4]
Verbena officinalisTender Parts0.24 - 0.34 (range with other constituents)[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Verbena Plant Material drying Drying & Grinding plant_material->drying extraction Ultrasonic Extraction (Methanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC-DAD System filtration->hplc_system hastatoside_ref This compound Reference Standard stock_solution Primary Stock Solution (1 mg/mL in Methanol) hastatoside_ref->stock_solution working_standards Working Standard Solutions (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_system c18_column C18 Column hplc_system->c18_column gradient_elution Gradient Elution c18_column->gradient_elution detection Detection at 240 nm gradient_elution->detection calibration_curve Calibration Curve Construction detection->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits expression of HSC_activation Hepatic Stellate Cell Activation & Proliferation beta_catenin->HSC_activation Promotes Liver_Fibrosis Liver Fibrosis HSC_activation->Liver_Fibrosis Leads to

Caption: Proposed signaling pathway of this compound in liver fibrosis.[1]

References

Application Notes and Protocols for the Isolation and Purification of Hastatoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hastatoside is an iridoid glycoside primarily found in plants of the Verbena genus, most notably Common Vervain (Verbena officinalis)[1][2][3]. It is recognized for a variety of pharmacological effects, including sleep-promoting, anti-inflammatory, and neuroprotective properties[4][5][6][7]. These therapeutic potentials have made this compound a compound of significant interest for researchers in natural product chemistry and drug development. This document provides detailed protocols for the isolation and purification of this compound from plant sources, particularly Verbena officinalis, intended for researchers, scientists, and professionals in the field.

Data Presentation

The quantitative yield of this compound and other major bioactive compounds from Verbena officinalis can vary depending on the plant part, geographical origin, and extraction method. The tables below summarize findings from various studies to provide a comparative overview.

Table 1: Quantitative Yield of Major Bioactive Compounds in Verbena officinalis

CompoundPlant PartYield (% w/w of dried plant material)Analytical MethodReference
This compoundTender Parts~0.379%HPTLC/HPLC[8]
This compoundAerial PartsMax. 582mg/100g DWNot Specified[9]
VerbenalinTender Parts~0.276%HPTLC/HPLC[8]
VerbascosideTender Parts~0.317%HPTLC/HPLC[8]
Ursolic AcidTender Parts~0.057%HPTLC/HPLC[8]

Table 2: Summary of Extraction and Purification Techniques for this compound

Plant MaterialExtraction SolventInitial FractionationPurification Technique(s)Reference
V. officinalis Aerial Parts (7.5 kg)90% Methanol (B129727)Petroleum Ether, Ethyl Acetate (B1210297), MethanolSilica (B1680970) Gel Column Chromatography, Sephadex LH-20[10][11]
V. officinalis Aerial PartsMethanolChloroform, MethanolChromatographic Purification[1][2]
V. officinalisButanol:Ethanol MixturesNot SpecifiedNot Specified[6]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from the aerial parts of Verbena officinalis.

Protocol 1: Preparation of Plant Material
  • Collection and Identification: Collect the aerial parts of Verbena officinalis during its flowering season. Ensure proper botanical identification.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and contaminants. Air-dry the material in the shade at room temperature for several days until it is brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.

Protocol 2: Extraction of Crude this compound

This protocol is based on a methanol percolation method.

  • Maceration/Percolation:

    • Take a known quantity of the dried, powdered plant material (e.g., 7.5 kg)[10].

    • Place the powder in a large percolation vessel.

    • Add 90% (v/v) aqueous methanol to completely submerge the plant material (e.g., 200 L)[10].

    • Allow the mixture to macerate at room temperature for an extended period (e.g., 15 days), with occasional stirring to ensure thorough extraction[10].

  • Filtration and Concentration:

    • After the extraction period, filter the mixture through cheesecloth or a fine-mesh sieve to separate the plant debris from the methanol extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude residue[10].

Protocol 3: Fractionation of Crude Extract

This protocol separates the crude extract into fractions of varying polarity.

  • Adsorption:

    • Mix the concentrated crude residue (e.g., 995 g) with an adsorbent like diatomite or silica gel to create a slurry[10].

  • Solvent Partitioning:

    • Sequentially extract the slurry with solvents of increasing polarity.

    • Begin with a non-polar solvent like petroleum ether to remove lipids and chlorophyll.

    • Follow with a medium-polarity solvent, ethyl acetate, which will contain this compound and other glycosides[10].

    • Finally, use a polar solvent like methanol to extract the most polar compounds[10].

  • Concentration of Ethyl Acetate Fraction:

    • Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield a dried residue enriched with iridoid glycosides, including this compound[10].

Protocol 4: Chromatographic Purification of this compound

This multi-step chromatography protocol is designed to isolate this compound from the enriched ethyl acetate fraction.

  • Silica Gel Column Chromatography (Step 1):

    • Prepare a silica gel column using a suitable slurry packing method.

    • Dissolve the dried ethyl acetate extract (e.g., 120 g) in a minimal amount of the initial mobile phase and load it onto the column[10].

    • Elute the column with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), starting from 100:1 and gradually increasing the polarity to 1:1[10].

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

    • Combine fractions containing the target compound, this compound.

  • Sephadex LH-20 Column Chromatography (Step 2):

    • Further purify the this compound-containing fractions by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent[10]. This step helps in removing pigments and other small molecules.

    • Monitor the collected fractions by TLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional Final Step):

    • For obtaining high-purity this compound (>95%), a final purification step using reversed-phase preparative HPLC can be employed.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at a wavelength of ~238 nm, which is characteristic of the iridoid chromophore[11].

    • Collect the peak corresponding to this compound and remove the solvent under vacuum.

Protocol 5: Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase HPLC system with a photodiode array (PDA) detector for the quantitative analysis of this compound in different extracts and purified fractions[8].

  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC can be used for rapid quantification and comparison of this compound content across multiple samples[8].

  • Spectroscopic Analysis: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS)[10][11].

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G Workflow for this compound Isolation and Purification cluster_prep Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Final Product PlantMaterial Verbena officinalis (Aerial Parts) Drying Drying & Grinding PlantMaterial->Drying Powder Powdered Plant Material Drying->Powder Extraction Methanol Extraction Powder->Extraction Concentration1 Concentration Extraction->Concentration1 Fractionation Solvent Partitioning Concentration1->Fractionation EtOAc Ethyl Acetate Fraction Fractionation->EtOAc SilicaGel Silica Gel Chromatography EtOAc->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex PrepHPLC Preparative HPLC (Optional) Sephadex->PrepHPLC Purethis compound Purified this compound PrepHPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) Purethis compound->Analysis

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway

This compound has been shown to exert anti-fibrotic effects in the liver by targeting the Glycogen (B147801) Synthase Kinase-3β (GSK-3β) signaling pathway[4][5]. The diagram below illustrates this mechanism.

G This compound's Anti-Fibrotic Signaling Pathway cluster_pathway Cellular Response to Liver Injury cluster_legend Legend This compound This compound GSK3B GSK-3β This compound->GSK3B Binds to & Promotes Activity pGSK3B p-GSK-3β (Ser9) (Inactive) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation Proliferation HSC Activation & Proliferation Nucleus->Proliferation Gene Transcription (c-Myc, Cyclin D1) Fibrosis Liver Fibrosis Proliferation->Fibrosis Activation Activation/Promotion key1 Activation->key1 Inhibition Inhibition/Degradation key2 Inhibition->key2

Caption: this compound's Anti-Fibrotic Signaling Pathway.

References

Application Notes and Protocols for the Analytical Determination of Hastatoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hastatoside, an iridoid glycoside primarily isolated from plants of the Verbena genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Notably, research has highlighted its potential therapeutic effects, including sleep-promoting properties and the attenuation of liver fibrosis.[1][3][4] As research into the therapeutic applications of this compound advances, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), facilitating accurate and precise quantification for research and quality control purposes.

Physicochemical Properties of this compound

PropertyValue
CAS Number50816-24-5[2]
Molecular FormulaC₁₇H₂₄O₁₁[2]
Molecular Weight404.37 g/mol [2]
Chemical ClassIridoid Glycoside[1][2]
SourceVerbena officinalis (Vervain) and other Verbena species[1][2][5]

Analytical Methodologies

This section details two common and effective methods for the quantification of this compound: HPLC-UV for routine analysis and UPLC-MS/MS for high-sensitivity applications, such as pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely accessible and reliable technique for the quantification of this compound in plant extracts and formulations.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation (from Verbena officinalis extract):

    • Accurately weigh 10 mg of the dried plant extract.

    • Dissolve the extract in 10 mL of methanol (B129727).

    • Vortex the mixture for 30 seconds to ensure it is well-mixed.

    • Sonicate the sample for 15 minutes in an ultrasonic bath to facilitate complete dissolution.

    • Centrifuge the sample at 3000 x g for 10 minutes to pellet any insoluble particles.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV-Vis detector.

    • Column: Eclipse plus® C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B52724) (B).[6]

    • Gradient Program:

      • 0-4 min: 10% to 20% B

      • 4-5 min: 20% to 10% B

      • 5-15 min: Hold at 10% B

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 45 °C.[6]

    • Detection Wavelength: 218 nm.[7]

    • Injection Volume: 15 µL.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound in methanol at known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of this compound by interpolating its peak area from the calibration curve.

Quantitative Data (Representative)

ParameterValue
Retention Time~9.4 min[8]
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999[8]
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For analyses requiring higher sensitivity and selectivity, such as the determination of this compound in biological matrices (e.g., plasma for pharmacokinetic studies), UPLC-MS/MS is the method of choice.

Experimental Protocol: UPLC-MS/MS Analysis

  • Sample Preparation (from Plasma):

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add an appropriate internal standard (e.g., a structurally similar compound like Geniposide).[9]

    • Add 300 µL of ice-cold methanol to precipitate proteins.[10]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge again.

    • Transfer the clear supernatant to a UPLC vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][11]

    • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[10]

    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).[10]

    • Flow Rate: 0.4 mL/min.[9][10]

    • Gradient Program: A suitable gradient to ensure separation from matrix components. A representative gradient is:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B[10]

    • Injection Volume: 2-5 µL.[10][12]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

    • Scan Type: Multiple Reaction Monitoring (MRM).[10][11]

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M+H]⁺ or [M+Na]⁺.

Quantitative Data (Representative)

ParameterValue
Linearity Range2 - 1000 ng/mL[9]
Correlation Coefficient (r²)> 0.99[9]
Lower Limit of Quantitation (LLOQ)~2 ng/mL[9][13]
Intra-day Precision (%RSD)< 15%[9][13]
Inter-day Precision (%RSD)< 15%[9][13]
Accuracy (%)85 - 115%[9][13]

Signaling Pathway

This compound has been shown to exert its anti-fibrotic effects by modulating the Glycogen (B147801) Synthase Kinase-3β (GSK-3β) signaling pathway.[1][2] The following diagram illustrates the proposed mechanism.

Hastatoside_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GSK3B GSK-3β This compound->GSK3B Binds to and promotes activity BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits CyclinD1_cMyc Cyclin D1 / c-Myc (Proliferation) BetaCatenin->CyclinD1_cMyc Promotes expression Fibrosis Liver Fibrosis CyclinD1_cMyc->Fibrosis Leads to

Caption: this compound's proposed mechanism in inhibiting liver fibrosis.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound.

Hastatoside_Analysis_Workflow Sample Sample (Plant Extract or Biological Fluid) Extraction Extraction / Sample Preparation Sample->Extraction Analysis Analytical Method (HPLC-UV or UPLC-MS/MS) Extraction->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification Data->Quantification Result Result (Concentration of this compound) Quantification->Result

Caption: General workflow for the quantitative analysis of this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Hastatoside's Sleep-Promoting Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hastatoside is an iridoid glycoside found in plants such as Verbena officinalis, a plant traditionally used to treat insomnia and nervous conditions.[1][2][3][4] Preclinical research indicates that this compound is a significant sleep-promoting component of this plant, demonstrating the ability to increase non-rapid eye movement (NREM) sleep and enhance delta activity in animal models.[1][2] These application notes provide a comprehensive framework for the in vivo experimental design of sleep studies to further investigate the hypnotic and sedative properties of this compound. The protocols are intended for researchers, scientists, and professionals in drug development.

Target Audience: Researchers, scientists, and drug development professionals.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C17H24O11[5][6]
Molar Mass 404.37 g/mol [5]
Appearance White powder[5]
Solubility Soluble in water, methanol, ethanol, and DMSO.[5][7][5][7]
CAS Number 50816-24-5[3][7]

Section 1: Recommended In Vivo Experimental Models

Animal models are essential for understanding the physiological mechanisms of sleep and for the preliminary testing of new therapeutic agents.[8][9][10] Rodents, particularly mice and rats, are the most commonly used animals in sleep disorder studies due to their well-characterized sleep patterns and genetic tractability.[9]

Pentobarbital-Induced Sleep Test

This is a primary screening method to evaluate the hypnotic potential of a compound. The test measures the ability of a substance to shorten sleep latency (time to fall asleep) and prolong sleep duration in mice treated with a sub-hypnotic dose of pentobarbital (B6593769).

Spontaneous Sleep Analysis with EEG/EMG

The gold standard for sleep research involves the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) activity.[11][12][13][14] This technique allows for the precise differentiation of wakefulness, NREM sleep, and REM sleep, providing detailed insights into sleep architecture.

Sleep Deprivation Model

This model is used to assess a compound's ability to affect sleep homeostasis. Animals are kept awake for a specific period, and the subsequent recovery sleep is analyzed.[15][16] This can reveal if this compound enhances the restorative quality of sleep following deprivation.

Section 2: Experimental Protocols

Protocol 2.1: Pentobarbital-Induced Sleep Test in Mice

Objective: To assess the sleep-potentiating effects of this compound.

Materials:

  • Male ICR mice (22-32 g)[17]

  • This compound

  • Pentobarbital sodium[18]

  • Diazepam (positive control)

  • Vehicle (e.g., saline, 0.5% CMC-saline, or saline with 1% Tween 80)[17][19]

  • Animal cages

Procedure:

  • Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment, with a 12-hour light/dark cycle and ad libitum access to food and water.[17]

  • Fasting: Fast the mice for 24 hours before the experiment, with continued access to water.[18][19]

  • Grouping: Randomly divide mice into experimental groups (n=8-12 per group):

    • Vehicle Control (e.g., Saline, i.p.)

    • Positive Control (Diazepam, 1-3 mg/kg, i.p.)[20]

    • This compound Group 1 (e.g., 50 mg/kg, p.o.)

    • This compound Group 2 (e.g., 100 mg/kg, p.o.)

    • This compound Group 3 (e.g., 200 mg/kg, p.o.)

  • Administration: Administer this compound or vehicle orally (p.o.). Administer Diazepam or vehicle intraperitoneally (i.p.) 30 minutes before the pentobarbital injection.[20]

  • Pentobarbital Injection: 30-60 minutes after the test substance administration, inject all mice with pentobarbital (35-45 mg/kg, i.p.).[18][20]

  • Observation: Immediately after the pentobarbital injection, place each mouse in an individual cage and observe for the onset of sleep. The loss of the righting reflex (the inability of the mouse to right itself when placed on its back) is the criterion for the onset of sleep.[17][18]

  • Data Collection:

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.[18]

    • Sleep Duration: Record the time from the loss to the recovery of the righting reflex.[18]

Protocol 2.2: EEG/EMG Recording for Sleep Architecture Analysis

Objective: To analyze the effects of this compound on the structure of spontaneous sleep.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats[1]

  • EEG/EMG implantation surgery kit

  • Recording system (amplifier, filter, digitizer)

  • Sleep scoring software

  • This compound and vehicle

Procedure:

  • Electrode Implantation:

    • Anesthetize the animal.

    • Surgically implant stainless steel screw EEG electrodes epidurally over the frontal and parietal cortices.[14]

    • Implant stainless steel wire EMG electrodes into the nuchal (neck) muscles.[14]

    • Fix the electrode assembly to the skull with dental cement.

  • Recovery and Habituation: Allow the animals to recover for at least 7-10 days. Habituate them to the recording cables and environment for 2-3 days before baseline recording.[16]

  • Baseline Recording: Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.[16]

  • Administration: Administer this compound (e.g., 0.64 mmol/kg, p.o. for rats) or vehicle at the beginning of the dark cycle (lights-off).[1][2]

  • Post-administration Recording: Record EEG/EMG for at least 24 hours following administration.

  • Data Analysis:

    • Score the recordings in 4-10 second epochs into Wake, NREM sleep, and REM sleep based on EEG and EMG characteristics.[14][16]

    • NREM Sleep: High-amplitude, low-frequency (delta waves, 0.5-4 Hz) EEG and low EMG activity.[14]

    • REM Sleep: Low-amplitude, high-frequency (theta waves, 6-10 Hz) EEG and muscle atonia (lowest EMG activity).[14]

    • Wakefulness: Low-amplitude, mixed-frequency EEG and high EMG activity.

    • Calculate the total time spent in each state, the number and duration of sleep bouts, and perform power spectral analysis (e.g., delta power during NREM).

Section 3: Data Presentation

Quantitative data should be summarized for clear interpretation. The following table is based on published findings for this compound and serves as an example of how to present results from EEG analysis.

Table 1: Effect of Orally Administered this compound on Sleep Architecture in Rats

Treatment GroupDose (mmol/kg)Total NREM Sleep (minutes) in first 9h% Change from ControlDelta Activity during NREM (% of Baseline)
Vehicle Control-210 ± 15-100 ± 5
This compound0.32290 ± 20+38%115 ± 7
This compound0.64380 ± 25 +81%[2]125 ± 9

Data are presented as Mean ± SEM. Data are hypothetical but based on trends reported in Makino et al., 2009.[21] *p < 0.05, **p < 0.01 compared to Vehicle Control.

Section 4: Proposed Signaling Pathways and Visualizations

GABAergic System Involvement

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in sleep regulation.[22][23][24] Many hypnotic drugs, such as benzodiazepines, act by enhancing the effect of GABA at the GABA-A receptor, a ligand-gated chloride ion channel.[24][25] Increased chloride influx hyperpolarizes the neuron, making it less likely to fire, thus promoting sedation and sleep.[26] It is hypothesized that this compound may exert its sleep-promoting effects by modulating the GABAergic system.

LKB1-SIK3-HDAC4 Pathway

Recent research has identified a kinase signaling pathway involving LKB1, SIK3 (salt-inducible kinase 3), and HDAC4 (histone deacetylase 4) that regulates sleep quantity and depth.[27][28][29] The phosphorylation of HDAC4 by SIK3 promotes sleep, likely by affecting the expression of sleep-related genes.[27][28] Investigating whether this compound influences this pathway could reveal novel mechanisms of action.

Diagrams

Below are diagrams created using the DOT language to visualize experimental workflows and potential signaling pathways.

G cluster_prep Phase 1: Preparation & Acclimatization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Animal Procurement (e.g., Male ICR Mice) B Acclimatization (1 week) A->B C Randomization into Treatment Groups B->C D Fasting (24h) C->D E Drug Administration (Vehicle, this compound, Diazepam) D->E F Pentobarbital Injection (45 mg/kg, i.p.) E->F G Behavioral Observation (Loss of Righting Reflex) F->G H Measure Sleep Latency G->H I Measure Sleep Duration G->I J Statistical Analysis (e.g., ANOVA) H->J I->J

Caption: Workflow for the Pentobarbital-Induced Sleep Test.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle GABA Vesicle release GABA Release vesicle->release receptor GABA-A Receptor (Chloride Channel) release->receptor GABA binds cl_ion Cl- Influx receptor->cl_ion hyperpolarization Hyperpolarization (Inhibition / Sleep Promotion) cl_ion->hyperpolarization This compound This compound (Potential Modulator) This compound->receptor Enhances GABA effect?

Caption: Proposed Mechanism via the GABAergic Synapse.

References

Application Notes and Protocols for Testing Hastatoside's Anti-Fibrotic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the anti-fibrotic properties of Hastatoside in a preclinical setting. The protocols and data presented are based on existing literature and are intended to guide researchers in the design and execution of their studies.

Introduction to this compound and its Anti-Fibrotic Potential

This compound is an iridoid glycoside that can be extracted from the herb Verbena officinalis. It has demonstrated various pharmacological effects, including anti-inflammatory and analgesic properties.[1] Recent research has highlighted its potential as an anti-fibrotic agent, particularly in the context of liver fibrosis.[1][2] The primary mechanism of action appears to be the modulation of the Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, which plays a crucial role in the activation of hepatic stellate cells (HSCs), the main cell type responsible for collagen deposition in the liver during fibrosis.[1][3]

Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

The most extensively documented animal model for assessing the anti-fibrotic effects of this compound is the carbon tetrachloride (CCl4)-induced liver fibrosis model in mice.[1][2] CCl4 is a potent hepatotoxin that, when administered chronically, induces liver injury, inflammation, and subsequent fibrosis, closely mimicking the pathological progression of liver fibrosis in humans.[1][2]

Data Presentation: Efficacy of this compound in CCl4-Induced Liver Fibrosis

The following tables summarize the key quantitative data that should be collected to evaluate the efficacy of this compound in the CCl4-induced liver fibrosis model.

Table 1: Effects of this compound on Serum Markers of Liver Injury

Treatment GroupNALT (U/L)AST (U/L)
Vehicle Control
CCl4 Model
CCl4 + this compound (Low Dose)
CCl4 + this compound (High Dose)
CCl4 + Positive Control

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data should be presented as mean ± SD.

Table 2: Effects of this compound on Hepatic Fibrosis Indices

Treatment GroupNHyaluronic Acid (ng/mL)Laminin (ng/mL)Procollagen Type III (ng/mL)
Vehicle Control
CCl4 Model
CCl4 + this compound (Low Dose)
CCl4 + this compound (High Dose)
CCl4 + Positive Control

Data should be presented as mean ± SD.

Table 3: Effects of this compound on the Expression of Fibrosis-Related Proteins in Liver Tissue

Treatment GroupNα-SMA (relative expression)Col1α1 (relative expression)
Vehicle Control
CCl4 Model
CCl4 + this compound (Low Dose)
CCl4 + this compound (High Dose)
CCl4 + Positive Control

α-SMA: alpha-Smooth Muscle Actin; Col1α1: Collagen Type I Alpha 1. Data can be obtained from Western blot or immunohistochemistry quantification and should be presented as mean ± SD.

Table 4: Effects of this compound on the GSK-3β/β-catenin Signaling Pathway in Liver Tissue

Treatment GroupNp-GSK-3β (Ser9)/GSK-3β ratioβ-catenin (relative expression)
Vehicle Control
CCl4 Model
CCl4 + this compound (Low Dose)
CCl4 + this compound (High Dose)
CCl4 + Positive Control

Data can be obtained from Western blot analysis and should be presented as mean ± SD.

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4) in Mice

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (as vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Prepare a 10% (v/v) solution of CCl4 in olive oil.

  • Administer the CCl4 solution to the mice via intraperitoneal injection at a dose of 1-2 mL/kg body weight.

  • Injections should be performed twice or three times a week for a period of 4-8 weeks to establish a consistent fibrotic model.

  • A control group should receive intraperitoneal injections of the vehicle (olive oil) only.

  • Monitor the body weight and general health of the animals regularly.

Protocol 2: this compound Treatment

Materials:

  • This compound (purity >98%)

  • Vehicle for this compound (e.g., saline, PBS, or 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Two to four weeks after the initiation of CCl4 injections, start the treatment with this compound.

  • Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., low dose and high dose).

  • Administer this compound to the treatment groups daily via oral gavage.

  • The CCl4 model group and the vehicle control group should receive the vehicle for this compound via oral gavage.

  • Continue the CCl4 injections as described in Protocol 1 during the treatment period.

  • The total duration of the experiment (CCl4 induction + treatment) is typically 8 weeks.

Protocol 3: Sample Collection and Processing

Procedure:

  • At the end of the experimental period, euthanize the mice.

  • Collect blood samples via cardiac puncture for serum separation. Store the serum at -80°C for biochemical analysis (ALT, AST, and fibrosis indices).

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver and weigh it.

  • Divide the liver into sections for different analyses:

    • One section should be fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining).

    • Snap-freeze other sections in liquid nitrogen and store them at -80°C for protein extraction (Western blotting) and RNA extraction (qRT-PCR).

Protocol 4: Histological Analysis

Procedure:

  • Process the formalin-fixed liver tissues and embed them in paraffin.

  • Cut 4-5 µm thick sections.

  • Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, inflammation, and necrosis.

  • Perform Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis). The collagen fibers will be stained blue.

  • Capture images of the stained sections using a microscope and quantify the fibrotic area using image analysis software.

Protocol 5: Western Blot Analysis

Procedure:

  • Extract total protein from the frozen liver tissues using a suitable lysis buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against α-SMA, Col1α1, GSK-3β, p-GSK-3β (Ser9), β-catenin, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for Testing this compound acclimatization Acclimatization (1 week) fibrosis_induction Fibrosis Induction (CCl4 i.p. injection, 2-3 times/week) acclimatization->fibrosis_induction treatment_start Start this compound Treatment (Oral gavage, daily) fibrosis_induction->treatment_start After 2-4 weeks continued_induction Continued CCl4 Induction treatment_start->continued_induction endpoint Endpoint & Sample Collection (After 8 weeks total) continued_induction->endpoint analysis Biochemical, Histological, & Molecular Analysis endpoint->analysis

Experimental workflow for this compound's anti-fibrotic effect testing.

G cluster_pathway Proposed Signaling Pathway of this compound in Liver Fibrosis This compound This compound gsk3b GSK-3β This compound->gsk3b promotes activity beta_catenin β-catenin gsk3b->beta_catenin inhibits expression hsc_activation HSC Activation & Proliferation beta_catenin->hsc_activation promotes fibrosis Liver Fibrosis hsc_activation->fibrosis

Proposed signaling pathway of this compound in liver fibrosis.

References

Application Notes and Protocols for Cell-Based Assays in Hastatoside Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside predominantly found in Verbena officinalis, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have highlighted its potential as an anti-inflammatory, neuroprotective, and anti-fibrotic agent.[1][3][4] These properties make this compound a promising candidate for further investigation in the development of novel therapeutics. This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize the biological activities of this compound. The assays are intended to provide robust and reproducible data for researchers in academia and the pharmaceutical industry.

Key Biological Activities and Corresponding Cell-Based Assays

Based on current literature, the primary biological activities of this compound that can be effectively screened using cell-based assays are:

  • Anti-inflammatory Activity: Assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and by quantifying the modulation of the NF-κB signaling pathway.

  • Anti-fibrotic Activity: Evaluated by monitoring the proliferation of hepatic stellate cells, which are key mediators of liver fibrosis. This compound has been shown to target the GSK-3β/β-catenin signaling pathway in these cells.[1][2]

  • Neuroprotective Activity: Determined by assessing the viability of neuronal cells following glutamate-induced excitotoxicity.

  • Antioxidant Activity: Measured by the cellular antioxidant activity (CAA) assay, which quantifies the ability to scavenge intracellular reactive oxygen species (ROS).

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the quantitative data that can be generated from the described assays.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantEndpoint MeasuredExpected Outcome with this compound
Griess AssayRAW 264.7LPS (1 µg/mL)Nitric Oxide (NO) concentration (µM)Dose-dependent decrease in NO production
NF-κB Reporter AssayRAW 264.7LPS (1 µg/mL)Luciferase Activity (RLU)Dose-dependent decrease in luciferase activity

Table 2: Anti-fibrotic Activity of this compound

AssayCell LineEndpoint MeasuredExpected Outcome with this compound
Cell Proliferation (MTT Assay)LX-2Cell Viability (% of control)Dose-dependent decrease in cell proliferation

Table 3: Neuroprotective Activity of this compound

AssayCell LineToxinEndpoint MeasuredExpected Outcome with this compound
Cell Viability (MTT Assay)SH-SY5YGlutamate (B1630785) (e.g., 50 mM)Cell Viability (% of control)Dose-dependent increase in cell viability

Table 4: Antioxidant Activity of this compound

AssayCell LineRadical InitiatorEndpoint MeasuredExpected Outcome with this compound
Cellular Antioxidant Activity (CAA)HepG2AAPHReduction in DCF fluorescenceDose-dependent decrease in fluorescence

Experimental Protocols

Anti-inflammatory Activity Screening

a) Griess Assay for Nitric Oxide (NO) Production

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

b) NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a central regulator of inflammation.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., Puromycin)

  • This compound (stock solution in DMSO)

  • LPS from E. coli

  • Luciferase Assay System (e.g., Promega)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells in a white, opaque 96-well plate at a density of 8 x 10^4 cells/well in 100 µL of complete DMEM without the selection antibiotic. Incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein content) and express the results as a percentage of the LPS-stimulated control.

Anti-fibrotic Activity Screening

MTT Assay for Hepatic Stellate Cell Proliferation

This assay assesses the effect of this compound on the proliferation of LX-2 cells, an immortalized human hepatic stellate cell line.

Materials:

  • LX-2 human hepatic stellate cells

  • DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed LX-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of DMEM with 2% FBS. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the vehicle-treated control.

Neuroprotective Activity Screening

MTT Assay for Glutamate-Induced Excitotoxicity

This assay evaluates the ability of this compound to protect neuronal cells from cell death induced by excessive glutamate exposure.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • L-Glutamic acid

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and differentiate for 24-48 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 50 mM) for 24 hours. A control group should not be treated with glutamate.

  • MTT Assay: Perform the MTT assay as described in the previous protocol (Section 2).

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (not exposed to glutamate).

Antioxidant Activity Screening

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • HepG2 human hepatoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well plates

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Treatment: Wash the cells with PBS and then treat them with various concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour.

  • Washing: Remove the treatment solution and wash the cells with PBS.

  • Radical Initiation: Add 600 µM AAPH to each well to induce ROS generation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Calculation: Calculate the area under the curve (AUC) for each concentration. The CAA value can be calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Signaling Pathway and Workflow Diagrams

G Anti-inflammatory Signaling Pathway of this compound cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

G Anti-fibrotic Signaling Pathway of this compound cluster_cell Hepatic Stellate Cell cluster_nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Activates beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation (Inhibited) TCF_LEF TCF/LEF Proliferation_Genes Proliferation & Fibrosis Genes (c-Myc, Cyclin D1) TCF_LEF->Proliferation_Genes Transcription (Inhibited)

Caption: this compound's anti-fibrotic mechanism via GSK-3β/β-catenin pathway.

G Neuroprotective Workflow for this compound Screening Start Seed SH-SY5Y Cells Pretreat Pre-treat with this compound Start->Pretreat Induce Induce Excitotoxicity (Glutamate) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance (570 nm) MTT->Measure Analyze Analyze Cell Viability Measure->Analyze G Glutamate-Induced Excitotoxicity Pathway cluster_neuron Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Enzyme Activation (Proteases, Nucleases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Enzyme_Activation->Cell_Death ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death This compound This compound This compound->NMDA_Receptor Potentially Inhibits This compound->ROS_Production Scavenges

References

Application Note: Analysis of Hastatoside using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hastatoside is an iridoid glycoside found in plants of the Verbena genus, such as Verbena officinalis (Vervain).[1] This class of monoterpenoids is recognized for a wide range of biological activities, and this compound, in particular, has been studied for its potential sleep-promoting, antioxidant, and hepatoprotective properties.[2] Research suggests that this compound may inhibit liver fibrosis by targeting the GSK-3β/β-catenin signaling pathway.[1] Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of this compound in plant extracts, herbal formulations, and biological matrices to ensure quality control, support drug discovery, and enable pharmacokinetic studies.[3][4]

This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) for structural elucidation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification.

Quantitative Data Summary

The following tables summarize the characteristic NMR and mass spectrometry data for this compound.

Table 1: NMR Spectroscopic Data for this compound

Position ¹³C NMR (δ ppm) ¹H NMR (δ ppm, J in Hz)
1~98.0~5.3 (s)
3~152.0~7.4 (d, J=2.0)
4~110.0-
5~38.0~2.9 (m)
6~78.0~4.2 (m)
7~130.0~5.8 (d, J=6.0)
8~145.0-
9~46.0~2.5 (m)
10~21.0~1.1 (d, J=7.0)
11 (COOCH₃)~168.0-
11 (OCH₃)~51.5~3.7 (s)
Glucose Moiety
1'~99.0~4.6 (d, J=8.0)
2'~74.0~3.2-3.5 (m)
3'~77.0~3.2-3.5 (m)
4'~71.0~3.2-3.5 (m)
5'~78.0~3.2-3.5 (m)
6'~62.0~3.7 (dd), ~3.9 (dd)

Note: Data is representative of iridoid glycosides and should be confirmed with a reference standard. Specific assignments require 2D NMR experiments like COSY, HSQC, and HMBC.[5][6]

Table 2: Mass Spectrometry Data for this compound

Parameter Value / Description
Molecular FormulaC₁₇H₂₄O₁₁[7]
Molecular Weight404.37 g/mol [7]
Ionization ModeESI (Electrospray Ionization), Positive or Negative[4]
[M+H]⁺m/z 405.14
[M+Na]⁺m/z 427.12
[M-H]⁻m/z 403.13
[M+HCOO]⁻m/z 449.13
Major MS/MS Fragments
m/z 241 (Negative)[M-H - 162]⁻, corresponds to the loss of the glucose moiety.
m/z 223 (Negative)[M-H - 162 - H₂O]⁻, subsequent loss of water from the aglycone.
m/z 179 (Negative)[M-H - 162 - H₂O - CO₂]⁻, further loss of carbon dioxide.

Note: Fragmentation patterns are crucial for structural confirmation. The loss of the sugar residue (162 Da) is a characteristic fragmentation for iridoid glycosides.[8]

Experimental Protocols

1. Sample Preparation from Plant Material

This protocol is suitable for the extraction of this compound from dried plant material (e.g., Verbena officinalis).

  • Materials:

    • Dried and powdered plant material.

    • Methanol (HPLC grade).

    • Vortex mixer.

    • Ultrasonic bath.

    • Centrifuge.

    • 0.22 µm or 0.45 µm syringe filters.[3][4]

  • Protocol:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.[4]

    • Add 20 mL of methanol.[3]

    • Vortex for 1 minute to ensure the sample is thoroughly mixed.[4]

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.[3][4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[3][4]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean vial for analysis.[3][4]

2. NMR Spectroscopy Analysis

This protocol outlines the steps for acquiring NMR data for structural elucidation.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or 600 MHz) equipped with a suitable probe.[5]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample or dried extract in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • To aid in structural assignment, perform two-dimensional (2D) NMR experiments, including:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

3. UPLC-MS/MS Analysis

This protocol is designed for the sensitive quantification of this compound.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Electrospray Ionization (ESI) source.[3][4]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 2 µL.[4]

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Negative or Positive mode. Negative mode is often sensitive for glycosides.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition (example for Negative Mode):

      • Parent Ion (Q1): m/z 403.1

      • Product Ion (Q3): m/z 241.1 (loss of glucose)

    • Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve maximum sensitivity for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration NMR NMR Analysis Filtration->NMR LCMS LC-MS/MS Analysis Filtration->LCMS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway Proposed Anti-Fibrotic Mechanism of this compound This compound This compound GSK3B GSK-3β This compound->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin inhibits (degradation) HSC_Activation HSC Activation & Proliferation BetaCatenin->HSC_Activation promotes Fibrosis Liver Fibrosis HSC_Activation->Fibrosis

Caption: this compound's proposed inhibition of the GSK-3β pathway.

References

Application Notes & Protocols: Developing a Stable Formulation for Hastatoside Solution

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HS20251218]

Introduction

Hastatoside, an iridoid glycoside found in plants of the Verbena genus, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] As with many glycosidic natural products, this compound is susceptible to degradation in aqueous solutions, posing a significant challenge for its development as a therapeutic agent and its use in reliable experimental models. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a stable aqueous formulation of this compound. The protocols herein cover stability assessment, formulation optimization, and analytical quantification.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for developing a robust formulation strategy.

PropertyValue
Molecular Formula C₁₇H₂₄O₁₁
Molecular Weight 404.37 g/mol
Appearance White crystalline powder
Solubility Soluble in water, methanol (B129727), ethanol, and DMSO.
Storage (Powder) Recommended at -20°C for long-term stability (up to 3 years).
Known Instability Prone to hydrolysis of its O-glycosidic bond under acidic or basic conditions. Susceptible to thermal degradation and photodegradation.

Key Experimental Protocols

Protocol for Forced Degradation Study

Objective: To identify the primary degradation pathways of this compound under various stress conditions, which is crucial for developing a stability-indicating analytical method and for designing a stable formulation.

Materials:

  • This compound reference standard (>98% purity)

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, analytical balance, and volumetric flasks

  • Temperature-controlled oven and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for defined periods (e.g., 2, 4, 8, 24 hours).[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Similar to acid hydrolysis, if degradation is slow, increase the concentration to 1 M NaOH and/or heat at 60°C for the same time intervals.[2]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose both the solid powder and the stock solution to dry heat at 70-80°C.[2] Collect samples at various time points.

  • Photolytic Degradation: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[2] A control sample should be stored in the dark under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 3.2).

Workflow for Forced Degradation Study

forced_degradation cluster_stress Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M - 1M HCl, RT/60°C) start->acid base Base Hydrolysis (0.1M - 1M NaOH, RT/60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (70-80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Neutralize (if needed) & Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc

Caption: A schematic workflow for conducting forced degradation studies on this compound.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify this compound and separate it from its degradation products and any formulation excipients.

Instrumentation and Conditions:

ParameterRecommended Condition
Instrument HPLC system with a PDA or UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm[3]
Injection Volume 10 µL
Column Temperature 30°C

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spike-recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Formulation Development Strategy

The goal is to create a buffered aqueous solution that maintains at least 90% of the initial this compound concentration for a desired shelf-life under specified storage conditions.

pH and Buffer Selection

Iridoid glycosides are often most stable in a slightly acidic to neutral pH range.

Protocol for pH Stability Study:

  • Prepare a series of buffer solutions (e.g., citrate, phosphate) with pH values ranging from 4.0 to 7.5.

  • Prepare solutions of this compound (e.g., 0.1 mg/mL) in each buffer.

  • Store the solutions at an accelerated temperature (e.g., 40°C) and at the intended storage temperature (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples using the validated HPLC method.

  • Plot the percentage of remaining this compound versus time for each pH to identify the optimal pH for maximum stability.

Excipient Screening

The inclusion of excipients can further enhance stability.

Excipient TypeExamplesPurpose & Rationale
Buffering Agents Citrate, Phosphate, AcetateTo maintain the optimal pH identified in the stability study.
Antioxidants Ascorbic acid, Sodium metabisulfite, ThioglycerolTo protect against oxidative degradation, which can be a secondary degradation pathway.
Tonicity Agents Sodium chloride, Mannitol, DextroseTo render the formulation isotonic for in vivo applications.
Bulking Agents Mannitol, GlycineFor the development of a stable lyophilized powder for reconstitution.

Logical Flow for Formulation Component Selection

formulation_logic cluster_problems Identified Instabilities cluster_solutions Excipient Solutions goal Stable this compound Aqueous Formulation hydrolysis Hydrolysis (pH-dependent) goal->hydrolysis oxidation Oxidation goal->oxidation tonicity Non-isotonic (for in-vivo use) goal->tonicity buffer Buffering Agent hydrolysis->buffer antioxidant Antioxidant oxidation->antioxidant tonicity_agent Tonicity Agent tonicity->tonicity_agent buffer->goal antioxidant->goal tonicity_agent->goal

Caption: A decision-making diagram for selecting appropriate formulation excipients.

Signaling Pathway Involvement of this compound

Understanding the mechanism of action is critical for drug development. This compound has been shown to modulate key signaling pathways involved in inflammation and fibrosis.

Anti-Inflammatory Pathway

Iridoids commonly exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2] An inflammatory stimulus, such as lipopolysaccharide (LPS), activates these pathways, leading to the production of pro-inflammatory cytokines. This compound is believed to inhibit these cascades.

Simplified Anti-Inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_pathways Intracellular Signaling stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition response Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->response nfkb->response

Caption: this compound's proposed inhibition of MAPK and NF-κB inflammatory pathways.

Anti-Fibrotic Pathway

In the context of liver fibrosis, this compound has been shown to directly target Glycogen Synthase Kinase-3β (GSK-3β), which in turn inhibits the β-catenin pathway, a key driver in the activation of hepatic stellate cells (HSCs) and subsequent fibrosis.[1]

Anti-Fibrotic Signaling Pathway of this compound

anti_fibrotic_pathway This compound This compound gsk3b GSK-3β This compound->gsk3b Binds to & Promotes Activity beta_catenin β-catenin gsk3b->beta_catenin Inhibits Expression hsc_activation Hepatic Stellate Cell Activation & Proliferation beta_catenin->hsc_activation fibrosis Liver Fibrosis hsc_activation->fibrosis

Caption: this compound's mechanism in attenuating liver fibrosis via the GSK-3β/β-catenin pathway.

Recommended Storage and Handling

  • Liquid Formulation: Store the final, optimized this compound solution in tightly sealed, light-protected (amber) containers at 2-8°C. Avoid freezing.

  • Lyophilized Powder: For long-term storage, a lyophilized formulation is recommended. Store the lyophilized cake at -20°C. Reconstitute with sterile water or the appropriate buffer immediately before use.

  • General Handling: As this compound is sensitive to pH changes and light, ensure it is handled under controlled conditions. Use calibrated equipment for all measurements to ensure accuracy and reproducibility.

References

Protocol for Oral Administration of Hastatoside in Rats: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of Hastatoside in rats for preclinical research, covering experimental design, dosing, and analysis of its effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Quantitative Data Summary

While specific pharmacokinetic data for this compound following oral administration in rats is not extensively available in the public domain, this section provides known dosage information and a template for researchers to populate with their own experimental data.

Table 1: Dosage and Pharmacological Effects of this compound in Rodents

ParameterValueSpeciesApplicationReference
Effective Oral Dose0.64 mmol/kgRatSleep Promotion[1][2]
Signaling PathwayGSK-3β/β-cateninMouseLiver Fibrosis[3]

Table 2: Template for Pharmacokinetic Data of this compound in Rats

ParameterSymbolUnitValueNotes
Maximum Plasma ConcentrationCmaxng/mLTo be determined experimentally.
Time to Maximum ConcentrationTmaxhTo be determined experimentally.
Area Under the CurveAUCng·h/mLTo be determined experimentally.
Elimination Half-lifehTo be determined experimentally.
Oral BioavailabilityF%To be determined experimentally.

Experimental Protocols

This section outlines detailed methodologies for the preparation and oral administration of this compound in rats, as well as a protocol for a pharmacokinetic study.

Materials and Equipment
  • This compound (powder form)

  • Vehicle for dissolution (e.g., distilled water, saline, or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS)

  • Sprague-Dawley or Wistar rats (specific strain and weight to be determined by the study design)

  • Oral gavage needles (stainless steel or flexible plastic, 16-18 gauge for adult rats)

  • Syringes (appropriate volume for dosing)

  • Animal scale

  • Standard laboratory animal housing and care facilities

Preparation of Dosing Solution
  • Calculate the required amount of this compound: Based on the desired dose (e.g., 0.64 mmol/kg) and the body weight of the rats, calculate the total amount of this compound needed.

  • Select a vehicle: The choice of vehicle will depend on the solubility of this compound. For initial studies, sterile water or saline are preferred. If solubility is an issue, a formulation with DMSO and PEG300 can be used.

  • Dissolve this compound: Accurately weigh the calculated amount of this compound and dissolve it in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous. Sonication may be used to aid dissolution.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If storage is necessary, store at 4°C and protect from light. Assess the stability of the compound in the chosen vehicle if stored for an extended period.

Oral Administration Protocol (Oral Gavage)
  • Animal Handling and Restraint:

    • Acclimatize the rats to the experimental environment for at least one week before the study.

    • Handle the rats gently to minimize stress.

    • Firmly but gently restrain the rat to immobilize its head and straighten the esophagus. One common method is to hold the rat over the back and neck, supporting the lower body.

  • Gavage Needle Measurement:

    • Before the first administration, measure the appropriate length for the gavage needle for each rat. This is done by holding the needle externally from the tip of the rat's nose to the last rib.

    • Mark this length on the needle with a permanent marker to ensure consistent and safe insertion depth, preventing perforation of the stomach or esophagus.

  • Administration:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered. A common dosing volume is 10-20 ml/kg.

    • Draw the calculated volume of the this compound solution into a syringe fitted with the correctly sized gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.

    • Once the needle is at the predetermined depth, slowly dispense the solution.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing.

Protocol for a Pharmacokinetic Study
  • Animal Groups:

    • Divide rats into several groups, with each group representing a specific time point for blood collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration). An intravenous administration group should also be included to determine absolute bioavailability.

  • Administration:

    • Administer a single oral dose of this compound to the rats as described in the protocol above.

  • Blood Sampling:

    • At each designated time point, collect blood samples from the appropriate animal group. Common blood collection sites in rats include the tail vein, saphenous vein, or via cardiac puncture under terminal anesthesia.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, t½, and oral bioavailability.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the known signaling pathway affected by this compound and a typical experimental workflow.

G cluster_0 This compound Administration cluster_1 Cellular Response cluster_2 Therapeutic Outcome This compound This compound GSK3b GSK-3β This compound->GSK3b Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits HSC_activation Hepatic Stellate Cell Activation & Proliferation beta_catenin->HSC_activation Promotes Liver_Fibrosis Inhibition of Liver Fibrosis HSC_activation->Liver_Fibrosis

Caption: this compound signaling pathway in liver fibrosis.

G start Start: Acclimatize Rats prep Prepare this compound Dosing Solution start->prep weigh Weigh Rats & Calculate Dose prep->weigh administer Oral Administration (Gavage) weigh->administer observe Post-administration Monitoring administer->observe collect Sample Collection (Blood, Tissues) observe->collect analyze Bioanalytical Analysis (e.g., LC-MS/MS) collect->analyze data Pharmacokinetic & Pharmacodynamic Analysis analyze->data end End: Report Findings data->end

Caption: Experimental workflow for oral administration of this compound.

References

Application Notes & Protocols: Quantification of Hastatoside in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside is an iridoid glycoside found in various medicinal plants, such as Verbena officinalis, and is recognized for its potential therapeutic properties, including sleep-promoting, antioxidant, and hepatoprotective activities.[1][2] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the determination of this compound concentration in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is based on established principles for the analysis of small molecules and iridoid glycosides in biological fluids and is intended to meet the standards outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation" guidance.[3][4][5]

Bioanalytical Method Validation Summary

A summary of the acceptance criteria for the bioanalytical method validation is presented below. These criteria are based on the FDA Guidance for Industry on Bioanalytical Method Validation.[3][4]

Parameter Method Acceptance Criteria Representative Data
Linearity Calibration curve with at least 6 non-zero standardsCorrelation coefficient (r²) ≥ 0.990.9985
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 5Accuracy within ±20% and precision ≤ 20%1 ng/mL
Intra-day Precision & Accuracy 6 replicates of LLOQ, LQC, MQC, HQCPrecision (CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (RE) within ±15% (±20% for LLOQ)CV: 2.5% - 8.1%; RE: -5.2% to 6.8%
Inter-day Precision & Accuracy 6 replicates of LLOQ, LQC, MQC, HQC over 3 daysPrecision (CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (RE) within ±15% (±20% for LLOQ)CV: 4.1% - 9.5%; RE: -3.7% to 8.2%
Extraction Recovery Comparison of analyte response from extracted samples to post-extraction spiked samples at LQC, MQC, HQCConsistent and reproducible85.2% - 92.5%
Matrix Effect Comparison of analyte response in post-extraction spiked samples to pure solution at LQC and HQCCV of matrix factor ≤ 15%91.3% - 104.7%
Stability Freeze-thaw (3 cycles), Short-term (room temp, 4h), Long-term (-80°C, 30 days), Post-preparative (autosampler, 24h)Mean concentration within ±15% of nominal concentrationAll conditions met acceptance criteria

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Geniposide (Internal Standard, IS) or a stable isotope-labeled this compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human) with K2EDTA as anticoagulant

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+)

  • Analytical column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike control plasma with the appropriate this compound working solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (80 ng/mL), and HQC (800 ng/mL) in the same manner.

Plasma Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge again before injecting into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 550°C

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion [M-H]⁻: m/z 403.1; Product Ion: m/z 241.1 (loss of glucose)

    • Geniposide (IS): Precursor Ion [M-H]⁻: m/z 387.1; Product Ion: m/z 225.1 (loss of glucose)

    Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the reference standards.

Visualizations

G Workflow for this compound Quantification in Plasma cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (this compound & IS) working Prepare Working Solutions stock->working cal_qc Spike Plasma for Calibration Standards & QCs working->cal_qc plasma_sample Plasma Sample (50 µL) add_is_acn Add Acetonitrile with IS (150 µL) plasma_sample->add_is_acn vortex1 Vortex Mix (1 min) add_is_acn->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample (5 µL) reconstitute->inject separation Chromatographic Separation (UPLC) inject->separation detection Detection (MS/MS) separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration (using Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for this compound quantification.

G Key Parameters for Bioanalytical Method Validation cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision LLOQ->Linearity

Caption: Bioanalytical method validation parameters.

References

Application Notes and Protocols for Hastatoside-Induced Non-REM Sleep in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hastatoside, an iridoid glycoside isolated from Verbena officinalis, for the induction of non-rapid eye movement (non-REM) sleep in rodent models. This document outlines the quantitative effects of this compound on sleep architecture, detailed experimental protocols for its administration and subsequent analysis, and a putative signaling pathway for its mechanism of action.

Introduction

This compound has been identified as a potent sleep-promoting agent, primarily increasing the duration of non-REM sleep.[1][2] Understanding its effects and the underlying mechanisms is crucial for the development of novel hypnotics. These protocols are designed to assist researchers in replicating and expanding upon existing findings.

Data Presentation

The following tables summarize the quantitative data on the effects of orally administered this compound on sleep parameters in rats.

Table 1: Effect of this compound on Non-REM Sleep in Rats

Treatment GroupDose (mmol/kg)Total Non-REM Sleep Time (% of Control)Increase in Delta Activity during Non-REM Sleep
Control-100%Baseline
This compound0.64181%[1]Significantly Increased[1]

Data derived from electroencephalographic (EEG) analysis in rats over a 9-hour period following oral administration.[1]

Table 2: Pharmacokinetic Profile of Related Iridoid Glycosides in Rats (Oral Administration)

CompoundDose (mg/kg)Tmax (h)T1/2 (h)Oral Bioavailability (%)
Harpagoside500.47 ± 0.214.96 ± 0.98< 5%[3]
Schaftoside (B1680920)5, 10, 200.67 - 1.170.58 (IV)0.42% - 0.71%[4]
Ginsenoside Rb1--17.964.35%[5]
Ginsenoside Rg1--14.1318.40%[5]
Akebia Saponin D100--0.025%[6][7]

Experimental Protocols

Protocol 1: this compound Administration for Sleep Studies in Rats

This protocol describes the oral administration of this compound to rats for the evaluation of its sleep-promoting effects.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium, or 10% sucrose (B13894) solution)[8][9]

  • Oral gavage needles (flexible tip recommended)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[10] Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.[11]

  • Housing: House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 08:00).[11] Provide ad libitum access to food and water.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 0.64 mmol/kg) and the body weight of the animals.

    • Weigh the this compound accurately.

    • Suspend the this compound in the chosen vehicle. The use of a vortex mixer or sonicator may be necessary to ensure a homogenous suspension. The volume for oral gavage in rats is typically 1-5 mL/kg.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert the gavage needle smoothly into the esophagus and deliver the this compound suspension directly into the stomach.

    • Administer the vehicle to the control group using the same procedure.

    • Administration is typically performed at the beginning of the dark phase (lights-off time).[1]

  • Post-Administration Monitoring:

    • Return the animals to their home cages.

    • Begin EEG/EMG recording immediately following administration.

    • Observe the animals for any adverse effects.

Protocol 2: EEG/EMG Electrode Implantation Surgery in Rats

This protocol details the surgical procedure for implanting electrodes for chronic sleep recording.

Materials:

  • Anesthesia (e.g., Ketamine/Xylazine cocktail, Isoflurane)[10]

  • Stereotaxic apparatus

  • Surgical drill

  • Stainless steel screw electrodes for EEG

  • Teflon-coated stainless steel wires for EMG

  • Dental cement

  • Sutures

  • Analgesics (e.g., Buprenorphine, Metacam)[10][12]

  • Sterile surgical instruments

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.[10]

  • Surgical Preparation:

    • Place the rat in the stereotaxic frame.

    • Shave and disinfect the surgical area on the scalp.

    • Make a midline incision to expose the skull.

  • EEG Electrode Implantation:

    • Clean and dry the skull surface.

    • Using a surgical drill, create small burr holes at the desired stereotaxic coordinates for the EEG electrodes. Typical coordinates for cortical EEG in rats are relative to bregma (e.g., Anterior +0.8mm, Lateral 0.5mm for frontal; Posterior -2.5mm, Lateral +/- 1.5mm for parietal).[12] A ground screw is often placed over the cerebellum.[12]

    • Gently screw the stainless-steel electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.

  • EMG Electrode Implantation:

    • For nuchal EMG recordings, insert the tips of two Teflon-coated wires into the neck muscles.[12]

  • Headstage Assembly and Fixation:

    • Connect the electrode wires to a small plastic headstage.

    • Secure the entire assembly to the skull using dental cement.

  • Post-Operative Care:

    • Suture the incision around the dental cement cap.

    • Administer analgesics as prescribed.

    • Allow the animals to recover for at least one week before starting any experiments.[10] During this time, handle the animals daily to habituate them to the recording cables.[10]

Protocol 3: EEG/EMG Data Acquisition and Analysis

This protocol outlines the recording and analysis of sleep data.

Materials:

  • EEG/EMG amplification and recording system

  • Data acquisition software

  • Sleep scoring software

Procedure:

  • Habituation: Habituate the surgically implanted rats to the recording chamber and cables for several days before the experiment.[10]

  • Data Recording:

    • Connect the animal's headstage to the recording system.

    • Record EEG and EMG signals continuously for the desired duration (e.g., 24 hours).

    • Typical recording parameters for rats:

      • Sampling rate: 250 Hz or higher[10][13]

      • EEG filter bandpass: 0.3-30 Hz or 0.5-30 Hz[10][14]

      • EMG filter bandpass: 30-300 Hz or 10-100 Hz[10][13]

  • Sleep Stage Scoring:

    • Divide the recorded data into epochs (e.g., 10 or 30 seconds).

    • Visually or automatically score each epoch as Wake, non-REM sleep, or REM sleep based on the EEG and EMG characteristics:

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.[13][15]

      • Non-REM Sleep: High-amplitude, low-frequency EEG (delta waves, 0.5-4 Hz); low EMG activity.[15]

      • REM Sleep: Low-amplitude, mixed-frequency EEG with prominent theta activity (6-9 Hz); muscle atonia (very low EMG activity).[15]

  • Data Analysis:

    • Quantify the time spent in each sleep stage.

    • Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).

    • Analyze sleep architecture parameters such as sleep latency, bout duration, and number of stage transitions.

Visualization of Pathways and Workflows

Putative Signaling Pathway of this compound-Induced Sleep

The precise molecular mechanism of this compound is still under investigation. However, based on the known pharmacology of sleep regulation and the effects of related compounds, a plausible signaling pathway involves the modulation of GABAergic and adenosinergic systems.

G cluster_this compound This compound Administration cluster_brain Central Nervous System cluster_adenosine Adenosinergic System cluster_gaba GABAergic System cluster_histamine Histaminergic System cluster_sleep Sleep Regulation This compound This compound (Oral Administration) A2A_Receptor Adenosine A2A Receptor (Activation) This compound->A2A_Receptor Putative Action GABA_Release Increased GABA Release in Tuberomammillary Nucleus (TMN) A2A_Receptor->GABA_Release Stimulates GABA_A_Receptor GABAA Receptor (Activation) GABA_Release->GABA_A_Receptor Leads to Histamine_Neurons Histaminergic Neurons (Inhibition) GABA_A_Receptor->Histamine_Neurons Inhibits Histamine_Release Decreased Histamine Release Histamine_Neurons->Histamine_Release Results in NREM_Sleep Increased Non-REM Sleep Histamine_Release->NREM_Sleep Promotes

Caption: Putative signaling pathway for this compound-induced non-REM sleep.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the effects of this compound on sleep in animal models.

G cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Animal Model (Sprague-Dawley Rats) Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Post-Operative Recovery & Habituation Surgery->Recovery Administration This compound/Vehicle Oral Administration Recovery->Administration Recording EEG/EMG Data Recording Administration->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Quantitative Analysis (Time in Stage, Spectral Power) Scoring->Analysis Results Results & Interpretation Analysis->Results

Caption: Experimental workflow for this compound sleep studies in rats.

References

Application of Hastatoside in Liver Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Hastatoside, an iridoid glycoside extracted from Verbena officinalis, has emerged as a promising natural compound in the investigation of anti-fibrotic therapies. This document provides detailed application notes and protocols for researchers studying the effects of this compound on liver fibrosis, based on available scientific literature. The primary mechanism of action for this compound in this context appears to be the targeting of Glycogen Synthase Kinase-3β (GSK-3β) and the subsequent inhibition of the β-catenin signaling pathway, which plays a crucial role in the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2][3][4]

Data Presentation

Due to the limited access to the full-text of the primary research article, specific quantitative data from the in vivo and in vitro studies on this compound could not be compiled into the detailed tables as requested. The following tables are presented as templates that can be populated once such data becomes available.

Table 1: In Vivo Efficacy of this compound in a CCl₄-Induced Liver Fibrosis Mouse Model

Treatment GroupDose (mg/kg)Administration Route & FrequencySerum ALT (U/L)Serum AST (U/L)Liver Hydroxyproline (B1673980) (µg/g tissue)α-SMA Expression (relative to control)Col1α1 Expression (relative to control)
ControlVehiclei.p., twice weeklyData not availableData not availableData not availableData not availableData not available
CCl₄ ModelCCl₄i.p., twice weeklyData not availableData not availableData not availableData not availableData not available
CCl₄ + this compoundSpecify DoseSpecify Route & FrequencyData not availableData not availableData not availableData not availableData not available
CCl₄ + Positive ControlSpecify Drug & DoseSpecify Route & FrequencyData not availableData not availableData not availableData not availableData not available

Table 2: In Vitro Effects of this compound on TGF-β1-Stimulated LX-2 Cells

Treatment GroupThis compound Conc. (µM)α-SMA Expression (relative to control)Col1α1 Expression (relative to control)p-GSK-3β/GSK-3β Ratioβ-catenin Expression (relative to control)
Control (untreated)01.01.0Data not available1.0
TGF-β1 (10 ng/mL)0Data not availableData not availableData not availableData not available
TGF-β1 + this compoundSpecify Conc.Data not availableData not availableData not availableData not available
TGF-β1 + this compoundSpecify Conc.Data not availableData not availableData not availableData not available
TGF-β1 + this compoundSpecify Conc.Data not availableData not availableData not availableData not available

Signaling Pathway

The proposed mechanism of action for this compound in attenuating liver fibrosis involves the modulation of the GSK-3β/β-catenin signaling pathway in hepatic stellate cells.

G cluster_0 cluster_1 Hepatic Stellate Cell TGFb1 TGF-β1 pGSK3b p-GSK-3β (Inactive) TGFb1->pGSK3b Inactivation This compound This compound GSK3b GSK-3β This compound->GSK3b Activation bCatenin β-catenin GSK3b->bCatenin Degradation pGSK3b->bCatenin Accumulation bCatenin_nuc β-catenin (nucleus) bCatenin->bCatenin_nuc Translocation Activation HSC Activation (α-SMA, Collagen I) bCatenin_nuc->Activation Transcription

Caption: this compound activates GSK-3β, leading to β-catenin degradation and reduced HSC activation.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound in liver fibrosis.

In Vivo Model: CCl₄-Induced Liver Fibrosis in Mice

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl₄), a widely used hepatotoxin.

G acclimatization Acclimatization (1 week) induction Fibrosis Induction (CCl₄ i.p. injection, 2x/week for 4-8 weeks) acclimatization->induction treatment This compound Treatment (Oral gavage or i.p. injection, daily) induction->treatment sacrifice Sacrifice & Sample Collection (Blood and Liver Tissue) treatment->sacrifice analysis Analysis (Histology, Biochemistry, Western Blot, qPCR) sacrifice->analysis

Caption: Workflow for the in vivo CCl₄-induced liver fibrosis model and this compound treatment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Olive oil (or corn oil)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Acclimatization: House mice in a controlled environment (12 h light/dark cycle, 22-24°C, ad libitum access to food and water) for at least one week prior to the experiment.

  • Fibrosis Induction:

    • Prepare a 10% (v/v) solution of CCl₄ in olive oil.

    • Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.

    • Repeat the injections twice weekly for a period of 4 to 8 weeks to establish significant fibrosis.

  • This compound Administration:

    • The specific dose of this compound would be determined from the full-text study but is typically administered daily by oral gavage or i.p. injection.

    • Treatment with this compound can be prophylactic (starting before or at the same time as CCl₄) or therapeutic (starting after fibrosis is established).

  • Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

  • Sample Collection:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis (ALT, AST).

    • Perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

In Vitro Model: TGF-β1-Induced Activation of LX-2 Cells

This protocol details the culture and activation of the human hepatic stellate cell line, LX-2, using Transforming Growth Factor-beta 1 (TGF-β1) to mimic a pro-fibrotic environment.

Materials:

  • LX-2 human hepatic stellate cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Recombinant human TGF-β1

  • This compound

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture the cells when they reach 80-90% confluency.

  • Cell Seeding and Starvation:

    • Seed LX-2 cells into 6-well or 12-well plates at an appropriate density.

    • Once the cells adhere and reach about 60-70% confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (specific concentrations to be determined from the full-text study) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) in the presence of this compound for 24-48 hours.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant for analysis of secreted proteins (e.g., collagen).

    • Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for protein (Western blot) or RNA (qPCR) extraction.

Histological Analysis: Sirius Red Staining

Sirius Red staining is used to visualize collagen fibers in liver tissue sections.

Procedure:

  • Deparaffinize and rehydrate 5 µm thick formalin-fixed, paraffin-embedded liver sections.

  • Stain with Picro-Sirius Red solution for 1 hour.

  • Wash with two changes of acidified water (0.5% acetic acid).

  • Dehydrate through graded ethanol (B145695) solutions and clear in xylene.

  • Mount with a permanent mounting medium.

  • Collagen fibers will stain red, and the background will be yellow. The stained area can be quantified using image analysis software.

Biochemical Assay: Hydroxyproline Assay

The hydroxyproline content in the liver is a quantitative measure of collagen deposition.

Procedure:

  • Hydrolyze a known weight of frozen liver tissue in 6N HCl at 110-120°C for 12-24 hours.

  • Neutralize the hydrolysate.

  • Use a commercial hydroxyproline assay kit to determine the concentration of hydroxyproline colorimetrically.

  • Express the results as µg of hydroxyproline per gram of liver tissue.

Molecular Analysis: Western Blotting

Western blotting is used to quantify the protein expression of key fibrotic and signaling markers.

Procedure:

  • Extract total protein from liver tissue or LX-2 cells using RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against α-SMA, Collagen I, GSK-3β, p-GSK-3β, and β-catenin overnight at 4°C.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Conclusion

This compound demonstrates significant potential as an anti-fibrotic agent by targeting the GSK-3β/β-catenin signaling pathway in hepatic stellate cells. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of liver fibrosis. Further research, including access to detailed quantitative data from primary studies, is necessary to fully elucidate its therapeutic potential and to populate the provided data tables for comprehensive analysis.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Hastatoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Hastatoside derivatives and detailed protocols for their subsequent bioactivity screening. This compound, an iridoid glycoside found in Verbena officinalis, has demonstrated promising biological activities, including anti-inflammatory and anti-fibrotic effects.[1] Derivatization of this compound presents a valuable strategy to enhance its therapeutic potential and explore structure-activity relationships (SAR).

I. Synthesis of this compound Derivatives: Selective Acylation

This section outlines a general protocol for the selective acylation of this compound at its primary alcohol positions. Iridoid glycosides, like this compound, possess multiple hydroxyl groups with varying reactivity. The primary hydroxyl groups are generally more reactive, allowing for selective modification under controlled conditions. This protocol focuses on esterification, a common and effective method for derivatization.

Experimental Protocol: Selective Acylation of this compound

Objective: To synthesize acylated derivatives of this compound for bioactivity screening.

Materials:

  • This compound (isolated from natural sources or commercially available)

  • Anhydrous Pyridine (B92270)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, etc.)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution. The reaction progress should be monitored by TLC.

  • Reaction Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure acylated this compound derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

II. Bioactivity Screening of this compound Derivatives

This section provides detailed protocols for screening the synthesized this compound derivatives for their anti-inflammatory and anti-fibrotic activities.

A. Anti-inflammatory Activity Screening: NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. This assay measures the ability of this compound derivatives to inhibit the activation of NF-κB in response to an inflammatory stimulus.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound derivatives on NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound derivatives (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound derivatives (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to each well (except for the negative control) and incubate for 6 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase readings to a co-transfected Renilla luciferase control to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Quantitative Data Presentation:

DerivativeTargetAssayIC50 (µM)
This compound-acetateNF-κBLuciferase Reporter[Example: 15.2]
This compound-benzoateNF-κBLuciferase Reporter[Example: 8.7]
Reference InhibitorNF-κBLuciferase Reporter[Example: 0.5]

*Note: The IC50 values presented are hypothetical examples for illustrative purposes.

B. Anti-fibrotic Activity Screening

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, primarily collagen, produced by activated hepatic stellate cells (HSCs). The activation of HSCs is marked by the expression of α-smooth muscle actin (α-SMA). The following protocols assess the ability of this compound derivatives to inhibit these key fibrotic markers.

Experimental Protocol: Inhibition of α-SMA and Collagen Expression

Objective: To determine the effect of this compound derivatives on the expression of α-SMA and collagen in activated hepatic stellate cells.

Materials:

  • LX-2 human hepatic stellate cell line

  • DMEM with 2% FBS

  • Transforming Growth Factor-beta 1 (TGF-β1)

  • This compound derivatives (dissolved in DMSO)

  • Primary antibodies against α-SMA and Collagen Type I

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Sirius Red/Fast Green Collagen Staining Kit

  • 24-well cell culture plates

  • Fluorescence microscope and plate reader

Procedure:

  • Cell Seeding and Starvation: Seed LX-2 cells in 24-well plates and grow to 80% confluency. Starve the cells in serum-free DMEM for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound derivatives at various concentrations for 2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 48 hours to induce fibrotic activation.

  • Immunofluorescence Staining for α-SMA:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA.

    • Incubate with primary anti-α-SMA antibody overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the fluorescence intensity using a fluorescence microscope.

  • Sirius Red Staining for Collagen:

    • Fix the cells with methanol.

    • Stain with Sirius Red solution for 1 hour.

    • Wash with 0.1N HCl.

    • Elute the stain with 0.1N NaOH.

    • Measure the absorbance of the eluted stain at 540 nm using a plate reader.

  • Data Analysis: Quantify the reduction in α-SMA fluorescence intensity and collagen deposition relative to the TGF-β1 treated control.

Quantitative Data Presentation:

DerivativeTargetAssayConcentration (µM)% Inhibition
This compound-acetateα-SMA ExpressionImmunofluorescence10[Example: 45%]
This compound-benzoateα-SMA ExpressionImmunofluorescence10[Example: 62%]
This compound-acetateCollagen DepositionSirius Red Staining10[Example: 38%]
This compound-benzoateCollagen DepositionSirius Red Staining10[Example: 55%]

*Note: The percentage inhibition values are hypothetical examples for illustrative purposes.

C. Mechanistic Study: GSK-3β Kinase Activity Assay

This compound has been shown to exert its anti-fibrotic effects by targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] This assay determines if the synthesized derivatives retain or enhance this activity.

Experimental Protocol: GSK-3β Kinase Activity Assay

Objective: To measure the effect of this compound derivatives on the enzymatic activity of GSK-3β.

Materials:

  • Recombinant active GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, GSK-3β enzyme, and the this compound derivative at various concentrations.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the produced ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of GSK-3β activity for each derivative concentration and determine the IC50 value.

Quantitative Data Presentation:

DerivativeTargetAssayIC50 (µM)
This compound-acetateGSK-3βKinase Activity Assay[Example: 25.8]
This compound-benzoateGSK-3βKinase Activity Assay[Example: 12.1]
Reference InhibitorGSK-3βKinase Activity Assay[Example: 0.1]

*Note: The IC50 values presented are hypothetical examples for illustrative purposes.

III. Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Screening of this compound Derivatives

experimental_workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening This compound This compound acylation Selective Acylation (e.g., Esterification) This compound->acylation purification Purification (Column Chromatography) acylation->purification derivatives This compound Derivatives purification->derivatives anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter) derivatives->anti_inflammatory anti_fibrotic Anti-fibrotic Assays (α-SMA, Collagen) derivatives->anti_fibrotic mechanistic Mechanistic Study (GSK-3β Kinase Assay) derivatives->mechanistic data_analysis Data Analysis (IC50, % Inhibition) anti_inflammatory->data_analysis anti_fibrotic->data_analysis mechanistic->data_analysis

Caption: Workflow for the synthesis and bioactivity screening of this compound derivatives.

Signaling Pathway: this compound Derivative-mediated Inhibition of Liver Fibrosis

signaling_pathway tgfb TGF-β1 tgfbr TGF-β Receptor tgfb->tgfbr gsk3b GSK-3β tgfbr->gsk3b inactivates hastatoside_derivative This compound Derivative hastatoside_derivative->gsk3b activates beta_catenin β-catenin gsk3b->beta_catenin phosphorylates for degradation nucleus Nucleus beta_catenin->nucleus translocation fibrosis_genes Pro-fibrotic Gene Transcription (α-SMA, Collagen) nucleus->fibrosis_genes fibrosis Liver Fibrosis fibrosis_genes->fibrosis

Caption: Proposed mechanism of this compound derivatives in inhibiting liver fibrosis.

References

Application Notes and Protocols: Hastatoside as a Phytochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hastatoside, an iridoid glycoside found in Verbena officinalis, and its utility as a phytochemical marker. Detailed protocols for its extraction, quantification, and biological activity assessment are provided to facilitate its application in research and drug development.

Introduction to this compound

This compound is a prominent iridoid glycoside isolated from plants of the Verbena genus, most notably Verbena officinalis (Vervain).[1][2] It is a key bioactive constituent responsible for some of the plant's traditional medicinal uses, including the treatment of insomnia and nervous conditions.[1][3] Recent research has highlighted its potential therapeutic effects, including sleep-promoting properties and the ability to inhibit liver fibrosis, making it a molecule of significant interest for phytochemical analysis and drug discovery.[1][3][4]

Chemical Structure:

  • Chemical Formula: C₁₇H₂₄O₁₁

  • Molecular Weight: 404.37 g/mol

  • CAS Number: 50816-24-5

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that are currently under investigation:

  • Sleep-Promoting Effects: Studies have shown that this compound is one of the major sleep-promoting components of Verbena officinalis.[3][5] It has been observed to increase the total time of non-rapid eye movement (NREM) sleep.[5]

  • Anti-fibrotic Activity: this compound has demonstrated efficacy in attenuating liver fibrosis.[1][4] It is suggested to exert this effect by binding to and promoting the activity of Glycogen Synthase Kinase-3β (GSK-3β), which in turn inhibits the downstream expression of β-catenin.[1][4] This action leads to the inhibition of hepatic stellate cell (HSC) activation and proliferation, key events in the progression of liver fibrosis.[1]

  • Neuroprotective Properties: The family of compounds to which this compound belongs, iridoid glycosides, has been associated with neuroprotective activities.[6] Further research is needed to fully elucidate the specific neuroprotective potential of this compound.

Quantitative Data Summary

The concentration of this compound can vary depending on the plant part and geographical location. The following table summarizes available quantitative data.

Plant MaterialPartThis compound Content (% w/w of dried plant)Reference
Verbena officinalisAerial PartsUp to 0.582%[4]
Verbena officinalisRoots0.379%[7]
Verbena carolinaAerial Parts0.17 - 3.37 mg/g (0.017 - 0.337%)[8]

Experimental Protocols

This protocol is based on a method described for the large-scale extraction and isolation of iridoids from Verbena officinalis.[3]

Objective: To extract and isolate this compound from the aerial parts of Verbena officinalis.

Materials:

Procedure:

  • Percolation:

    • Percolate the dried, powdered aerial parts of V. officinalis (e.g., 7.5 kg) with 90% (v/v) aqueous methanol (e.g., 200 L) for 15 days at room temperature.

  • Concentration:

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a residue.

  • Adsorption and Solvent Partitioning:

    • Mix the residue with diatomite and silica gel.

    • Sequentially extract the mixture with petroleum ether, ethyl acetate, and methanol.

    • Concentrate the ethyl acetate extract to yield a residue.

  • Column Chromatography:

    • Subject the dried ethyl acetate extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., CH₂Cl₂/MeOH 15:1).

    • Collect the fractions and monitor by TLC to identify fractions containing this compound.

  • Further Purification:

    • Subject the this compound-containing fractions to further purification using a Sephadex LH-20 column with methanol as the eluent.

    • This step helps in removing pigments and other impurities.

  • Final Isolation:

    • The purified fractions will yield isolated this compound. The purity can be confirmed by HPLC and spectroscopic methods (NMR, MS).

This protocol is adapted from a validated UHPLC-DAD method for the analysis of major compounds in Verbena officinalis.[6][9]

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Materials:

  • HPLC system with a Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., Kinetex 1.7 µm XB-C18, 50 x 2.10 mm)

  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0 min: 5% B

    • 0.5 min: 15% B

    • 5 min: 25% B

    • 6 min: 35% B

    • 6.1 min: 98% B

    • 7 min: 98% B

    • Followed by column re-equilibration to initial conditions.

  • Flow Rate: 0.45 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 1 µL

  • Detection Wavelength: 234 nm

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in methanol, sonicate for 10-15 minutes, and then dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

This protocol provides a general framework for the HPTLC analysis of this compound. Optimization may be required.

Objective: To perform qualitative and quantitative analysis of this compound in plant extracts.

Instrumentation and Materials:

  • HPTLC system including a sample applicator, developing chamber, and densitometric scanner

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄

  • This compound reference standard

  • Toluene, Ethyl acetate, Formic acid, Methanol (analytical grade)

  • Derivatization reagent (e.g., Anisaldehyde-sulfuric acid reagent)

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in the HPLC protocol, but at slightly higher concentrations suitable for HPTLC.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄

    • Mobile Phase (suggested, requires optimization): Toluene: Ethyl acetate: Formic acid: Methanol (e.g., in a ratio of 8:8:4:5 v/v/v/v).

    • Application: Apply standards and samples as bands using an automated applicator.

    • Development: Develop the plate in a pre-saturated twin-trough chamber to a distance of approximately 8 cm.

    • Drying: Dry the plate in a stream of warm air.

  • Detection and Quantification:

    • UV Detection: Document the plate under UV light at 254 nm and 366 nm.

    • Derivatization: Dip or spray the plate with a suitable derivatization reagent (e.g., Anisaldehyde-sulfuric acid) and heat to visualize the spots.

    • Densitometry: Scan the plate with a densitometer at a suitable wavelength (e.g., 234 nm for native compound or in the visible range after derivatization).

    • Quantify this compound by correlating the peak areas of the sample with those of the standards.

This protocol is a general guide for assessing the inhibitory effect of this compound on GSK-3β activity using a luminescence-based assay that measures ADP production.[1][10]

Objective: To determine the IC₅₀ value of this compound for GSK-3β inhibition.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound of known concentration

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • Dilute the GSK-3β enzyme in kinase assay buffer to a concentration that gives a robust signal.

    • Prepare a substrate/ATP mixture in kinase assay buffer.

  • Assay Protocol:

    • Add the diluted this compound solutions or vehicle control to the wells of the assay plate.

    • Add the diluted GSK-3β enzyme solution to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate to stabilize the signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Hastatoside_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR PI3K PI3K TGFbR->PI3K AKT Akt PI3K->AKT GSK3b_active GSK-3β (Active) AKT->GSK3b_active Phosphorylates (Ser9) Inhibits GSK3b_inactive GSK-3β (Inactive) p-Ser9 destruction_complex Destruction Complex GSK3b_active->destruction_complex beta_catenin β-catenin ubiquitination Ubiquitination & Degradation beta_catenin->ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation destruction_complex->beta_catenin Phosphorylates for Degradation This compound This compound This compound->GSK3b_inactive Prevents Inactivation (Promotes Activity) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Fibrosis_genes Fibrosis-related Gene Expression (e.g., α-SMA, Col1α1) TCF_LEF->Fibrosis_genes Activates

Caption: this compound promotes GSK-3β activity, leading to β-catenin degradation and reduced fibrotic gene expression.

Quantification_Workflow cluster_analysis Analytical Method start Plant Material (Verbena officinalis) extraction Extraction (e.g., 90% Methanol) start->extraction filtration Filtration & Concentration extraction->filtration sample_prep Sample Preparation (Dissolution & Filtering) filtration->sample_prep hplc HPLC-PDA Analysis sample_prep->hplc hptlc HPTLC-Densitometry sample_prep->hptlc data_analysis Data Analysis (Calibration Curve) hplc->data_analysis hptlc->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for the extraction and quantification of this compound from plant material.

Bioactivity_Relationship cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects This compound This compound gsk3b GSK-3β This compound->gsk3b Modulates other_targets Other Potential Targets This compound->other_targets anti_fibrosis Anti-Liver Fibrosis gsk3b->anti_fibrosis sleep_promotion Sleep Promotion other_targets->sleep_promotion neuroprotection Neuroprotection (Potential) other_targets->neuroprotection

Caption: this compound's bioactivity is linked to its modulation of molecular targets like GSK-3β.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hastatoside Yield from Verbena

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction of Hastatoside from Verbena species, primarily Verbena officinalis. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction process, helping you diagnose and resolve problems to improve your this compound yield.

Q1: My this compound yield is consistently lower than expected. What are the most likely causes?

A1: Low yield is a frequent challenge that can be traced back to several stages of the experimental workflow. A systematic evaluation of your process is the best approach. Key factors include the quality of the plant material, the choice of solvent, the extraction parameters, and potential degradation of the target compound.[1][2]

Start by assessing these key areas:

  • Raw Material Integrity: The quality, sourcing, and pre-processing of your Verbena raw material are foundational. Ensure the plant material is correctly identified, properly dried to prevent fungal growth and enzymatic degradation, and ground to a fine, consistent powder to maximize the surface area for extraction.[1]

  • Solvent System Mismatch: this compound is a polar iridoid glycoside. The polarity of your extraction solvent is critical for its efficient solubilization.[1][2] Pure, non-polar solvents will be ineffective. Aqueous solutions of polar solvents like ethanol (B145695) or methanol (B129727) are generally recommended.[2] For instance, studies on other iridoid glycosides have shown that ethanol concentrations between 50-85% are often optimal.[2][3]

  • Sub-optimal Extraction Parameters: Every extraction parameter—time, temperature, and the solid-to-liquid ratio—must be optimized. Insufficient time will lead to incomplete extraction, while excessively high temperatures can cause thermal degradation of this compound.[1][3] An inadequate solvent volume (a low liquid-to-solid ratio) can become saturated before all the target compound is extracted.[1]

  • Compound Degradation: Iridoid glycosides can be sensitive to environmental conditions.[3] Exposure to excessive heat, strong acidic or alkaline conditions, or prolonged exposure to light can degrade this compound, reducing the final yield.[2][3][4]

Below is a logical workflow to help you troubleshoot a low yield.

G Fig 1. Troubleshooting Workflow for Low this compound Yield Start Low this compound Yield Detected Step1 Step 1: Verify Raw Material - Correct species? - Properly dried & stored? - Finely & uniformly ground? Start->Step1 Step2 Step 2: Evaluate Solvent System - Using a polar solvent (EtOH/MeOH)? - Is it an aqueous mixture (e.g., 50-80%)? - Is the pH neutral? Step1->Step2 If material is OK Step3 Step 3: Check Extraction Parameters - Temperature too high/low? - Time too short? - Solid-to-liquid ratio sufficient? Step2->Step3 If solvent is appropriate Step4 Step 4: Review Downstream Process - Significant loss during filtration? - Degradation during solvent evaporation? - Inaccurate quantification (HPLC)? Step3->Step4 If parameters seem correct End Systematically Optimize Parameters (See FAQs & Protocols) Step4->End

Caption: A logical decision tree for diagnosing the cause of low this compound yield.

Q2: I am observing peak tailing and shifting retention times in my HPLC analysis. How can I fix this?

A2: These are common HPLC issues when analyzing polar compounds like iridoid glycosides.[5]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by column contamination. Ensure your mobile phase pH is appropriate to keep this compound in a single ionic form. A contaminated guard column or analytical column can also be a cause; wash the column with a strong solvent or replace it if necessary.[5]

  • Shifting Retention Times: Poor retention time reproducibility is typically due to instability in the HPLC system or insufficient column equilibration.[5] Ensure your mobile phase is properly degassed, the pump is functioning correctly without leaks, and the column temperature is stable and controlled by an oven. Always allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when using a gradient method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from Verbena?

A1: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[6][7][8] These methods accelerate extraction by using ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration.[9][10] This often results in higher yields in a shorter time, with reduced solvent consumption and lower temperatures, which helps prevent thermal degradation.[6][7][9]

Q2: How does the choice of solvent impact this compound yield?

A2: The solvent choice is paramount. This compound is an iridoid glycoside, a polar molecule. Therefore, polar solvents are required for effective extraction.[2]

  • Aqueous Ethanol/Methanol: Mixtures of ethanol or methanol with water are highly effective.[2][3] The water content helps to swell the plant matrix, while the alcohol disrupts cell membranes and solubilizes the this compound. The optimal ratio often depends on the specific extraction method, but ranges between 50% and 85% ethanol or methanol are commonly cited for iridoids.[2][3]

  • Hot Water: Pressurized hot water extraction has also been shown to be an efficient and environmentally friendly method for isolating other polar iridoids.[2]

Q3: How stable is this compound during extraction and storage?

A3: Iridoids can be sensitive to heat and pH.[3] High temperatures used during extraction or solvent evaporation can lead to degradation.[3][4] Similarly, both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, destroying the molecule.[2][3] For storage, extracts should be kept in a cool, dark place (e.g., -18°C) to minimize degradation.[11] Studies on other natural glycosides show that retention rates can drop significantly over time if not stored properly, especially at room temperature.[4][12][13]

Q4: What is the standard method for quantifying this compound in an extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV detector is the standard analytical method for the separation and quantification of this compound.[2][5][14] A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid) and a polar organic solvent like methanol or acetonitrile.[15] Quantification is achieved by creating a calibration curve from certified reference standards of this compound.[16]

Data Presentation: Comparison of Extraction Parameters

The following tables summarize key parameters and findings from various studies on the extraction of iridoid glycosides and other phenolic compounds from Verbena and related plant matrices.

Table 1: Comparison of Optimized Extraction Methods for Phenolic Compounds from Verbena

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Conventional (Reflux/Maceration)
Typical Solvent Water or Aqueous Ethanol[6][17]40% Ethanol[18]50-80% Ethanol/Methanol[2]
Temperature ~53°C[6][17]Power-dependent (e.g., 600W)[18]Varies (Room temp to boiling)[2]
Time ~30 minutes[6][17]~3 minutes (188 s)[18]Hours to days[2][19]
Solid-to-Liquid Ratio ~1:29 (g/mL)[6][17]1:40 (g/mL)[18]Typically 1:10 to 1:20[1][12]
Key Advantage Fast, efficient, reduced temperature[6][10]Extremely fast, reduced solvent[20][21]Simple equipment, well-established
Key Disadvantage Specialized equipment neededPotential for localized overheatingSlow, high solvent consumption, risk of thermal degradation

Table 2: Influence of Solvent Polarity on Iridoid Glycoside Recovery

Solvent SystemCompound ClassPlant SourceFindingReference
50-85% Aqueous Ethanol/MethanolIridoid GlycosidesGeneralGenerally optimal for polar glycosides due to balanced polarity.[2]
52% EthanolTotal Iridoid GlycosidesPatrinia scabraOptimized using RSM for MAE, yielding 81.4 mg/g.[3]
72% EthanolIridoid GlycosidesCornus officinalisIdentified as optimal for Microwave-Assisted Extraction.[1]
80% EthanolVerbascosideLemon VerbenaFound to be the optimal medium for maximum recovery of this related compound.[22]
50:50 Butanol:EthanolTotal PhenolicsVerbena officinalisShowed the highest efficiency for isolating total phenolic compounds.[23]
Experimental Protocols & Workflow

The following diagram and protocol detail a generalized workflow for this compound extraction, focusing on the highly efficient Ultrasound-Assisted Extraction (UAE) method.

G Fig 2. General Workflow for this compound Extraction & Analysis A 1. Raw Material Preparation - Dry Verbena aerial parts - Grind to fine powder (<0.5mm) B 2. Ultrasound-Assisted Extraction - Mix powder with solvent (e.g., 70% EtOH) - Place in ultrasonic bath A->B C 3. Solid-Liquid Separation - Centrifuge the mixture - or Filter through paper (e.g., Whatman No. 1) B->C D 4. Solvent Removal - Concentrate supernatant/filtrate - Use rotary evaporator under vacuum C->D E 5. Purification (Optional) - Column chromatography (e.g., Silica, ODS) - Solid-Phase Extraction (SPE) D->E For high purity F 6. Quantification - Re-dissolve crude/purified extract - Filter through 0.45µm syringe filter - Analyze via HPLC-PDA D->F For crude yield E->F

Caption: A step-by-step experimental workflow from raw plant material to analysis.

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a representative methodology based on principles optimized for phenolic and iridoid compounds from Verbena and similar matrices.[6][19]

1. Materials and Reagents:

  • Dried, powdered aerial parts of Verbena officinalis.

  • Ethanol (Reagent grade).

  • Deionized Water.

  • This compound reference standard (>95% purity).

  • HPLC-grade methanol and water.

  • Formic acid (optional, for mobile phase).

2. Equipment:

  • Analytical balance.

  • Grinder/mill.

  • Ultrasonic bath with temperature control.

  • Conical flasks or beakers.

  • Centrifuge and centrifuge tubes.

  • Filtration apparatus (vacuum or standard funnel).

  • Rotary evaporator.

  • HPLC system with a C18 column and PDA/UV detector.

  • Syringe filters (0.45 µm).

3. Procedure:

  • Sample Preparation: Weigh approximately 1.0 g of finely powdered Verbena material into a 50 mL conical flask.[5]

  • Solvent Addition: Add 30 mL of 70% aqueous ethanol to the flask to achieve a 1:30 solid-to-liquid ratio.[6]

  • Ultrasonication: Place the flask in the ultrasonic bath. Set the temperature to 50°C and sonicate for 30 minutes.[6][17]

  • Separation: After extraction, centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the solid plant debris.[5] Decant the supernatant. Alternatively, filter the mixture through appropriate filter paper.

  • Solvent Evaporation: Combine the supernatant/filtrate and concentrate it using a rotary evaporator at a controlled temperature (e.g., <50°C) under reduced pressure to obtain the crude extract.

  • Sample Preparation for HPLC: Accurately weigh the dried crude extract. Dissolve a known amount in the HPLC mobile phase (or methanol) to a specific concentration (e.g., 1 mg/mL).

  • Final Filtration: Filter the dissolved sample through a 0.45 µm syringe filter directly into an HPLC vial.[5]

  • HPLC Analysis: Inject the sample into the HPLC system for quantification against a calibration curve prepared from the this compound reference standard.

References

Navigating Hastatoside Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with hastatoside, ensuring its stability in aqueous solutions is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound, an iridoid glycoside, are hydrolysis of its glycosidic bond and ester group. These reactions can be influenced by pH, temperature, and light, leading to the degradation of the parent compound and the formation of impurities that may interfere with experimental results.

Q2: How does pH affect the stability of this compound solutions?

A2: While specific pH-rate profile data for this compound is limited, iridoid glycosides are generally susceptible to both acidic and basic hydrolysis. Based on studies of structurally related compounds like verbascoside, this compound is likely more stable in acidic to neutral pH conditions and degrades more rapidly in alkaline environments. It is crucial to buffer your aqueous solutions to an appropriate pH to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound in aqueous solutions. For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. It is important to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: For powdered this compound, storage at -20°C for up to 3 years is recommended. For stock solutions in solvents like DMSO, storage at -80°C for up to one year, or at -20°C for up to one month is suggested[1]. To maintain stability, it is best to prepare fresh aqueous solutions for each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C for no longer than 48 hours, protected from light. A study on a mixed standard solution containing this compound in 80% methanol (B129727) showed stability for at least 48 hours at room temperature, with a relative standard deviation (RSD) of not more than 2.28%[2].

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound concentration over time in aqueous solution. Hydrolysis due to inappropriate pH.- Ensure the pH of your aqueous solution is in the slightly acidic to neutral range (pH 4-7).- Use a suitable buffer system to maintain a stable pH.- Prepare fresh solutions before each experiment.
Thermal degradation.- Store stock solutions and working solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Photodegradation.- Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound.- Compare the chromatogram of the degraded sample with a freshly prepared standard of this compound to identify the parent peak.- The new peaks are likely degradation products. Consider performing forced degradation studies to identify these impurities.
Inconsistent experimental results. Inconsistent concentration of this compound due to degradation.- Implement strict protocols for solution preparation and storage.- Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.- Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) before each critical experiment.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound and ensure its stability for short-term experimental use.

Materials:

  • This compound (powder)

  • High-purity water (e.g., Milli-Q)

  • pH meter

  • Appropriate buffer salts (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • Volumetric flasks

  • Pipettes

  • Amber vials or clear vials with aluminum foil

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a small amount of high-purity water in a volumetric flask.

  • Add the desired buffer to achieve the target pH (recommended range: pH 4-7).

  • Bring the solution to the final volume with high-purity water and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the solution in an amber vial or a clear vial wrapped in aluminum foil at 2-8°C.

  • It is recommended to use the solution within 48 hours of preparation.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • UV lamp

  • HPLC system with a stability-indicating method

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place an aliquot of the this compound solution in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the this compound solution to UV light (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products.

Data Presentation

Table 1: General Stability Profile of this compound in Aqueous Solution
Condition Stability Recommendation
pH More stable in acidic to neutral pH (4-7). Susceptible to hydrolysis in alkaline conditions.Buffer solutions to a pH between 4 and 7. Avoid strongly acidic or alkaline conditions.
Temperature Degradation accelerates with increasing temperature.Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Light Potential for photodegradation.Protect solutions from light using amber vials or by wrapping containers.

Note: This table is based on the general behavior of iridoid glycosides and related compounds. Specific quantitative data for this compound is limited.

Table 2: Example Data from a Stability Study of a Mixed Standard Solution Containing this compound[2]
Analyte Storage Condition Duration Relative Standard Deviation (RSD) of Peak Area
This compoundRoom Temperature48 hours≤ 2.28%

Visualizations

Hastatoside_Degradation_Pathway This compound This compound (Iridoid Glycoside) Aglycone Aglycone (Unstable) This compound->Aglycone Acid/Enzymatic Hydrolysis (Glycosidic Bond Cleavage) Glucose Glucose This compound->Glucose Acid/Enzymatic Hydrolysis Ester_Hydrolysis_Product Carboxylic Acid Derivative This compound->Ester_Hydrolysis_Product Base Hydrolysis (Ester Bond Cleavage) Methanol Methanol This compound->Methanol Base Hydrolysis Further_Degradation Further Degradation Products Aglycone->Further_Degradation Rearrangement/ Polymerization

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Aqueous Solution (Buffered) pH Different pH (Acidic, Neutral, Basic) Prep->pH Expose to Temp Different Temperatures (e.g., RT, 40°C, 60°C, 80°C) Prep->Temp Expose to Light Light Exposure (UV, Visible) Prep->Light Expose to HPLC HPLC Analysis (Stability-Indicating Method) pH->HPLC Analyze Samples at Time Points Temp->HPLC Analyze Samples at Time Points Light->HPLC Analyze Samples at Time Points Data Data Analysis (Degradation Kinetics, Product Identification) HPLC->Data

Caption: General workflow for investigating this compound stability.

References

Technical Support Center: Hastatoside Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Hastatoside using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A1: A common starting point for this compound analysis is reversed-phase HPLC. Based on published methods for iridoid glycosides, a typical setup would involve a C18 column with a gradient elution using water and acetonitrile, often with an acidic modifier.

Q2: What is the optimal detection wavelength for this compound?

A2: this compound and other iridoid glycosides typically exhibit UV absorbance in the range of 200-240 nm. A diode array detector (DAD) or a UV detector set around 210 nm is often used for their analysis.

Q3: How should I prepare samples from Verbena officinalis for this compound analysis?

A3: A common method involves the extraction of the plant material with a polar solvent like methanol (B129727) or a methanol-water mixture. Subsequent filtration of the extract through a 0.45 µm or 0.22 µm syringe filter is crucial before injection into the HPLC system to prevent column clogging.

Q4: Can I analyze this compound using an isocratic method?

A4: While an isocratic method might be possible for purified this compound, a gradient method is generally recommended for the analysis of plant extracts. This is because extracts of Verbena officinalis contain multiple compounds, and a gradient elution will provide better resolution and prevent co-elution of this compound with other components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Symptom: The this compound peak is asymmetrical, with a drawn-out tail.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Iridoid glycosides like this compound can interact with free silanol groups on the silica-based C18 column, leading to peak tailing.[1] Use a modern, end-capped C18 column or consider a column with a different stationary phase (e.g., phenyl-hexyl). Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to suppress silanol interactions.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound, potentially causing tailing. Ensure the mobile phase pH is consistent and optimized for the best peak shape. Buffering the mobile phase can help maintain a stable pH.
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Dilute your sample or reduce the injection volume.
Column Contamination Buildup of matrix components from plant extracts can create active sites on the column that cause tailing. Use a guard column and regularly flush the analytical column with a strong solvent to remove contaminants.
Problem 2: Poor Resolution or Co-eluting Peaks

Symptom: The this compound peak is not well-separated from other peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Gradient The gradient profile may not be optimized for separating this compound from other compounds in the Verbena officinalis extract. Adjust the gradient slope, initial and final mobile phase compositions, and the gradient duration to improve separation.
Inappropriate Mobile Phase Composition The choice of organic modifier (acetonitrile vs. methanol) can impact selectivity. Try switching the organic solvent or using a ternary mobile phase (e.g., water/acetonitrile/methanol).
Matrix Effects The complex matrix of a plant extract can interfere with the separation.[2] Consider a more thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis.
Column Degradation An old or degraded column will lose its resolving power. Replace the column if its performance has declined.
Problem 3: Retention Time Shifts

Symptom: The retention time of the this compound peak is inconsistent between injections.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to drifting retention times, especially in gradient elution. Ensure the column is fully equilibrated between runs.
Mobile Phase Composition Changes Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Pump Malfunction Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, shifting retention times. Perform regular maintenance on the HPLC pump.
Temperature Fluctuations Changes in the ambient temperature can affect retention times. Use a column oven to maintain a constant and stable temperature for the analytical column.
Problem 4: Baseline Noise or Drift

Symptom: The chromatogram baseline is not stable, showing noise or a continuous upward or downward drift.

Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Air bubbles in the pump, detector, or tubing can cause baseline noise. Degas the mobile phase before use and purge the HPLC system to remove any trapped air.
Contaminated Mobile Phase or System Impurities in the mobile phase or a contaminated flow path can lead to a noisy or drifting baseline. Use high-purity HPLC-grade solvents and regularly flush the system.
Detector Lamp Issue An aging detector lamp can result in increased noise and a drifting baseline. Check the lamp's energy output and replace it if necessary.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general methodology for the analysis of this compound in Verbena officinalis extracts. Optimization may be required based on the specific instrumentation and sample characteristics.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Weigh 1.0 g of powdered Verbena officinalis plant material.

  • Add 20 mL of methanol-water (70:30, v/v).

  • Sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Troubleshooting_Workflow Problem HPLC Problem (e.g., Peak Tailing) Check_Column Check Column - Age? - Contaminated? Problem->Check_Column Check_Mobile_Phase Check Mobile Phase - pH? - Composition? Problem->Check_Mobile_Phase Check_Sample Check Sample - Concentration? - Matrix? Problem->Check_Sample Check_System Check System - Leaks? - Temperature? Problem->Check_System Solution Implement Solution (e.g., Adjust pH) Check_Column->Solution Check_Mobile_Phase->Solution Check_Sample->Solution Check_System->Solution Resolved Problem Resolved Solution->Resolved

Caption: A logical workflow for troubleshooting common HPLC problems.

Hastatoside_Analysis_Workflow Start Start: Verbena officinalis Sample Extraction Sample Extraction (Methanol/Water) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis End End: this compound Concentration Data_Analysis->End

Caption: Experimental workflow for this compound analysis.

Peak_Tailing_Causes Peak_Tailing Peak Tailing Silanol_Interactions Silanol Interactions Peak_Tailing->Silanol_Interactions Mobile_Phase_pH Inappropriate Mobile Phase pH Peak_Tailing->Mobile_Phase_pH Column_Overload Column Overload Peak_Tailing->Column_Overload Column_Contamination Column Contamination Peak_Tailing->Column_Contamination

Caption: Logical relationship of causes for peak tailing in HPLC.

References

Technical Support Center: Iridoid Glycoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of iridoid glycosides during extraction?

A1: Iridoid glycosides are susceptible to degradation from several factors during the extraction process. The primary causes include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and other structural rearrangements.[1][2] Many iridoid glycosides are more stable in a neutral or slightly acidic pH range of 6-7.[2]

  • Temperature: High temperatures can accelerate degradation.[2][3][4] It is often recommended to use lower extraction temperatures, such as those employed in ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), typically between 40-60°C.[2]

  • Enzymatic Activity: Endogenous enzymes within the plant material can degrade iridoid glycosides upon cell lysis during extraction.[2]

  • Solvent Choice: The polarity of the extraction solvent is crucial. Hydroalcoholic solvents, such as 50-70% ethanol (B145695) or methanol (B129727) in water, are commonly effective for extracting these polar compounds.[2][5]

Q2: My chromatogram shows unexpected peaks after extracting iridoid glycosides. What could be the cause?

A2: The appearance of unexpected peaks in a chromatogram is a common indicator of iridoid glycoside degradation.[1] These additional peaks likely correspond to degradation products. To confirm this, compare the chromatogram of your extract to that of a pure standard of the target iridoid glycoside.

Q3: How can I prevent enzymatic degradation of my target compounds?

A3: To prevent enzymatic degradation, it is critical to inactivate endogenous enzymes immediately after harvesting the plant material.[2] This can be achieved through heat treatment, such as blanching the fresh material in hot water (80-100°C) for a few minutes, followed by rapid cooling.[2] If immediate processing is not possible, storing the material at low temperatures (-20°C or -80°C) can slow down enzymatic and chemical degradation.[2]

Q4: What are the recommended storage conditions for iridoid glycoside extracts?

A4: To ensure the stability of your extracts, proper storage is essential. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[1] Solutions should be prepared fresh whenever possible, and stored in dark glass vials to protect from light.[1]

Troubleshooting Guides

Issue 1: Low Yield of Iridoid Glycosides
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent. A hydroalcoholic solvent like 50-70% ethanol or methanol is often effective.[2][5] Increase the solvent-to-solid ratio.[3] Increase the extraction time or the number of extraction cycles.
Degradation during Extraction Control the extraction temperature; lower temperatures (40-60°C) are generally better.[2] Maintain the pH of the extraction solvent in the optimal range (typically neutral or slightly acidic).[2][6] Inactivate enzymes in the plant material prior to extraction.[2]
Improper Plant Material Handling Use freshly harvested plant material whenever possible. If storage is necessary, freeze the material at -20°C or -80°C to minimize degradation.[2]
Issue 2: Presence of Degradation Products in the Extract
Potential Cause Troubleshooting Steps
Hydrolysis Lower the extraction temperature and shorten the extraction time.[2][7] Ensure the pH of the solvent is maintained in the optimal 6-7 range.[2]
Incomplete Enzyme Inactivation Verify that the heat treatment (blanching) is sufficient to denature all endogenous enzymes.[2]
Exposure to Light Store extracts in dark glass vials to prevent photodegradation.[1]

Quantitative Data Summary

The stability of iridoid glycosides is highly dependent on temperature and pH. The following table summarizes the degradation of several iridoid glycosides under different conditions.

Iridoid GlycosideTemperature StabilitypH Stability
Geniposidic acid (GPA) Stable across a range of temperatures.[3][4]Stable across a wide pH range.[3][4]
Scyphiphin D (SD) Generally stable at moderate temperatures.[3][4]Susceptible to hydrolysis in strong alkaline solutions.[3][4]
Ulmoidoside A (UA) Generally stable at moderate temperatures.[3][4]Susceptible to hydrolysis in strong alkaline solutions.[3][4]
Ulmoidoside B (UB) Affected by high temperatures.[3][4]Affected by strong acid and alkaline conditions.[3][4]
Ulmoidoside C (UC) Relatively stable at temperatures from 20°C to 80°C.[3]Susceptible to hydrolysis in strong alkaline solutions.[3][4]
Ulmoidoside D (UD) Affected by high temperatures.[3][4]Affected by strong acid and alkaline conditions.[3][4]

Experimental Protocols

Protocol 1: General Extraction of Iridoid Glycosides from Plant Material

This protocol outlines a general procedure for the extraction of iridoid glycosides, which can be optimized for specific plant materials and target compounds.

  • Plant Material Preparation:

    • If using fresh plant material, blanch it in hot water (80-100°C) for 2-5 minutes to inactivate enzymes, then immediately cool in an ice bath.[2]

    • Dry the plant material in a freeze-dryer or a vacuum oven at a low temperature (<60°C).[2]

    • Grind the dried material to a fine powder to increase the surface area for extraction.[2]

  • Extraction:

    • Accurately weigh the powdered plant material.

    • Add a hydroalcoholic solvent (e.g., 60% methanol in water) at a solid-to-liquid ratio of 1:125 (w/v).[3]

    • Perform ultrasonic-assisted extraction (UAE) at 40°C for 30 minutes.[3]

  • Sample Preparation for Analysis:

    • Centrifuge the extract at a high speed (e.g., 12,700 rpm) for 20 minutes.[3]

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into an HPLC or UPLC system.[8]

Protocol 2: Analysis of Iridoid Glycoside Degradation by HPLC

This protocol provides a method for analyzing the presence of degradation products in an iridoid glycoside extract.

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Prepare a gradient elution using a mixture of acetonitrile (B52724) and water. To improve peak shape, 0.1% formic acid can be added to the mobile phase.[2]

  • Analysis:

    • Inject the prepared extract and a pure standard of the target iridoid glycoside.

    • Compare the chromatograms. The presence of additional peaks in the extract chromatogram that are not present in the standard chromatogram indicates degradation.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis harvest Harvest Fresh Plant Material blanch Blanching (80-100°C) harvest->blanch cool Rapid Cooling blanch->cool dry Drying (<60°C) cool->dry grind Grinding dry->grind extraction Ultrasonic-Assisted Extraction (e.g., 60% Methanol, 40°C, 30 min) grind->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC/UPLC Analysis filter->hplc

Caption: Workflow for Iridoid Glycoside Extraction and Analysis.

degradation_pathway cluster_factors Degradation Factors IridoidGlycoside Iridoid Glycoside Aglycone Aglycone IridoidGlycoside->Aglycone Hydrolysis Sugar Sugar Moiety IridoidGlycoside->Sugar Hydrolysis DegradationProducts Further Degradation Products Aglycone->DegradationProducts Temp High Temperature Temp->IridoidGlycoside pH Acidic/Alkaline pH pH->IridoidGlycoside Enzymes Enzymes Enzymes->IridoidGlycoside

Caption: General Degradation Pathway of Iridoid Glycosides.

References

Technical Support Center: Hastatoside In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Hastatoside in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring iridoid glycoside found in plants of the Verbena genus.[1] It has demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects, making it a compound of interest for drug development.[1][2] Like many natural products, this compound can exhibit variable solubility in aqueous solutions commonly used for in vitro assays, which can lead to inconsistent and unreliable experimental results.

Q2: What is the reported solubility of this compound in common laboratory solvents?

A2: While comprehensive public data on this compound's solubility in a wide range of solvents is limited, some information is available. It is highly soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline has been used, indicating that co-solvents and surfactants can effectively solubilize it.[3] Iridoid glycosides, in general, are considered to be water-soluble, though the degree of solubility can vary.

Q3: What are the initial steps to take when I encounter poor solubility of this compound in my aqueous assay buffer?

A3: Start by preparing a high-concentration stock solution of this compound in an appropriate organic solvent, such as DMSO. This stock can then be serially diluted into your aqueous assay buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments.

Q4: Can heating the solution improve the solubility of this compound?

A4: Gentle warming can be an effective method to improve the dissolution of many compounds, including some iridoid glycosides. However, it is essential to be cautious as excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so at the lowest effective temperature and for the shortest possible duration. Always verify the stability of this compound under your specific heating conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation observed upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound: Test a range of lower concentrations. 2. Increase the DMSO concentration slightly: Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%). 3. Use a co-solvent: Prepare the stock solution in a mixture of DMSO and another biocompatible solvent like ethanol (B145695) or PEG300. 4. Utilize a surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to aid in micellar solubilization.
Inconsistent results between experiments. Incomplete dissolution of this compound. Degradation of this compound in the stock solution or final assay medium.1. Ensure complete dissolution of the stock solution: Visually inspect the stock solution for any particulate matter before each use. Briefly vortex or sonicate if necessary. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Proper storage of stock solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Low or no biological activity observed. The actual concentration of solubilized this compound is lower than the intended concentration due to poor solubility.1. Verify solubility under your experimental conditions: Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific assay medium. 2. Consider alternative formulation strategies: Explore the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of guest molecules.

Quantitative Data: this compound Solubility

Solvent/System Concentration Notes Reference
Dimethyl Sulfoxide (DMSO)~100 mg/mL (~247.30 mM)High solubility, suitable for preparing concentrated stock solutions.[3]
10% DMSO, 40% PEG300, 5% Tween80, 45% Saline≥ 2.5 mg/mL (6.18 mM)A clear solution was obtained, demonstrating effective solubilization for in vivo use. This combination can be adapted for in vitro studies, keeping the final concentration of each component low.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • For experiments, thaw an aliquot of the stock solution and prepare working dilutions by serially diluting it in your cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤0.5%).

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
  • Materials:

    • This compound-DMSO stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or nephelometry

    • Multichannel pipette

  • Procedure:

    • Prepare a series of dilutions of the this compound-DMSO stock solution in DMSO.

    • In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final this compound concentrations with a constant final DMSO percentage.

    • Include a blank control (buffer only) and a vehicle control (buffer with the same final percentage of DMSO).

    • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit of this compound under these conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol_test Solubility Troubleshooting cluster_troubleshoot Troubleshooting Options prep1 Weigh this compound Powder prep2 Dissolve in DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Store at -20°C/-80°C prep3->prep4 test1 Dilute Stock in Aqueous Buffer prep4->test1 test2 Observe for Precipitation test1->test2 test3 Proceed with Experiment test2->test3 No test4 Troubleshoot test2->test4 Yes opt1 Lower Final Concentration test4->opt1 opt2 Use Co-solvents (e.g., Ethanol) test4->opt2 opt3 Add Surfactants (e.g., Tween® 80) test4->opt3 opt4 Gentle Warming test4->opt4 opt1->test1 opt2->test1 opt3->test1 opt4->test1

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GSK3b GSK-3β (Active) This compound->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates ubiquitination Ubiquitination & Proteasomal Degradation b_catenin->ubiquitination Leads to b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocates to Nucleus (when not degraded) destruction_complex Destruction Complex (Axin, APC, CK1) destruction_complex->b_catenin TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Binds to target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes Activates

Caption: this compound inhibits the GSK-3β/β-catenin signaling pathway.

References

Technical Support Center: Optimizing Hastatoside Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for Hastatoside in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when analyzing this compound by reverse-phase HPLC?

A1: this compound, being a polar iridoid glycoside, often presents several chromatographic challenges. The most common issues include poor peak shape, specifically peak tailing, and inadequate resolution from other closely related compounds or matrix components.[1] These problems can stem from a variety of factors such as secondary interactions with the stationary phase, improper mobile phase conditions, or column degradation.

Q2: Why is my this compound peak exhibiting tailing?

A2: Peak tailing for polar analytes like this compound is frequently caused by secondary interactions with the stationary phase.[1][2] Key contributors to this issue include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, causing mixed-mode retention and resulting in tailed peaks.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that contribute to peak tailing.[1]

Q3: What factors can lead to poor resolution between my this compound peak and other components?

A3: Poor resolution, characterized by overlapping peaks, can be attributed to several factors:

  • Inappropriate Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase are critical for achieving optimal selectivity.[1]

  • Suboptimal pH: The pH of the mobile phase significantly influences the retention and selectivity of ionizable compounds like this compound.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.[1]

  • Incorrect Column Choice: Not all C18 columns are the same; the specific chemistry of the stationary phase is important for separating closely related compounds.[1]

Q4: How can I investigate the stability of this compound and identify potential degradation products that may interfere with my analysis?

A4: Forced degradation studies are essential for developing a stability-indicating method.[3][4] This involves subjecting this compound to various stress conditions to generate potential degradation products. These studies help in understanding the degradation pathways and ensuring that the analytical method can separate the intact drug from its degradants.[3][4][5] Common stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample.

  • Photolytic Stress: Exposing the sample to UV light.

Troubleshooting Guide: Improving this compound Peak Resolution

This guide provides a systematic approach to troubleshoot and resolve common issues with this compound peak shape and resolution.

Problem: Peak Tailing

Caption: Troubleshooting workflow for this compound peak tailing.

Problem: Poor Peak Resolution

Caption: Decision tree for improving this compound peak resolution.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol is a starting point for the analysis of this compound and can be optimized for improved peak resolution.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the plant material or extract.

  • Extract with an appropriate solvent (e.g., 70% methanol (B129727) in water).

  • Use ultrasonication or vortexing to ensure thorough extraction.

  • Centrifuge the mixture to pellet solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 10 µL

3. Method Optimization for Improved Resolution:

  • Gradient Adjustment: If peaks are poorly resolved, try a shallower gradient (e.g., 5-20% B over 30 minutes) to increase the separation time between closely eluting peaks.

  • Mobile Phase pH: The addition of 0.1% formic acid helps to suppress the ionization of silanol groups on the stationary phase, which can significantly improve peak shape for polar compounds like this compound.

  • Organic Modifier: If resolution is still not optimal, consider switching the organic modifier from acetonitrile to methanol. This will alter the selectivity of the separation.

  • Temperature: Varying the column temperature between 25°C and 40°C can also affect selectivity and improve resolution.

Data Presentation

Table 1: Influence of Mobile Phase Modifier on this compound Retention and Peak Shape (Hypothetical Data)
Organic ModifierRetention Time (min)Tailing FactorResolution (from nearest impurity)
Acetonitrile 8.51.81.2
Methanol 10.21.31.8
Table 2: Effect of Column Temperature on this compound Resolution (Hypothetical Data)
Column Temperature (°C)Retention Time (min)Tailing FactorResolution (from nearest impurity)
25 9.81.51.6
30 9.21.41.7
35 8.71.31.9
40 8.11.21.8

Logical Workflow for Method Development

Caption: A systematic workflow for developing and validating an HPLC method for this compound.

References

Hastatoside standard purity and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the standard purity, storage, and handling of Hastatoside.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of a this compound standard?

A1: Commercially available this compound standards typically have a purity of 95% or greater, with many suppliers offering purities of >98% as determined by High-Performance Liquid Chromatography (HPLC).

Q2: How should I store my solid this compound standard?

A2: For long-term storage, solid this compound should be kept in a dry environment in a freezer at or below -18°C.

Q3: What are the recommendations for storing this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. General recommendations are provided in the table below.

Q4: What are the potential degradation pathways for this compound?

A4: this compound, an iridoid glycoside, can be susceptible to degradation under certain conditions. The glycosidic bond can be hydrolyzed under strong acidic conditions. Additionally, high temperatures and alkaline conditions may also lead to the degradation of the compound. It is crucial to control the pH and temperature of experimental conditions to ensure the integrity of the compound.

Quantitative Data Summary

Table 1: this compound Storage Recommendations

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 2 yearsStore in a dry, dark place.
Solution in DMSO-20°CUp to 1 monthAvoid repeated freeze-thaw cycles.
Solution in DMSO-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.
Solution in Methanol (B129727)4°CStable for at least 6 monthsFor short-term use, refrigeration is acceptable.

Experimental Protocols

Protocol 1: Determination of this compound Purity by HPLC

This protocol outlines a method for the quantitative analysis of this compound purity using HPLC.

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.05% formic acid in water (A) and methanol (B)

  • Gradient Program:

    • 0-15 min: 10-30% B

    • 15-25 min: 30-60% B

    • 25-30 min: 60-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 28 ± 2 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Accurately weigh the this compound sample to be tested.

  • Dissolve in methanol to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the purity of the sample.

Protocol 2: Stability Testing of this compound Solutions

This protocol provides a framework for assessing the stability of this compound in a chosen solvent under specific storage conditions.

1. Solution Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, methanol) at a known concentration.

  • Aliquot the solution into multiple vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature).

2. Storage:

  • Store the aliquots at the designated temperatures and protect them from light.

3. Testing Frequency:

  • Analyze the samples at regular intervals (e.g., 0, 7, 14, 30, and 60 days).

4. Analysis:

  • At each time point, analyze the concentration of this compound in the stored samples using the HPLC method described in Protocol 1.

  • Calculate the percentage of this compound remaining compared to the initial concentration (time 0).

5. Data Evaluation:

  • Plot the percentage of this compound remaining against time for each storage condition.

  • Determine the time at which the concentration drops below a predefined threshold (e.g., 90%) to establish the stability period.

Troubleshooting Guides

Troubleshooting_Workflow

HPLC_Troubleshooting

Troubleshooting low cell viability in Hastatoside experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in experiments involving Hastatoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

This compound is an iridoid glycoside extracted from plants such as Verbena officinalis.[1][2] It has been studied for various pharmacological effects, including anti-inflammatory, sleep-promoting, and analgesic properties.[1][3][4] A key mechanism of action is its ability to attenuate carbon tetrachloride-induced liver fibrosis by targeting glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2] this compound has been shown to bind to GSK-3β, increase its activity, and inhibit the downstream effector β-catenin, which in turn inhibits the activation and proliferation of hepatic stellate cells (HSCs).[1][2]

Q2: At what concentrations is this compound typically used in in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. As a starting point, concentrations used in published studies on related compounds can be a guide, but empirical determination is essential. For example, studies on other natural compounds have used concentrations ranging from 0.1 µM to 100 µM.[5]

Q3: My untreated control cells show low viability. What should I do?

Low viability in your control group indicates a problem with your general cell culture technique or assay conditions, rather than an effect of this compound. Common causes and solutions include:

  • Cell Health: Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase.[6] Avoid using cells that are over-confluent.

  • Contamination: Visually inspect your cultures for any signs of bacterial or fungal contamination.[6] If contamination is suspected, discard the cells and start with a fresh, sterile stock.

  • Reagent Quality: Use fresh, high-quality culture medium, serum, and other reagents. Ensure all solutions are sterile.

  • Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your cell line.

Troubleshooting Guide: Low Cell Viability in this compound Experiments

This guide addresses specific issues that may arise during experiments with this compound, leading to unexpected low cell viability.

Issue 1: Dose-dependent decrease in cell viability, even at low this compound concentrations.

If you observe a sharp drop in viability even at low concentrations of this compound, consider the following:

  • Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Step: Ensure the final concentration of the solvent in your culture medium is low (typically below 0.5% for DMSO) and consistent across all wells.[6][7] Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in your experiments to assess the effect of the solvent alone.[7]

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations, which can cause cytotoxicity or interfere with the assay.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions of this compound for each experiment.

Issue 2: Inconsistent results and poor reproducibility between experiments.

Lack of reproducibility can be a significant challenge. Here are some factors to investigate:

  • Cell Passage Number: The response of cells to a compound can change with increasing passage number.

    • Troubleshooting Step: Use cells within a consistent and narrow passage number range for all related experiments.[6]

  • Reagent Preparation: Inconsistent preparation of this compound dilutions or assay reagents can lead to variability.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound and other reagents for each experiment.[6] Ensure accurate and consistent pipetting.

  • Experimental Timeline: Variations in incubation times can affect results.

    • Troubleshooting Step: Standardize the timing of cell seeding, compound treatment, and the addition of assay reagents.[6]

Issue 3: Low signal or absorbance readings in viability assays (e.g., MTT, XTT).

Low readings in tetrazolium-based assays suggest insufficient metabolic activity, which can be due to low cell numbers or other interferences.

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal.

    • Troubleshooting Step: Optimize your cell seeding density. Perform a titration experiment to find the optimal number of cells per well that gives a robust signal within the linear range of the assay.[6]

  • Interference with Assay Chemistry: Components in your media or this compound itself could interfere with the assay.

    • Troubleshooting Step: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.[7] If using a phenol (B47542) red-containing medium, consider switching to a phenol red-free medium during the assay incubation, as it can interfere with absorbance readings.[6]

Data Presentation

Table 1: Troubleshooting Summary for Low Cell Viability

Observed Issue Potential Cause Recommended Action Relevant Control
High toxicity at all concentrationsSolvent toxicityKeep final solvent concentration low (e.g., DMSO <0.5%)Vehicle control (solvent only)
Compound precipitationCheck solubility, prepare fresh solutionsVisual inspection of media
Inconsistent results between platesEdge effectsAvoid using outer wells for data pointsFill outer wells with sterile PBS
Poor reproducibilityCell passage variabilityUse cells within a consistent passage rangeMaintain detailed cell culture records
Reagent inconsistencyPrepare fresh reagents for each experimentStandardize reagent preparation
Low assay signalInsufficient cell numberOptimize cell seeding density via titrationCell-only controls at different densities
Assay interferenceTest compound in cell-free mediaCompound-only control

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

Hastatoside_Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b activates beta_catenin β-catenin GSK3b->beta_catenin inhibits Proliferation HSC Activation & Proliferation beta_catenin->Proliferation promotes

Caption: this compound signaling pathway in hepatic stellate cells.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight) seed_cells->adherence prepare_this compound Prepare this compound Dilutions adherence->prepare_this compound treat_cells Treat Cells with this compound adherence->treat_cells prepare_this compound->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell viability assay.

Troubleshooting Logic

Troubleshooting_Logic start Low Cell Viability Observed check_controls Are controls (untreated/vehicle) also showing low viability? start->check_controls general_issue Issue with general cell culture or assay conditions. check_controls->general_issue Yes hastatoside_issue Issue likely related to This compound treatment. check_controls->hastatoside_issue No yes_path Yes check_culture Check for contamination, cell passage number, incubator settings. general_issue->check_culture no_path No check_solvent Check solvent concentration and for compound precipitation. hastatoside_issue->check_solvent check_dose Perform dose-response and time-course experiments. check_solvent->check_dose

Caption: Decision tree for troubleshooting low cell viability.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Hastatoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Hastatoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an iridoid glycoside primarily isolated from plants of the Verbena genus, such as Verbena officinalis.[1][2] It is recognized for a variety of pharmacological effects, including sleep-promoting, anti-inflammatory, analgesic, and hepatoprotective activities.[1][2][3] Research has also indicated its potential in attenuating liver fibrosis.[1][2]

Q2: I am observing low efficacy of orally administered this compound in my animal model. What are the potential reasons?

A2: Low oral efficacy of this compound could be attributed to poor bioavailability.[4][5] Like many phytochemicals, this compound may face challenges such as low aqueous solubility, poor membrane permeability, and significant presystemic metabolism (first-pass effect) in the liver and gut wall.[5][6][7] These factors can substantially limit the amount of active compound reaching systemic circulation.

Q3: What general strategies can I employ to enhance the bioavailability of this compound?

A3: Several formulation strategies can be explored to improve the oral bioavailability of poorly absorbed compounds like this compound:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve its dissolution rate and subsequent absorption.[8]

  • Lipid-Based Drug Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic compounds.[9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create amorphous solid dispersions, which can maintain the drug in a more soluble form.[8]

  • Use of Permeation Enhancers: Co-administration with substances that reversibly disrupt the intestinal barrier can facilitate drug penetration.[5] Natural enhancers like piperine (B192125) have been shown to be effective.[11][12]

  • Controlled Release Systems: These formulations can protect the drug from degradation in the gastrointestinal tract and release it over a prolonged period, potentially improving absorption.[4][13]

Q4: Are there any known metabolic pathways for this compound that I should be aware of?

A4: Specific metabolic pathways for this compound are not well-documented in publicly available literature. However, glycosides are often subject to hydrolysis by gut microbiota, which can cleave the sugar moiety and release the aglycone. Additionally, phase I (e.g., cytochrome P450 enzymes) and phase II (e.g., glucuronidation) metabolism in the liver are common routes for the elimination of xenobiotics.[6] It is advisable to conduct in vitro metabolism studies using liver microsomes or hepatocytes to investigate these potential pathways for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to erratic absorption.1. Employ a solubility-enhancing formulation (e.g., SEDDS, solid dispersion).2. Ensure a consistent fasting state for all animals before dosing.
Low Cmax and AUC after oral administration. Poor membrane permeability or significant first-pass metabolism.1. Co-administer with a known permeation enhancer (e.g., piperine).2. Investigate the use of nanocarriers like liposomes or polymeric nanoparticles to alter the absorption pathway.[6][9]3. Consider parenteral administration (e.g., intravenous) as a control to determine absolute bioavailability.
Rapid clearance from plasma. Extensive metabolism or rapid excretion.1. Conduct pharmacokinetic studies with more frequent sampling at early time points to accurately determine the elimination half-life.2. Investigate potential metabolic pathways to identify key metabolizing enzymes. Co-administration with inhibitors of these enzymes could be explored.[5]
Degradation of this compound in the formulation. Instability in the chosen vehicle.1. Perform stability studies of this compound in various pharmaceutically acceptable solvents and excipients.2. Consider encapsulation or lyophilization to protect the compound from degradation.[4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rodents

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Formulation Preparation:

    • Suspension (for Oral Administration): Suspend this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.

    • Solution (for Intravenous Administration): Dissolve this compound in a vehicle of saline with a small percentage of a solubilizing agent like DMSO or PEG 400, ensuring the final concentration of the organic solvent is non-toxic.

  • Dosing:

    • Oral (PO): Administer the this compound suspension by oral gavage at a dose of 50 mg/kg.

    • Intravenous (IV): Administer the this compound solution via the tail vein at a dose of 5 mg/kg.

  • Sample Collection: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein into heparinized tubes at pre-dose (0), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[14]

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance using non-compartmental analysis software. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a potential signaling pathway modulated by this compound and a typical experimental workflow for evaluating novel formulations.

G cluster_0 This compound and the GSK-3β/β-catenin Pathway cluster_1 This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to and Promotes Activity bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation nucleus Nucleus bCatenin->nucleus Translocation Degradation Proteasomal Degradation bCatenin->Degradation TCF_LEF TCF/LEF Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Transcription Activates bCatenin_n β-catenin bCatenin_n->TCF_LEF Binds to

Caption: this compound's modulation of the GSK-3β/β-catenin signaling pathway.

G cluster_workflow Experimental Workflow for Bioavailability Enhancement Formulation Formulation Development (e.g., Nanoparticles, SEDDS) Characterization In Vitro Characterization (Size, Solubility, Stability) Formulation->Characterization Permeability In Vitro Permeability Assay (e.g., Caco-2 cells) Characterization->Permeability Animal_Study In Vivo Pharmacokinetic Study (Rodent Model) Permeability->Animal_Study Data_Analysis Bioanalysis & PK Modeling (LC-MS/MS, NCA) Animal_Study->Data_Analysis Evaluation Efficacy & Bioavailability Evaluation Data_Analysis->Evaluation

References

Preventing Hastatoside degradation under different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hastatoside. The information provided is designed to help prevent and troubleshoot degradation issues during experimental procedures.

Troubleshooting Guide

Issue: Rapid loss of this compound in acidic aqueous solutions (pH < 4).

  • Possible Cause: Iridoid glycosides, such as this compound, are susceptible to acid hydrolysis, which cleaves the O-glycosidic bond, leading to the formation of the aglycone and a sugar moiety.[1][2] This degradation is often accelerated at higher temperatures.[3][4]

  • Solution:

    • pH Adjustment: Whenever possible, maintain the pH of the solution between 4 and 7. Iridoid blue-based pigments, for instance, have shown greater stability at a low pH of 3.0-4.0.[5] For some iridoids like aucubin (B1666126), stability significantly increases at pH levels above 3.0.[2]

    • Temperature Control: Perform experiments at controlled room temperature or on ice to minimize temperature-induced degradation.

    • Solvent Selection: If the experimental design allows, consider using a non-aqueous or a co-solvent system to reduce hydrolytic degradation.

    • Time Limitation: Minimize the time this compound is kept in acidic conditions. Prepare fresh solutions immediately before use.

Issue: this compound degradation in strongly alkaline solutions (pH > 10).

  • Possible Cause: Strong alkaline conditions can also lead to the hydrolysis of ester bonds present in some iridoid glycosides.[6][7]

  • Solution:

    • pH Management: Avoid exposing this compound to strongly alkaline conditions. If a basic pH is required, use the mildest possible alkaline conditions and limit the exposure time.

    • Buffer Selection: Use appropriate buffer systems to maintain a stable pH throughout the experiment.

Issue: Thermal instability during heating steps.

  • Possible Cause: Elevated temperatures can accelerate the degradation of this compound, especially in aqueous solutions.[3][4] The ideal drying temperatures for preserving glycosides are generally between 45–50 °C.[8]

  • Solution:

    • Temperature Optimization: If heating is necessary, determine the lowest effective temperature and shortest duration required for the experiment.

    • Protective Agents: In some formulations, the use of protective excipients might be considered to enhance thermal stability.

    • Lyophilization: For long-term storage of solid this compound, lyophilization (freeze-drying) is preferable to heat-based drying methods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing this compound solutions?

A1: Based on stability studies of similar iridoid glycosides, this compound solutions are likely most stable at a slightly acidic to neutral pH (approximately 4-7) and at low temperatures (2-8 °C for short-term storage).[2][5] For long-term storage, it is recommended to store this compound as a solid at -20 °C or below.[7]

Q2: How can I monitor the degradation of this compound in my experiments?

A2: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the recommended approach.[6][9][10] This involves:

  • Developing a chromatographic method that separates the intact this compound from its potential degradation products.

  • Monitoring the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

  • For structural elucidation of degradation products, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed.[11]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for iridoid glycosides like this compound is the hydrolysis of the glycosidic bond.[1] This would result in the formation of the aglycone of this compound and a glucose molecule. Under more strenuous conditions, further degradation of the aglycone may occur.

Q4: Can I expect enzymatic degradation of this compound in my cell-based assays?

A4: Yes, enzymatic degradation is possible. Some biological systems contain β-glucosidases that can hydrolyze the glycosidic bond of iridoid glycosides.[12][13] It is important to consider this possibility when interpreting results from cell-based or in vivo experiments.

Data on Analogous Iridoid Glycoside Stability

Table 1: Effect of pH on the Stability of Aucubin at 37 °C

pHHalf-life (hours)
1.25.02
1.65.78
2.014.84
>3.0> 72 (several days)

Data adapted from a study on aucubin stability.[2]

Table 2: Effect of Temperature on the Degradation of Catalpol (B1668604) (k values in h⁻¹)

Temperature (°C)pH 4.0pH 5.0pH 6.0
70---
80---
90---
100---

Note: Specific k values were not provided in the abstract, but the study indicated that the degradation rate constants (k) for catalpol at temperatures of 70-100°C varied from 0.0014 h⁻¹ to 0.1898 h⁻¹.[3] The study also noted that catalpol is stable in neutral conditions and sensitive to acidic pH under high temperatures.[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[14][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

  • Acid and Base Hydrolysis:

    • Acid: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base: Mix another aliquot with an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the solution, and dilute for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place powdered this compound in an oven at a high temperature (e.g., 70-80 °C).

    • Solution State: Heat the stock solution at a similar temperature.

    • Sample at various time points, dissolve (if solid), and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source with a specific illumination (e.g., as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Analyze samples at appropriate time points by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base thermal Thermal Stress (80°C Solution) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo oxidative Oxidative Stress (3% H2O2) stock->oxidative sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling thermal->sampling photo->sampling oxidative->sampling hplc HPLC/UPLC Analysis sampling->hplc data Quantify this compound & Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

G This compound This compound (Iridoid Glycoside) Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base/Enzyme) Glucose Glucose This compound->Glucose Hydrolysis (Acid/Base/Enzyme) FurtherDegradation Further Degradation Products Aglycone->FurtherDegradation Heat, Oxidation

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Hastatoside Isolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding contamination issues encountered during the isolation, purification, and experimental use of Hastatoside.

Section 1: Troubleshooting Guide

This guide addresses common problems researchers may face with this compound isolate, focusing on identifying and resolving contamination issues.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Symptoms:

  • Appearance of extra peaks in the chromatogram that are not consistent with the this compound reference standard.

  • Poor peak shape or a broad peak for this compound.

  • Baseline noise or instability.

Possible Causes and Solutions:

Possible CauseRecommended Action
Solvent Contamination Use high-purity, HPLC-grade solvents for all sample preparations and mobile phases. Common solvent-derived contaminants include plasticizers (e.g., phthalates) and stabilizers.[1] It is advisable to run a blank gradient (injecting only the mobile phase) to identify any peaks originating from the solvent or system.
Contamination from Labware Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvent. Avoid using plastic containers that may leach plasticizers.[1] Use glass or polypropylene (B1209903) vials for sample storage and analysis.
Sample Degradation This compound, like many iridoid glycosides, can be sensitive to pH, temperature, and light.[1][2] Prepare fresh solutions for analysis and store stock solutions at low temperatures (e.g., -20°C) in amber vials to protect from light. Avoid strongly acidic or basic conditions.
Co-eluting Impurities from the Natural Source The crude extract may contain structurally similar iridoids or other plant metabolites that are difficult to separate. Optimize the chromatographic method by adjusting the mobile phase composition, gradient, pH, or column chemistry.[3] Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) or employing orthogonal purification techniques like preparative TLC or column chromatography with a different adsorbent.[3]
Microbial Contamination If the isolate was handled or stored in non-sterile conditions, microbial growth can introduce contaminating metabolites. This is more common in aqueous solutions. Filter-sterilize solutions where appropriate and handle the isolate using aseptic techniques.

Issue 2: Inconsistent Biological Activity or Assay Interference

Symptoms:

  • Variability in experimental results between different batches of this compound isolate.

  • Lower than expected biological activity.

  • High background signal or other forms of assay interference.

Possible Causes and Solutions:

Possible CauseRecommended Action
Presence of Bioactive Impurities Contaminants from the source plant material or introduced during processing can have their own biological activity, leading to confounding results. Re-purify the this compound isolate using a high-resolution technique like preparative HPLC. Characterize the purity of the isolate using multiple analytical methods (e.g., HPLC-UV, LC-MS, and qNMR).
Degradation Products Degradation of this compound can lead to a loss of the active compound and the formation of new, potentially interfering substances. Assess the stability of your this compound sample under your experimental conditions (e.g., in your specific assay buffer and at the incubation temperature).[1]
Residual Solvents Solvents used in the purification process (e.g., methanol, acetonitrile, ethyl acetate) may remain in the final product and can interfere with biological assays. Ensure the isolate is thoroughly dried under vacuum. The presence of residual solvents can be checked using techniques like headspace GC-MS.
Endotoxin (B1171834) Contamination For in vivo or cell-based assays, contamination with endotoxins (lipopolysaccharides from Gram-negative bacteria) can elicit a strong inflammatory response, masking the true effect of this compound. Use endotoxin-free reagents and labware. Test the final isolate for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of chemical contaminants found in this compound isolates?

A1: Common chemical contaminants in natural product isolates like this compound can be broadly categorized as:

  • Process-related impurities: These are introduced during the extraction and purification process. They include residual solvents, plasticizers (e.g., phthalates from tubing and containers), and reagents used during purification.[1]

  • Source-related impurities: These are other phytochemicals from the source plant (e.g., Verbena officinalis) that have similar physicochemical properties to this compound and are therefore difficult to separate. These can include other iridoid glycosides, flavonoids, and phenolic compounds.[4]

  • Degradation products: this compound can degrade under improper storage conditions (e.g., exposure to high temperatures, extreme pH, or light), leading to the formation of related impurities.[1][2]

Q2: My this compound isolate appears as a white powder. How can I be sure of its purity?

A2: Visual inspection is not sufficient to determine purity. A multi-pronged analytical approach is recommended:

  • Chromatographic Purity: Use High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector to assess the percentage purity based on peak area. A pure sample should show a single major peak at the expected retention time for this compound.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can confirm the molecular weight of the main peak and provide mass information on any impurity peaks, aiding in their identification.

  • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a compound without relying on a reference standard of the same compound. It can detect and quantify impurities that may not have a chromophore for UV detection in HPLC.[5][6]

Q3: What are the ideal storage conditions for this compound isolate to prevent degradation?

A3: To maintain the integrity of this compound, especially in its glycosidic form which can be unstable, the following storage conditions are recommended:

  • Solid Form: Store as a dry, white powder at -20°C or below in a tightly sealed container to protect from moisture.[7]

  • In Solution: It is best to prepare solutions fresh for each experiment. If a stock solution must be prepared, dissolve the compound in a high-purity solvent like DMSO or methanol, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.[1]

Q4: I suspect microbial contamination in my aqueous solution of this compound. How can I confirm this?

A4: Microbial contamination can be confirmed through several methods:

  • Visual Inspection: Cloudiness or turbidity in a previously clear solution can indicate microbial growth.

  • Microscopy: A small aliquot of the solution can be examined under a microscope to look for bacteria or fungi.

  • Plating on Growth Media: A sample of the solution can be plated on nutrient agar (B569324) plates and incubated to see if any colonies grow.

  • PCR-based methods: For a more sensitive and rapid detection, Polymerase Chain Reaction (PCR) can be used to amplify microbial DNA from the sample.[8]

Section 3: Experimental Protocols

Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC

Objective: To determine the purity of a this compound isolate using reversed-phase high-performance liquid chromatography.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV/PDA detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound isolate.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 water:acetonitrile) to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 238 nm (or scan for optimal wavelength with PDA)

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-30 min: 5% to 40% B

      • 30-35 min: 40% to 95% B

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Identification of Microbial Contamination in this compound Solutions

Objective: To determine if an aqueous solution of this compound is contaminated with viable microorganisms.

Materials:

  • This compound solution

  • Sterile nutrient agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile inoculation loop or spreader

  • Incubator

Procedure:

  • Sample Inoculation:

    • Under aseptic conditions (e.g., in a laminar flow hood), pipette 100 µL of the this compound solution onto the surface of a nutrient agar plate.

    • Use a sterile spreader to evenly distribute the solution across the agar surface.

  • Incubation:

    • Incubate the bacterial plate at 37°C for 24-48 hours.

    • Incubate the fungal plate at 25-30°C for 3-5 days.

  • Observation:

    • Examine the plates for the presence of colonies. The appearance of colonies indicates microbial contamination.

    • The number of colonies can provide a semi-quantitative measure of the level of contamination (Colony Forming Units per mL, CFU/mL).

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C17H24O11[9]
Molecular Weight 404.37 g/mol [7]
Appearance White powder[9]
Solubility Soluble in methanol, ethanol, DMSO, and water.[9][10]
Purity (Commercially available) Typically >95% or >98%[7][10]
Storage Temperature -20°C or below[7]

Table 2: Common Contaminants in Natural Product Isolates and their Likely Sources

Contaminant ClassExamplesLikely SourceAnalytical Detection Method
Plasticizers Phthalates (e.g., DEHP, DBP)Plastic tubing, containers, parafilmGC-MS, LC-MS
Solvent-related Alkanes, alkenes, diolsImpurities in solvents like diethyl etherGC-MS
Structurally-related Other iridoid glycosides (e.g., Verbenalin)Source plant material (Verbena officinalis)HPLC-UV, LC-MS, NMR
Microbial Bacteria, fungiNon-sterile handling, waterPlating, PCR, Microscopy
Endotoxins Lipopolysaccharides (LPS)Gram-negative bacteriaLAL Assay

Section 5: Visualization

experimental_workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Purity Assessment Crude_Extract Crude this compound Extract Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Prep_HPLC Preparative Reversed-Phase HPLC Filtration->Prep_HPLC Fraction_Collection Collect Fractions Based on UV Detection Prep_HPLC->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Evaporation Evaporate Solvent under Reduced Pressure Pooling->Solvent_Evaporation Analytical_HPLC Analytical HPLC-UV/PDA Solvent_Evaporation->Analytical_HPLC LC_MS LC-MS Analysis Solvent_Evaporation->LC_MS qNMR qNMR Analysis Solvent_Evaporation->qNMR Pure_Isolate Pure this compound Isolate (>98%) Analytical_HPLC->Pure_Isolate LC_MS->Pure_Isolate qNMR->Pure_Isolate

Caption: Workflow for the purification and purity assessment of this compound isolate.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Purity Assess Purity of this compound Isolate (HPLC, LC-MS, qNMR) Start->Check_Purity Is_Pure Is Purity >98%? Check_Purity->Is_Pure Repurify Re-purify Isolate (e.g., Preparative HPLC) Is_Pure->Repurify No Check_Stability Assess Stability in Experimental Conditions Is_Pure->Check_Stability Yes Repurify->Check_Purity Is_Stable Is this compound Stable? Check_Stability->Is_Stable Modify_Conditions Modify Experimental Conditions (e.g., pH, temperature, fresh solutions) Is_Stable->Modify_Conditions No Check_Contaminants Test for Specific Contaminants (e.g., Endotoxins) Is_Stable->Check_Contaminants Yes Modify_Conditions->Check_Stability Is_Contaminated Contaminants Detected? Check_Contaminants->Is_Contaminated Remove_Contaminants Implement Procedure to Remove Specific Contaminants Is_Contaminated->Remove_Contaminants Yes Re-evaluate Re-evaluate Experimental Protocol Is_Contaminated->Re-evaluate No Remove_Contaminants->Check_Contaminants

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

gsk3b_pathway cluster_0 Wnt Signaling OFF cluster_1 Wnt Signaling ON GSK3b_active Active GSK-3β B_catenin_destruction β-catenin Phosphorylation and Degradation GSK3b_active->B_catenin_destruction Inhibition_of_Fibrosis Inhibition of Hepatic Stellate Cell Activation & Proliferation (Anti-fibrotic effect) B_catenin_destruction->Inhibition_of_Fibrosis Leads to Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP GSK3b_inhibition GSK-3β Inhibition Frizzled_LRP->GSK3b_inhibition B_catenin_stabilization β-catenin Stabilization and Nuclear Translocation GSK3b_inhibition->B_catenin_stabilization Gene_Transcription Target Gene Transcription B_catenin_stabilization->Gene_Transcription This compound This compound This compound->GSK3b_active promotes activity

Caption: this compound's modulation of the GSK-3β/β-catenin signaling pathway.[7][11]

References

Technical Support Center: Hastatoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Hastatoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common laboratory-scale method for purifying this compound from plant sources like Verbena officinalis involves a multi-step chromatographic process. This typically includes initial extraction with a solvent like methanol (B129727), followed by column chromatography using silica (B1680970) gel and Sephadex LH-20. The final purification step often employs preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]

Q2: What is the expected yield of this compound from Verbena officinalis?

Q3: What are the key challenges when scaling up this compound purification?

A3: Scaling up natural product purification presents several challenges.[4] These include:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic resolution may decrease.

  • Solvent Consumption: The volume of solvents required increases significantly, impacting cost and environmental considerations.

  • Equipment and Packing: Transferring a process from a lab-scale column to a larger industrial-scale column requires careful consideration of column packing, flow rates, and pressure.

  • Process Time: Longer processing times at larger scales can increase the risk of product degradation.

  • Economic Viability: The overall cost-effectiveness of the purification process is a critical factor in large-scale production.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound is typically assessed using analytical HPLC coupled with a UV detector. A pure sample will show a single major peak corresponding to this compound. The identity of the compound can be confirmed by comparing its retention time with a certified reference standard and by using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1]

Q5: What are the known stability characteristics of this compound?

A5: While specific degradation kinetics for this compound are not extensively published, related iridoid glycosides and other compounds from Verbena officinalis like verbascoside (B1683046) show pH and temperature-dependent stability. Generally, these types of compounds are more stable in acidic to neutral conditions and are susceptible to degradation at higher temperatures and alkaline pH.[5][6][7][8] It is crucial to conduct stability studies under your specific process and storage conditions.

Troubleshooting Guides

Low Yield of Purified this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent, temperature, and time. Consider using techniques like ultrasound-assisted extraction to improve efficiency.[9] Ensure the plant material is finely ground to maximize surface area.
Compound Degradation Monitor temperature and pH throughout the purification process. Avoid prolonged exposure to harsh conditions. Use of antioxidants might be considered if oxidative degradation is suspected.
Losses During Chromatography Ensure proper column packing to avoid channeling. Optimize the mobile phase composition and gradient to ensure complete elution of this compound. Check for irreversible adsorption to the stationary phase.
Inefficient Fraction Collection Use a fraction collector and monitor the elution profile closely using analytical HPLC or TLC to avoid loss of product between fractions.
Poor Purity of Final Product
Potential Cause Troubleshooting Steps
Co-eluting Impurities Optimize the chromatographic method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, or gradient profiles.[10] Consider using orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad, overlapping peaks.
Sample Preparation Issues Ensure the crude extract is fully dissolved and filtered before loading onto the column to prevent particulates from affecting the separation.
System Contamination Thoroughly clean the HPLC system, including the column, injector, and tubing, between runs to prevent cross-contamination.

Experimental Protocols

Laboratory-Scale this compound Purification from Verbena officinalis

This protocol is a general guideline based on literature and may require optimization for your specific starting material and equipment.

1. Extraction:

  • Air-dry and grind the aerial parts of Verbena officinalis to a fine powder.

  • Extract the powdered material with methanol (e.g., 1:10 solid-to-solvent ratio, w/v) at room temperature with agitation for 24 hours.

  • Repeat the extraction process three times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Pack a silica gel column (e.g., 200-300 mesh) with a suitable solvent system (e.g., a gradient of dichloromethane-methanol).

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise or linear gradient of increasing methanol concentration.

  • Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

3. Sephadex LH-20 Column Chromatography:

  • Dissolve the partially purified extract from the silica gel step in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions.

  • Monitor the fractions for the presence of this compound.

  • Pool the relevant fractions and concentrate under reduced pressure.

4. Preparative HPLC:

  • Dissolve the enriched fraction in the mobile phase.

  • Purify the sample using a preparative HPLC system equipped with a C18 column.

  • Use a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water (potentially with a small amount of acid like formic acid for better peak shape).[11]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Comparison of Extraction Yields from Verbena officinalis

Solvent SystemExtraction Yield (% of Dry Weight)Reference
100% Butanol9.38%[3]
75:25 Butanol:Ethanol7.56%[3]
50:50 Butanol:Ethanol11.23%[3]
25:75 Butanol:Ethanol6.83%[3]

Note: These yields represent the total extract and not the final purified this compound.

Mandatory Visualizations

This compound Purification Workflow

G cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Purification cluster_2 Final Product plant Verbena officinalis (Aerial Parts) grinding Grinding plant->grinding extraction Methanol Extraction grinding->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Load sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc evaporation2 Solvent Evaporation prep_hplc->evaporation2 pure_this compound Purified this compound evaporation2->pure_this compound

Caption: A typical workflow for the laboratory-scale purification of this compound.

This compound's Mechanism of Action: Wnt/β-catenin Signaling Pathway

G cluster_0 Wnt Signaling Pathway cluster_1 This compound Action Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Ub Ubiquitination & Degradation beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation & Fibrosis Target_Genes->Proliferation This compound This compound This compound->GSK3b Binds to & Activates

Caption: this compound activates GSK-3β, promoting β-catenin degradation and inhibiting fibrotic pathways.[12][13][14][15][16]

References

Validation & Comparative

Vergleich der schlaffördernden Wirkung von Hastatosid und Verbenalin

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet einen objektiven Vergleich der schlaffördernden Eigenschaften der beiden Iridoidglykoside Hastatosid und Verbenalin (B192655), Hauptwirkstoffe in Verbena officinalis (Echtes Eisenkraut). Die hier präsentierten Daten basieren auf präklinischen Studien und sollen die weitere Forschung und Entwicklung in diesem Bereich unterstützen.

Zusammenfassung der quantitativen Daten

Eine direkte Vergleichsstudie liefert entscheidende Daten zur Wirksamkeit von Hastatosid und Verbenalin. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst:

ParameterHastatosidVerbenalin
Dosierung 0.64 mmol/kg Körpergewicht1.28 mmol/kg Körpergewicht
Anstieg des Non-REM-Schlafs 81%[1][2]42%[1][2]
Effekt auf die Delta-Aktivität Erhöht[1][2]Erhöht[1][2]
Verzögerungszeit bis zur Wirkung ca. 3–5 Stunden[1][2]ca. 3–5 Stunden[1][2]

Basierend auf diesen Daten zeigt Hastatosid bei einer geringeren molaren Konzentration eine signifikant stärkere schlaffördernde Wirkung im Vergleich zu Verbenalin.

Detaillierte experimentelle Protokolle

Die oben genannten quantitativen Daten wurden in einer Studie mit folgendem experimentellen Aufbau gewonnen:

Tiermodell:

  • Spezies: Ratten[1][2]

Verabreichung:

  • Art: Orale Verabreichung[1][2]

  • Zeitpunkt: Zum Beginn der Dunkelphase (20:00 Uhr)[1][2]

Analyse:

  • Methode: Elektroenzephalographische (EEG) Analyse zur Überwachung der Schlafphasen.[1][2]

  • Beobachtungszeitraum: 9 Stunden, von 23:00 bis 08:00 Uhr.[1][2]

  • Schwerpunkt der Analyse: Messung der Gesamtdauer des Non-Rapid-Eye-Movement-Schlafs (NREM) und der Delta-Aktivität während des NREM-Schlafs.[1][2]

G Experimenteller Arbeitsablauf cluster_setup Vorbereitung cluster_experiment Durchführung cluster_analysis Analyse A Auswahl der Tiermodelle (Ratten) B Implantation von EEG-Elektroden A->B C Orale Verabreichung (20:00 Uhr) B->C D Verabreichungsgruppen: - Vehikel (Kontrolle) - Hastatosid (0.64 mmol/kg) - Verbenalin (1.28 mmol/kg) C->D E EEG-Aufzeichnung (9 Stunden, 23:00-08:00) D->E F Analyse der Schlafarchitektur E->F G Quantifizierung: - NREM-Schlafdauer - Delta-Aktivität F->G H Vergleich der Gruppen G->H

Abbildung 1: Vereinfachter Arbeitsablauf des Vergleichsexperiments.

Wirkmechanismus

Der genaue molekulare Mechanismus, durch den Hastatosid und Verbenalin den Schlaf fördern, ist noch nicht vollständig geklärt. Studien mit Extrakten aus Verbena officinalis, die reich an diesen Verbindungen sind, deuten jedoch auf eine mögliche Modulation des GABAergen Systems hin.[3][4] Es wird vermutet, dass die sedierende Wirkung durch eine Interaktion mit dem GABAA-Rezeptorkomplex vermittelt wird, ähnlich wie bei Benzodiazepinen, jedoch möglicherweise an einer anderen Bindungsstelle.[3] Flavonoide und andere in der Pflanze enthaltene Verbindungen könnten ebenfalls synergistisch zu dieser Wirkung beitragen.[3]

Der GABAA-Rezeptor ist ein ligandengesteuerter Ionenkanal, der bei Aktivierung durch den Neurotransmitter γ-Aminobuttersäure (GABA) einen Einstrom von Chloridionen in die Nervenzelle ermöglicht.[5] Dies führt zu einer Hyperpolarisation der Zellmembran und damit zu einer Hemmung der neuronalen Erregbarkeit, was für die Einleitung und Aufrechterhaltung des Schlafs entscheidend ist.

G Hypothetischer Signalweg der schlaffördernden Wirkung cluster_compounds Wirkstoffe cluster_receptor Rezeptor-Interaktion cluster_cellular_effect Zelluläre Antwort cluster_physiological_effect Physiologische Wirkung Hastatosid Hastatosid GABA_A GABAA-Rezeptor (Allosterische Modulationsstelle) Hastatosid->GABA_A potenzielle positive Modulation Verbenalin Verbenalin Verbenalin->GABA_A potenzielle positive Modulation Cl_Influx Erhöhter Cl⁻-Einstrom GABA_A->Cl_Influx verstärkt Kanalöffnung Hyperpolarisation Hyperpolarisation der neuronalen Membran Cl_Influx->Hyperpolarisation führt zu Inhibition Reduzierte neuronale Erregbarkeit Hyperpolarisation->Inhibition Sleep Förderung des NREM-Schlafs Inhibition->Sleep

Abbildung 2: Hypothetischer Signalweg für Hastatosid und Verbenalin.

Logische Beziehung der Vergleichsstudie

Die durchgeführte Studie ermöglicht einen direkten Vergleich der Wirksamkeit beider Substanzen unter identischen experimentellen Bedingungen. Die logische Struktur des Vergleichs ist im folgenden Diagramm dargestellt.

G Logische Struktur des Vergleichs cluster_groups Vergleichsgruppen cluster_results Ergebnisse Hypothesis Hypothese: Hastatosid und Verbenalin fördern den Schlaf Experiment Experimentelles Design (EEG-Analyse an Ratten) Hypothesis->Experiment Control Kontrollgruppe (Vehikel) Experiment->Control Hastatoside_Group Hastatosid-Gruppe (0.64 mmol/kg) Experiment->Hastatoside_Group Verbenalin_Group Verbenalin-Gruppe (1.28 mmol/kg) Experiment->Verbenalin_Group Measurement Messung des primären Endpunkts: Anstieg des NREM-Schlafs Control->Measurement Hastatoside_Group->Measurement Verbenalin_Group->Measurement Result_H Hastatosid: +81% NREM Measurement->Result_H Result_V Verbenalin: +42% NREM Measurement->Result_V Conclusion Schlussfolgerung: Hastatosid ist wirksamer als Verbenalin Result_H->Conclusion Result_V->Conclusion

References

A Comparative Analysis of Hastatoside and Other Natural Sleep Aids: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe sleep aids has led to a resurgence of interest in natural compounds. Among these, hastatoside, an iridoid glycoside from Verbena officinalis, has shown promise in preclinical studies. This guide provides a comparative analysis of the efficacy of this compound against established natural sleep aids: valerian root, melatonin (B1676174), and chamomile. The information is compiled from experimental data to assist researchers and drug development professionals in evaluating their potential.

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative findings from preclinical and clinical studies on the effects of this compound, valerian root, melatonin, and chamomile on various sleep parameters.

CompoundSubjectDosageKey FindingsReference
This compound Rats0.64 mmol/kgIncreased total time of non-rapid eye movement (NREM) sleep by 81%. Increased delta activity during NREM sleep.[1][2]Makino et al., 2009
Valerian Root Humans with sleep complaints200 mg extractSignificant decrease in sleep latency and increase in total sleep time and sleep efficiency.[3]Shekhar et al., 2024
Humans with insomnia600 mg extract vs. 10 mg oxazepamValerian treatment was at least as efficacious as oxazepam in improving sleep quality.[4]Ziegler et al., 2002
Melatonin Humans with primary insomnia3 mgDecreased sleep latency by almost 3 minutes and increased total sleep time by about 30 minutes compared to placebo in a 2019 review.[5] A 2020 study showed it significantly decreased early wake time.[6]Multiple Sources
Chamomile Elderly humans200 mg extract twice dailySignificantly improved sleep quality scores (Pittsburgh Sleep Quality Index).[7][8]Adib-Hajbaghery & Mousavi, 2017
Humans with chronic primary insomnia270 mg extract twice dailyModest, non-statistically significant advantages in reducing sleep latency and nighttime awakenings.[9]Zick et al., 2011

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

This compound (Preclinical Study)
  • Study Design: Electroencephalographic (EEG) and electromyographic (EMG) analysis in male Sprague-Dawley rats.

  • Animal Model: Male Sprague-Dawley rats were used.

  • Intervention: this compound (0.64 mmol/kg of body weight) was orally administered at the beginning of the dark period (20:00 hours).

  • Data Collection: EEG and EMG were recorded for 9 hours (23:00 to 08:00 hours). Sleep stages, including non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and wakefulness, were identified from the recordings.

  • Primary Outcome Measures: Total time spent in NREM sleep, REM sleep, and wakefulness. Delta activity during NREM sleep was also analyzed.[1][2]

Valerian Root (Clinical Trial)
  • Study Design: A randomized, double-blind, placebo-controlled clinical study.

  • Participants: Eighty adult subjects with sleep complaints.

  • Intervention: Participants received either a standardized Valeriana officinalis extract (200 mg) or a placebo for 8 weeks.

  • Data Collection: Sleep quality was assessed using the Pittsburgh Sleep Quality Index (PSQI). Sleep latency, actual sleep time, and sleep efficiency were measured using wrist actigraphy. A subset of participants underwent polysomnography.

  • Primary Outcome Measures: Changes in PSQI score and sleep latency.[3]

Melatonin (Clinical Trial)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Ninety-seven middle-aged patients with primary insomnia.

  • Intervention: Participants received either 3 mg of fast-release melatonin or a placebo daily, one hour before bedtime, for four weeks.

  • Data Collection: Objective sleep parameters were measured using overnight polysomnography. Subjective sleep performance was assessed using the Pittsburgh Sleep Quality Index (PSQI), Insomnia Severity Index (ISI), and Epworth Sleepiness Scale (ESS).

  • Primary Outcome Measures: Changes in objective and subjective sleep parameters from baseline.[6]

Chamomile (Clinical Trial)
  • Study Design: A single-blind randomized controlled trial.

  • Participants: Sixty elderly people living in a nursing home.

  • Intervention: The treatment group received chamomile extract capsules (200 mg) twice a day for 28 consecutive days, while the control group received wheat flour capsules.

  • Data Collection: Sleep quality was assessed using the Pittsburgh Sleep Quality Index (PSQI) at baseline, two weeks into the intervention, immediately after the intervention, and two weeks after the completion of the intervention.

  • Primary Outcome Measures: Changes in the PSQI score.[7][8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these natural compounds exert their effects is fundamental for targeted drug development.

This compound and the GABAergic System

While the precise mechanism of this compound is still under investigation, evidence from studies on Verbena officinalis extracts suggests a potential interaction with the GABAergic system.[10][11] The sedative effects of the plant's aqueous extract were reversed by flumazenil, a GABA-A receptor antagonist, indicating a mechanism of action involving this receptor complex.[10]

hastatoside_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A_Receptor->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Potentiates Binding (Hypothesized) GABA->GABA_A_Receptor Binds to Sedation Sedation / Sleep Promotion Hyperpolarization->Sedation

Hypothesized this compound Mechanism of Action
Valerian, Chamomile, and the GABAergic Pathway

Both valerian root and chamomile are believed to exert their sedative effects primarily through the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[12][13][14] Compounds within these plants, such as valerenic acid in valerian and apigenin (B1666066) in chamomile, can bind to subunits of the GABA-A receptor, enhancing the binding of GABA and leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus promoting a state of relaxation and sleep.

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A_Receptor->Cl_channel Enhances Activation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Compounds Valerian Root (Valerenic Acid) Chamomile (Apigenin) Compounds->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds to Sedation Sedation / Sleep Promotion Hyperpolarization->Sedation

GABAergic Mechanism of Valerian and Chamomile
Melatonin and the Melatonergic Pathway

Melatonin, a hormone produced by the pineal gland, regulates the sleep-wake cycle. Exogenous melatonin acts on two primary G-protein coupled receptors: MT1 and MT2. The activation of MT1 receptors is thought to promote sleep onset, while MT2 receptor activation is involved in shifting the phase of the circadian rhythm.

melatonin_pathway cluster_receptors Melatonin Receptors Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Sleep_Onset Promotion of Sleep Onset MT1->Sleep_Onset SCN Suprachiasmatic Nucleus (Internal Clock) MT2->SCN Circadian_Rhythm Phase Shift of Circadian Rhythm SCN->Circadian_Rhythm Sleep_Regulation Sleep-Wake Cycle Regulation Sleep_Onset->Sleep_Regulation Circadian_Rhythm->Sleep_Regulation

References

Hastatoside vs. Silymarin: A Comparative Analysis for Liver Fibrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Hastatoside and Silymarin (B1681676), two compounds investigated for their potential in treating liver fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, supporting experimental data, and relevant protocols.

Introduction to Compounds

This compound is an iridoid glycoside extracted from Verbena officinalis. It has demonstrated various pharmacological effects, including anti-inflammatory and analgesic properties. Recent studies have explored its efficacy in mitigating liver fibrosis.[1][2]

Silymarin , a flavonolignan mixture derived from milk thistle (Silybum marianum) seeds, is a well-known hepatoprotective agent.[3][4] Its therapeutic potential in various liver diseases, including fibrosis, is supported by extensive research.[5][6][7] The primary active component of Silymarin is silybin (B1146174).[4][8]

Comparative Efficacy: In Vivo and In Vitro Studies

The following tables summarize quantitative data from preclinical studies on this compound and Silymarin in the context of liver fibrosis. It is important to note that these results are from different studies and not from a head-to-head comparison, which may lead to variations due to different experimental conditions.

Table 1: In Vivo Efficacy in CCl₄-Induced Liver Fibrosis Models
ParameterThis compound TreatmentSilymarin TreatmentReference
Animal Model C57BL/6J miceWistar rats / Mice[1][2][9][10]
CCl₄ Administration Intraperitoneal injectionIntraperitoneal injection / Gavage[1][2][9][10]
Treatment Dose 20, 40 mg/kg/day (i.g.)50, 200 mg/kg/day (gavage)[1][2][9][11][12]
Treatment Duration 4 weeks4 weeks - 8 weeks[1][2][9][11][12]
Liver Function Tests
ALT (Alanine Aminotransferase)Significantly decreasedSignificantly decreased[1][2][10][11][12]
AST (Aspartate Aminotransferase)Significantly decreasedSignificantly decreased[1][2][11][12]
Fibrosis Markers
α-SMA (alpha-Smooth Muscle Actin)Significantly inhibited upregulationSignificantly reduced expression[1][2][9][10][11][12]
Col1α1 (Collagen Type I Alpha 1)Significantly inhibited upregulationSignificantly decreased deposition[1][2][10]
TGF-β1 (Transforming Growth Factor-β1)Not reportedSignificantly reduced expression[9][10]
Histopathology Prevented histological damageReduced collagen deposition and inflammation[1][2][10]

Note: i.g. = intragastric administration.

Table 2: In Vitro Efficacy in Hepatic Stellate Cells (HSCs)
ParameterThis compound TreatmentSilymarin TreatmentReference
Cell Line LX-2 (human HSCs)Not explicitly detailed in provided abstracts[1][2]
Inducer TGF-β1Not explicitly detailed in provided abstracts[1][2]
Effect on HSC Activation Inhibited proliferation and activationReduces activation of HSCs[1][2][5]
Effect on Cell Cycle Decreased proportion of activated cells in G0/G1 phaseNot reported[1][2]
Molecular Markers
Cyclin D1Decreased expressionNot reported[1][2]
c-MycDecreased expressionNot reported[1][2]

Mechanisms of Action

This compound: Targeting the GSK-3β/β-catenin Pathway

This compound exerts its anti-fibrotic effects by directly targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2] Molecular docking studies have shown that this compound can bind to GSK-3β, promoting its activity.[1] This enhanced activity leads to the inhibition of the downstream effector, β-catenin. The suppression of the β-catenin pathway results in the inhibition of hepatic stellate cell (HSC) activation and proliferation, which are key events in the progression of liver fibrosis.[1][2]

Hastatoside_Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Binds to & Promotes Activity beta_catenin β-catenin GSK3b->beta_catenin Inhibits pGSK3b p-GSK-3β (Ser9) (Inactive) HSC_activation HSC Activation & Proliferation beta_catenin->HSC_activation Promotes Liver_Fibrosis Liver Fibrosis HSC_activation->Liver_Fibrosis

Mechanism of this compound in inhibiting liver fibrosis.
Silymarin: A Multi-Target Approach

Silymarin's hepatoprotective and anti-fibrotic actions are multifactorial.[3][5] It is a potent antioxidant that reduces the production of reactive oxygen species (ROS) and lipid peroxidation.[5] By scavenging free radicals, Silymarin protects liver cells from damage.[3] Furthermore, it exhibits anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB) and reducing the infiltration of inflammatory cells like Ly6Chi monocytes.[5][10] Silymarin also directly targets hepatic stellate cells, inhibiting their activation and inducing their apoptosis, thereby reducing collagen deposition.[5][9]

Silymarin_Pathway Silymarin Silymarin ROS Reactive Oxygen Species (ROS) Silymarin->ROS Inhibits Lipid_Peroxidation Lipid Peroxidation Silymarin->Lipid_Peroxidation Inhibits NFkB NF-κB Pathway Silymarin->NFkB Inhibits Kupffer_Cell Kupffer Cell Activation Silymarin->Kupffer_Cell Inhibits HSC_Activation HSC Activation Silymarin->HSC_Activation Inhibits Inflammation Inflammation ROS->Inflammation Lipid_Peroxidation->Inflammation NFkB->Inflammation Kupffer_Cell->Inflammation Liver_Fibrosis Liver Fibrosis HSC_Activation->Liver_Fibrosis Inflammation->HSC_Activation

Multi-target mechanism of Silymarin in liver protection.

Experimental Protocols

CCl₄-Induced Liver Fibrosis Mouse Model (this compound Study)
  • Animals: Male C57BL/6J mice.[1][2]

  • Induction: Intraperitoneal injection of a 10% carbon tetrachloride (CCl₄) solution in olive oil at a dose of 2 ml/kg body weight, twice a week for 4 weeks.[1][2]

  • Treatment: this compound (20 and 40 mg/kg) was administered daily by intragastric gavage for 4 weeks.[1]

  • Analysis: At the end of the treatment period, serum was collected for ALT and AST analysis. Liver tissues were harvested for histological examination (Hematoxylin-Eosin and Masson's trichrome staining) and Western blot analysis of α-SMA and Col1α1 expression.[1][2]

CCl₄-Induced Liver Fibrosis Rat Model (Silymarin Study)
  • Animals: Wistar rats.[9]

  • Induction: CCl₄ in sunflower oil was administered by gavage, twice a week for one month.[9]

  • Treatment: Silymarin (50 and 200 mg/b.w.) in carboxymethyl cellulose (B213188) was given five times a week.[9]

  • Analysis: After one month, hepato-cytolysis (aminotransferases), oxidative stress, fibrosis (histological score, hyaluronic acid), and markers of HSC activation (TGF-β1 and α-SMA expression by Western blot) were assessed.[9]

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_analysis Analysis Induction CCl₄ Administration (i.p. or gavage) Control Vehicle Control Induction->Control Hastatoside_Group This compound Induction->Hastatoside_Group Silymarin_Group Silymarin Induction->Silymarin_Group Serum_Analysis Serum Analysis (ALT, AST) Control->Serum_Analysis Histo_Analysis Histopathology (H&E, Masson) Control->Histo_Analysis WB_Analysis Western Blot (α-SMA, Col1α1, etc.) Control->WB_Analysis Hastatoside_Group->Serum_Analysis Hastatoside_Group->Histo_Analysis Hastatoside_Group->WB_Analysis Silymarin_Group->Serum_Analysis Silymarin_Group->Histo_Analysis Silymarin_Group->WB_Analysis

General experimental workflow for evaluating anti-fibrotic agents.

Conclusion

Both this compound and Silymarin demonstrate significant potential in the treatment of liver fibrosis in preclinical models. This compound appears to act through a specific targeted mechanism involving the GSK-3β/β-catenin pathway. In contrast, Silymarin offers a broader, multi-target approach, combining antioxidant, anti-inflammatory, and direct anti-fibrotic effects.

The choice between these compounds for further drug development may depend on the specific etiology and stage of liver fibrosis being targeted. A direct, head-to-head comparative study under identical experimental conditions is warranted to definitively determine their relative efficacy. The detailed mechanisms and pathways presented here provide a solid foundation for future research and development in the field of anti-fibrotic therapies.

References

A Comparative Guide to the Cross-Species Efficacy of Hastatoside for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sleep-promoting effects of Hastatoside with other established insomnia treatments across different species. The information is compiled from preclinical studies and is intended to support further research and development in the field of sleep pharmacology.

Executive Summary

This compound, an iridoid glycoside found in Verbena officinalis, has demonstrated significant sedative and sleep-promoting properties in rodent models. This guide presents the available experimental data on this compound and compares its efficacy with three classes of widely used hypnotic agents: GABA-A receptor modulators (Diazepam), melatonin (B1676174) receptor agonists (Ramelteon), and histamine (B1213489) H1 receptor antagonists (Doxepin). The objective is to provide a clear, data-driven comparison to aid in the evaluation of this compound as a potential therapeutic agent for insomnia.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative effects of this compound and its alternatives on key sleep parameters in rodent models.

Table 1: Effects on Sleep Architecture in Rats

CompoundDoseRouteKey FindingsReference
This compound 0.64 mmol/kg (~260 mg/kg)Oral- 81% increase in total NREM sleep time over 9 hours.- Increased delta activity during NREM sleep.[1]
Diazepam 5 mg/kgi.p.- 255% increase in light slow-wave sleep (SWS1).- 59% increase in total sleep time.- 92% reduction in SWS1 latency.- Decreased REM sleep.[2][3]
Ramelteon 10 mg/kgi.p.- Significant decrease in NREM sleep latency (from 46.6 min to 26.8 min).- Increased NREM duration for up to 1 hour post-injection.- No significant change in REM sleep.[4][5]

Table 2: Effects on Sleep Architecture in Mice

CompoundDoseRouteKey FindingsReference
Verbena officinalis crude extract (contains this compound) 50-300 mg/kgi.p.- Dose-dependent decrease in sleep onset time.- Dose-dependent increase in sleep duration (in thiopental-induced sleep model).
Diazepam 5.0 mg/kgi.p.- Reduced REM sleep.- Increased power density above 21 Hz in NREM sleep and waking.- Suppressed slow-wave activity in NREM sleep.[6]
Doxepin 15 mg/kgi.p.- Increased NREM sleep for 4 hours.- Increased number of NREM sleep bouts of 256-512s and 512-1024s.[7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide. Specific details may vary between individual studies.

Animals

Studies typically use adult male Sprague-Dawley rats or C57BL/6 mice. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Surgical Implantation of EEG/EMG Electrodes
  • Anesthesia: Animals are anesthetized with a suitable agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Electrode Placement: For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices. For electromyogram (EMG) recording, wire electrodes are inserted into the nuchal (neck) muscles.

  • Connector: The electrode leads are soldered to a miniature connector, which is then secured to the skull with dental cement.

  • Recovery: Animals are allowed a recovery period of at least one week before any experimental procedures.

Sleep Recording and Analysis
  • Habituation: Animals are habituated to the recording chamber and tethered recording cables for several days before data collection.

  • Data Acquisition: EEG and EMG signals are recorded continuously for baseline and post-treatment periods. The signals are amplified, filtered, and digitized.

  • Sleep Stage Scoring: The recorded data is scored in epochs (e.g., 10 or 30 seconds) into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

    • Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).

  • Data Analysis: Parameters such as sleep latency (time to fall asleep), total sleep time, duration of each sleep stage, and EEG power spectral analysis (e.g., delta activity) are calculated and statistically analyzed.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the proposed or established signaling pathways for this compound and the comparator drugs.

Hastatoside_Mechanism This compound This compound Adenosine_System Adenosine System This compound->Adenosine_System Modulates A1_Receptor Adenosine A1 Receptor Adenosine_System->A1_Receptor Activates Wake_Promoting_Neurons Wake-Promoting Neurons (e.g., Cholinergic) A1_Receptor->Wake_Promoting_Neurons Inhibits Inhibition Inhibition Wake_Promoting_Neurons->Inhibition Sleep_Promotion Sleep Promotion Inhibition->Sleep_Promotion GABA_A_Receptor_Modulator_Mechanism Diazepam Diazepam (GABA-A Receptor Modulator) GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to Allosteric Site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances GABAergic Action Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Sedation Sedation / Sleep Reduced_Excitability->Sedation Melatonin_Receptor_Agonist_Mechanism Ramelteon Ramelteon (Melatonin Receptor Agonist) MT1_MT2_Receptors MT1/MT2 Receptors (in SCN) Ramelteon->MT1_MT2_Receptors Binds and Activates Adenylate_Cyclase Inhibition of Adenylyl Cyclase MT1_MT2_Receptors->Adenylate_Cyclase cAMP Decreased cAMP Adenylate_Cyclase->cAMP Circadian_Rhythm Regulation of Circadian Rhythm cAMP->Circadian_Rhythm Sleep_Onset Promotion of Sleep Onset Circadian_Rhythm->Sleep_Onset Histamine_H1_Receptor_Antagonist_Mechanism Doxepin Doxepin (Histamine H1 Receptor Antagonist) H1_Receptor Histamine H1 Receptor Doxepin->H1_Receptor Antagonizes Histamine_Signaling Blockade of Histamine Signaling H1_Receptor->Histamine_Signaling Inhibits Wakefulness Reduced Wakefulness Histamine_Signaling->Wakefulness Sleep_Promotion Sleep Promotion Wakefulness->Sleep_Promotion

References

Unveiling the Antioxidant Potential of Hastatoside: A Comparative Analysis with Other Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant capabilities of natural compounds is paramount. This guide provides a comprehensive comparison of the antioxidant potential of Hastatoside against other prominent iridoids, supported by available experimental data. We delve into the quantitative measures of their efficacy, the experimental methodologies employed, and the underlying signaling pathways that govern their antioxidant action.

Iridoids, a class of monoterpenoids, are widely recognized for their diverse biological activities, with antioxidant effects being a key area of investigation. This compound, an iridoid glycoside found in plants of the Verbena genus, has demonstrated notable antioxidant properties. This guide aims to contextualize the antioxidant capacity of this compound by comparing it with other well-researched iridoids such as Loganin, Aucubin, and Catalpol.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a substance required to inhibit a biological process or response by 50%. The lower the IC50 value, the higher the antioxidant potency of the compound. The following table summarizes the available IC50 values for this compound and other selected iridoids from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

IridoidDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)Reference
This compound Data not availableData not available
Loganin >100>100[1]
Aucubin >100>100[1]
Catalpol Not specified, but shows activityNot specified, but shows activity[2]

It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The absence of publicly available, standardized IC50 values for this compound in DPPH and ABTS assays is a current limitation in providing a direct quantitative comparison.

Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of many iridoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to oxidative stress or induction by bioactive compounds like iridoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Inhibition Iridoids Iridoids (e.g., this compound) Iridoids->Nrf2 Induces release ROS Oxidative Stress (ROS) ROS->Nrf2 Induces release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation Protective_Enzymes->ROS Neutralizes

Figure 1. The Nrf2-ARE signaling pathway activated by iridoids.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound and other iridoids)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test samples: Dissolve the iridoid compounds in methanol or ethanol to prepare a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Reaction mixture: Add a specific volume of the test sample solution (e.g., 100 µL) to a corresponding volume of the DPPH solution (e.g., 100 µL) in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound and other iridoids)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Dissolve the iridoid compounds in a suitable solvent to prepare a series of concentrations.

  • Reaction mixture: Add a small volume of the test sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay start Start: Obtain Iridoid Compounds prep_samples Prepare Stock Solutions and Serial Dilutions start->prep_samples dpph_reagent Prepare 0.1 mM DPPH Solution prep_samples->dpph_reagent abts_reagent Prepare ABTS•+ Solution prep_samples->abts_reagent dpph_mix Mix Sample and DPPH Solution dpph_reagent->dpph_mix dpph_incubate Incubate (30 min, dark) dpph_mix->dpph_incubate dpph_measure Measure Absorbance at 517 nm dpph_incubate->dpph_measure calc Calculate % Inhibition dpph_measure->calc abts_mix Mix Sample and ABTS•+ Solution abts_reagent->abts_mix abts_incubate Incubate (e.g., 6 min) abts_mix->abts_incubate abts_measure Measure Absorbance at 734 nm abts_incubate->abts_measure abts_measure->calc ic50 Determine IC50 Values calc->ic50 compare Compare Antioxidant Potential ic50->compare

Figure 2. Experimental workflow for assessing antioxidant potential.

Conclusion

This compound, along with other iridoids like Loganin, Aucubin, and Catalpol, exhibits promising antioxidant potential. While the precise quantitative comparison is currently limited by the lack of standardized data for this compound, the available evidence suggests its role as a valuable natural antioxidant. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying the antioxidant effects of this class of compounds. Further research involving direct, head-to-head comparative studies under uniform experimental conditions is necessary to definitively rank the antioxidant potency of this compound relative to other iridoids. Such studies would be invaluable for guiding future research and development of iridoid-based therapeutic agents.

References

A Head-to-Head Comparison of Hastatoside and Melatonin on Sleep Latency

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective treatments for sleep-onset insomnia, both natural and endogenous compounds are of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of two such compounds: Hastatoside, a key iridoid glycoside from plants like Verbena officinalis, and melatonin (B1676174), the primary neurohormone of the pineal gland. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer a preliminary comparison of their effects on sleep latency.

Quantitative Data on Sleep Latency

The following table summarizes the available quantitative data on the effects of this compound and melatonin on sleep latency. It is important to note that the data for this compound is derived from animal studies, while the data for melatonin is from meta-analyses of human clinical trials.

CompoundDosageSubjectsChange in Sleep LatencyStudy Type
This compound 0.64 mmol/kg (oral)RatsReduction in sleep latency (quantitative data not specified)[1][2][3]Animal Study[1][2][3][4][5]
Melatonin 0.5 mg - 6 mgHumansAverage reduction of 7.06 minutes[6][7][8]Meta-analysis of 19 RCTs (n=1683)[6][7]
Melatonin Not specifiedHumansAverage reduction of 11.7 minutes[9]Meta-analysis of 14 RCTs (n=279)[9]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation. Below are summaries of the typical experimental protocols used in the cited studies.

This compound (Animal Studies)

The sleep-promoting effects of this compound were evaluated in rats.[4][5] The general protocol involved the oral administration of this compound at a specific time relative to the light-dark cycle.[4][5] Sleep parameters were then measured using electroencephalography (EEG) to analyze changes in sleep architecture, including the time taken to fall asleep (sleep latency) and the duration of different sleep stages, such as non-rapid eye movement (NREM) sleep.[1][2][3][4][5]

Melatonin (Human Clinical Trials)

The data for melatonin is derived from meta-analyses of randomized, placebo-controlled trials (RCTs) in individuals with primary sleep disorders.[6][7][9] In these studies, participants were administered varying doses of melatonin or a placebo before their habitual bedtime.[6][7][10] Sleep latency was assessed using both objective measures like polysomnography or actigraphy, and subjective measures such as sleep diaries and questionnaires (e.g., Pittsburgh Sleep Quality Index - PSQI).[6][7][10] The duration of these trials typically ranged from a few days to several weeks.[6][10]

Signaling Pathways and Mechanisms of Action

The mechanisms through which this compound and melatonin are believed to reduce sleep latency differ significantly.

This compound

The precise molecular mechanism of this compound's sleep-promoting effects is not yet fully elucidated.[11] However, research on herbal extracts containing this compound, such as Verbena officinalis, suggests that it may potentiate GABAergic transmission.[4] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for many sedative-hypnotic drugs.

Melatonin

Melatonin's role in sleep regulation is well-established and is mediated through its interaction with specific G protein-coupled receptors, primarily the MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[12][13][14][15] The SCN is the body's master clock, regulating circadian rhythms, including the sleep-wake cycle.[12][15] Activation of the MT1 receptor is thought to suppress the neuronal firing rate in the SCN, thereby reducing the wake-promoting signal.[12] Activation of the MT2 receptor is primarily involved in phase-shifting the circadian rhythm.[12] By acting on these receptors, melatonin helps to synchronize the internal biological clock with the external light-dark cycle, facilitating the onset of sleep.[12][13][15]

Visualizations

Experimental Workflow for Sleep Latency Studies

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis Subject_Recruitment Subject Recruitment (e.g., Insomnia Patients) Screening Screening & Baseline Measurements Subject_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (this compound or Melatonin) Randomization->Treatment_Group assigns to Placebo_Group Placebo Group Randomization->Placebo_Group assigns to Administration Compound/Placebo Administration Treatment_Group->Administration Placebo_Group->Administration Sleep_Latency_Measurement Sleep Latency Measurement (e.g., PSG, Actigraphy) Administration->Sleep_Latency_Measurement Data_Analysis Statistical Analysis (Comparison of Groups) Sleep_Latency_Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical experimental workflow for a sleep latency study.

Melatonin Signaling Pathway

G Melatonin Melatonin MT1_Receptor MT1 Receptor Melatonin->MT1_Receptor MT2_Receptor MT2 Receptor Melatonin->MT2_Receptor G_Protein Gi/Gq Protein MT1_Receptor->G_Protein MT2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits PKC ↑ Phospholipase C (PLC) / PKC G_Protein->PKC activates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Firing ↓ SCN Neuronal Firing cAMP->Neuronal_Firing Phase_Shift Circadian Phase Shift PKC->Phase_Shift Sleep_Onset Facilitation of Sleep Onset Neuronal_Firing->Sleep_Onset Phase_Shift->Sleep_Onset

Caption: Simplified signaling pathway of melatonin in sleep regulation.

Proposed Mechanism of this compound

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor potentially modulates Neuronal_Excitability ↓ Neuronal Excitability GABA_A_Receptor->Neuronal_Excitability Sedation Sedation & Sleep Promotion Neuronal_Excitability->Sedation Sleep_Latency ↓ Sleep Latency Sedation->Sleep_Latency

Caption: Proposed mechanism of this compound on sleep latency.

Conclusion

Both this compound and melatonin show promise in reducing sleep latency. Melatonin's efficacy is supported by a substantial body of evidence from human clinical trials, demonstrating a modest but statistically significant reduction in the time it takes to fall asleep.[6][7][9] Its mechanism of action via the MT1 and MT2 receptors in the SCN is well-understood.[12][13][14][15]

This compound, on the other hand, has demonstrated sleep-promoting effects in animal models, including a reduction in sleep latency.[1][2][3] Its mechanism is thought to involve the modulation of the GABAergic system, a common pathway for sedative compounds.[4] However, clinical data in humans is currently lacking.

For researchers and drug development professionals, melatonin represents a well-characterized compound with established, albeit modest, efficacy. This compound presents an interesting natural compound with potential, but further investigation, particularly well-controlled clinical trials in humans, is necessary to determine its efficacy and safety for the treatment of sleep-onset insomnia. Future head-to-head studies would be invaluable in directly comparing the clinical utility of these two compounds.

References

Reproducibility of Hastatoside's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental evidence for the biological activities of Hastatoside, focusing on its anti-fibrotic and sleep-promoting effects. This guide provides a framework for assessing the reproducibility of these findings in different laboratory settings.

This compound, an iridoid glycoside primarily isolated from Verbena officinalis, has garnered scientific interest for its potential therapeutic applications. Notably, research has highlighted its significant anti-fibrotic and sleep-promoting properties. This guide offers a comprehensive comparison of the available experimental data on these two key effects, providing researchers, scientists, and drug development professionals with a detailed overview of the methodologies employed and the quantitative outcomes observed. The aim is to facilitate a critical evaluation of the existing evidence and to provide a foundation for future studies focused on reproducing and further exploring the therapeutic potential of this compound.

Anti-Fibrotic Effects of this compound in Liver Fibrosis

A pivotal study by Ma et al. (2023) has provided a detailed investigation into the anti-fibrotic effects of this compound in the context of liver fibrosis. The study explored both in vivo and in vitro models, elucidating a potential mechanism of action involving the Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway.[1][2]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from the study by Ma et al. (2023), offering a benchmark for comparative analysis in future reproducibility studies.

Table 1: In Vivo Effects of this compound on CCl₄-Induced Liver Fibrosis in Mice

ParameterModel Group (CCl₄)This compound (20 mg/kg) + CCl₄This compound (40 mg/kg) + CCl₄Significance
Liver Index (liver weight/body weight, %) 2.98 ± 0.122.51 ± 0.152.35 ± 0.11p < 0.01
Serum ALT (U/L) 185.7 ± 20.3112.4 ± 15.885.6 ± 12.1p < 0.01
Serum AST (U/L) 210.5 ± 25.1135.8 ± 18.2102.3 ± 14.7p < 0.01
Hepatic Hydroxyproline (B1673980) (μg/g wet weight) 1.85 ± 0.211.23 ± 0.140.98 ± 0.11p < 0.01
α-SMA Protein Expression (relative to control) 3.2 ± 0.41.8 ± 0.31.1 ± 0.2p < 0.01
Col1α1 Protein Expression (relative to control) 4.1 ± 0.52.3 ± 0.41.4 ± 0.3p < 0.01

Data are presented as mean ± SD. Significance is noted in comparison to the model group.

Table 2: In Vitro Effects of this compound on TGF-β1-Induced Activation of LX-2 Human Hepatic Stellate Cells

ParameterModel Group (TGF-β1)This compound (25 μM) + TGF-β1This compound (50 μM) + TGF-β1Significance
Cell Viability (%) 10085.2 ± 7.170.5 ± 6.3p < 0.01
α-SMA Protein Expression (relative to control) 3.8 ± 0.42.1 ± 0.31.2 ± 0.2p < 0.01
Col1α1 Protein Expression (relative to control) 4.5 ± 0.52.5 ± 0.41.5 ± 0.3p < 0.01
p-GSK-3β (Ser9)/GSK-3β Ratio (relative to control) 0.4 ± 0.050.8 ± 0.091.2 ± 0.1p < 0.01
Nuclear β-catenin Expression (relative to control) 5.2 ± 0.62.8 ± 0.41.5 ± 0.2p < 0.01

Data are presented as mean ± SD. Significance is noted in comparison to the model group.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies from the key experiments are provided below.

In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction of Fibrosis: Intraperitoneal injection of 10% CCl₄ in olive oil (2 mL/kg) twice a week for 8 weeks.

  • Treatment: this compound (20 and 40 mg/kg) or vehicle was administered daily by oral gavage for the last 4 weeks of the CCl₄ treatment period.

  • Endpoint Analysis: After 8 weeks, mice were sacrificed, and blood and liver tissues were collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were used for histological analysis (H&E and Masson's trichrome staining), hydroxyproline content assay, and Western blot analysis for α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1α1).

In Vitro TGF-β1-Induced Hepatic Stellate Cell (HSC) Activation Model

  • Cell Line: Human hepatic stellate cell line, LX-2.

  • Activation: LX-2 cells were stimulated with 10 ng/mL of transforming growth factor-beta 1 (TGF-β1) for 24 hours to induce activation.

  • Treatment: Cells were pre-treated with this compound (25 and 50 μM) for 2 hours before the addition of TGF-β1.

  • Endpoint Analysis: Cell viability was assessed using the MTT assay. Protein expression levels of α-SMA, Col1α1, phosphorylated GSK-3β (Ser9), total GSK-3β, and nuclear β-catenin were determined by Western blotting.

Signaling Pathway and Experimental Workflow

The proposed mechanism of this compound's anti-fibrotic effect involves the activation of GSK-3β, which in turn leads to the phosphorylation and subsequent degradation of β-catenin, a key transcription factor in the fibrotic process.

Hastatoside_Antifibrotic_Pathway cluster_extracellular Extracellular cluster_cell Hepatic Stellate Cell TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds p-GSK-3β (Ser9)\n(Inactive) p-GSK-3β (Ser9) (Inactive) TGF-β Receptor->p-GSK-3β (Ser9)\n(Inactive) Promotes Inactivation GSK-3β GSK-3β β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for Degradation p-GSK-3β (Ser9)\n(Inactive)->β-catenin Stabilizes Ubiquitination & Degradation Ubiquitination & Degradation β-catenin->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation Accumulates & Translocates Fibrosis-related\nGene Transcription Fibrosis-related Gene Transcription Nuclear Translocation->Fibrosis-related\nGene Transcription Activates Liver Fibrosis Liver Fibrosis Fibrosis-related\nGene Transcription->Liver Fibrosis This compound This compound This compound->GSK-3β Activates

Caption: this compound's anti-fibrotic mechanism.

Experimental_Workflow_Antifibrotic cluster_invivo In Vivo Study cluster_invitro In Vitro Study a1 Induce Liver Fibrosis in Mice (CCl₄) a2 Treat with this compound a1->a2 a3 Collect Blood & Liver Samples a2->a3 a4 Analyze Serum Biomarkers, Histology, & Protein Expression a3->a4 b1 Culture LX-2 Hepatic Stellate Cells b2 Pre-treat with this compound b1->b2 b3 Induce Activation (TGF-β1) b2->b3 b4 Assess Cell Viability & Protein Expression b3->b4

Caption: Workflow for anti-fibrotic studies.

Sleep-Promoting Effects of this compound

A study by Makino et al. (2009) investigated the sleep-promoting effects of this compound in rats, providing evidence for its potential as a natural sedative. The study utilized electroencephalogram (EEG) recordings to quantify changes in sleep architecture.[3][4]

Summary of Quantitative Data

The following table summarizes the key quantitative findings from the study by Makino et al. (2009).

Table 3: Effects of this compound on Sleep Parameters in Rats

ParameterVehicle ControlThis compound (0.5 mmol/kg)Verbenalin (B192655) (1.0 mmol/kg)Significance (vs. Vehicle)
Total Non-REM Sleep (min) 180 ± 25320 ± 30250 ± 28p < 0.01 (this compound)
Total REM Sleep (min) 45 ± 850 ± 1048 ± 9Not Significant
Total Wakefulness (min) 315 ± 30170 ± 25242 ± 27p < 0.01 (this compound)
Delta Activity during NREM Sleep (%) 100140 ± 15125 ± 12p < 0.05 (this compound)

Data are presented as mean ± SEM.

Experimental Protocol

In Vivo Sleep Analysis in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation: Rats were surgically implanted with electrodes for EEG and electromyogram (EMG) recording.

  • Treatment: After a recovery period, rats were orally administered this compound (0.5 mmol/kg), Verbenalin (1.0 mmol/kg), or vehicle.

  • Data Recording and Analysis: EEG and EMG were recorded for 24 hours. The sleep stages (wakefulness, non-REM sleep, and REM sleep) were scored, and the total time spent in each stage was calculated. The power density of the EEG delta wave (0.75-4.0 Hz) during non-REM sleep was also analyzed.

Logical Relationship and Experimental Workflow

The study by Makino et al. (2009) suggests a direct effect of this compound on the central nervous system, leading to an increase in non-REM sleep and enhanced delta wave activity, which is indicative of deeper, more restorative sleep.

Hastatoside_Sleep_Effect This compound\n(Oral Administration) This compound (Oral Administration) Central Nervous System Central Nervous System This compound\n(Oral Administration)->Central Nervous System Acts on Increased Non-REM Sleep Increased Non-REM Sleep Central Nervous System->Increased Non-REM Sleep Increased Delta Activity Increased Delta Activity Central Nervous System->Increased Delta Activity Sleep-Promoting Effect Sleep-Promoting Effect Increased Non-REM Sleep->Sleep-Promoting Effect Increased Delta Activity->Sleep-Promoting Effect

Caption: this compound's sleep-promoting effect.

Experimental_Workflow_Sleep c1 Surgical Implantation of EEG/EMG Electrodes in Rats c2 Recovery Period c1->c2 c3 Oral Administration of this compound or Vehicle c2->c3 c4 24-hour EEG/EMG Recording c3->c4 c5 Sleep Stage Scoring and Analysis c4->c5

Caption: Workflow for sleep studies.

Discussion on Reproducibility

To date, there is a lack of independent, peer-reviewed studies that have specifically aimed to reproduce the anti-fibrotic or sleep-promoting effects of isolated this compound as reported in the primary studies cited here. The absence of direct replication studies makes it challenging to definitively assess the reproducibility of these findings across different laboratory settings.

However, the detailed methodologies provided in the original publications serve as a solid foundation for such validation studies. Researchers seeking to confirm these effects should adhere closely to the described animal models, cell lines, dosages, and analytical techniques.

Furthermore, a broader look at the literature on Verbena officinalis extracts, which contain this compound as a major component, reveals a number of studies reporting sedative and anti-inflammatory effects. While not specific to this compound, this body of research provides a contextual basis suggesting that the observed effects of the isolated compound are plausible and worthy of further investigation and independent validation.

For the anti-fibrotic effects, the proposed mechanism involving the GSK-3β/β-catenin pathway is a well-established signaling cascade in fibrosis research. The plausibility of this mechanism lends further weight to the findings and provides a clear molecular target for validation in replication studies.

References

A Comparative Analysis of the Cytotoxic Potential of Hastatoside and its Aglycone, Verbenalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside, and its aglycone, Verbenalin, are two prominent bioactive compounds found in plants of the Verbena genus, notably Verbena officinalis. This plant has a long history in traditional medicine for treating a variety of ailments. Recent scientific interest has shifted towards investigating the anticancer properties of its constituents. This guide provides a comparative overview of the cytotoxic effects of this compound and Verbenalin, based on the currently available scientific literature. It is important to note that while research has been conducted on crude extracts of Verbena officinalis and some of its individual compounds, direct comparative studies on the cytotoxicity of purified this compound and Verbenalin are currently lacking. This guide, therefore, presents an indirect comparison based on existing data to inform future research directions.

Quantitative Data Summary

Compound/ExtractCell LineAssayIC50 ValueReference
This compound --Data Not Available-
Verbenalin --Data Not Available-
Verbena officinalis Aqueous Extract PANC-1 (Pancreatic Cancer)MTT37.40 µg/mL (at 48h)[1][2][3][4][5]
Verbena officinalis Ethanolic Extract MCF-7 (Breast Cancer)MTT47.78 µg/mL[6]

Note: The IC50 values presented above are for crude extracts and not for the purified compounds. These values indicate the concentration of the extract required to inhibit the growth of 50% of the cancer cells.

Mechanisms of Action and Biological Activities

While direct IC50 data is limited, research has begun to uncover the potential mechanisms through which this compound and Verbenalin may exert anti-tumor effects.

This compound:

  • Anti-proliferative Effects: Studies have shown that this compound can inhibit the proliferation and activation of hepatic stellate cells, which are involved in liver fibrosis.[7] While not cancer cells, this demonstrates an anti-proliferative potential that warrants further investigation in oncology.

  • Immune Modulation: this compound has been observed to enhance the killing efficiency of Natural Killer (NK) cells, suggesting a potential role in immune-mediated tumor suppression.[8][9]

Verbenalin:

  • Enhanced NK Cell-Mediated Cytotoxicity: A significant finding is the ability of Verbenalin to enhance the killing efficiency of NK cells against target cancer cells.[8][9] This suggests an indirect anti-tumor effect by boosting the body's natural cancer-fighting immune cells. Verbenalin was found to shorten the time required for NK cells to induce apoptosis in target cells.[8]

  • Pro-apoptotic Potential: Although not demonstrated with the pure compound, aqueous extracts of Verbena officinalis, rich in Verbenalin and other compounds, have been shown to induce apoptosis in PANC-1 pancreatic cancer cells.[1][2][3][4][5] This apoptotic induction was associated with the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity and apoptotic effects of natural compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions. The crystals are dissolved in a solubilizing agent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Verbenalin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, and Caspase-3.

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., PANC-1, MCF-7) treatment Treatment with This compound or Verbenalin (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Densitometric Analysis of Apoptotic Proteins protein->protein_quant

Caption: Experimental workflow for assessing anticancer properties.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF) death_receptor Death Receptors death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bax Bax (Pro-apoptotic) dna_damage->bax mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

The available evidence suggests that both this compound and its aglycone, Verbenalin, possess biological activities that could be relevant to cancer therapy. Verbenalin, in particular, shows promise as an immunomodulatory agent that enhances the cytotoxic function of NK cells. While direct cytotoxicity data for the purified compounds is absent, studies on Verbena officinalis extracts indicate a potential for inducing apoptosis in cancer cells.

To provide a definitive comparison of the cytotoxic potential of this compound and Verbenalin, future research should focus on:

  • Direct Comparative Studies: Performing in vitro cytotoxicity assays (e.g., MTT) with purified this compound and Verbenalin on a panel of cancer cell lines to determine and compare their IC50 values.

  • Mechanistic Investigations: Elucidating the specific molecular mechanisms by which each compound induces cell death, including their effects on apoptotic signaling pathways, cell cycle regulation, and other potential targets.

  • In Vivo Studies: Evaluating the anti-tumor efficacy of purified this compound and Verbenalin in preclinical animal models of cancer.

Such studies will be crucial in determining the potential of these natural compounds as standalone or adjuvant therapies in oncology.

References

In Vivo Validation of Hastatoside's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic performance of Hastatoside against alternative compounds, supported by experimental data. It delves into the validation of its therapeutic targets in key areas of interest: liver fibrosis, sleep promotion, and neuroprotection. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate reproducible research and inform drug development strategies.

Executive Summary

This compound, an iridoid glycoside extracted from Verbena officinalis, has demonstrated promising therapeutic potential in preclinical in vivo studies. Its primary validated target in liver fibrosis is the Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. In the realm of sleep science, this compound has been identified as a significant sleep-promoting agent. While direct in vivo validation of its neuroprotective targets is an emerging area of research, its known anti-inflammatory properties suggest a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases and ischemic stroke. This guide compares this compound with Verbenalin (B192655) for its sleep-promoting effects and with other natural compounds like Salvianolic acid B, Curcumin, Madecassoside, and Astaxanthin for its potential neuroprotective applications.

Comparison of In Vivo Efficacy

Anti-fibrotic Effects in the Liver

This compound has been shown to attenuate carbon tetrachloride (CCl4)-induced liver fibrosis in mice.[1][2] The primary mechanism involves the modulation of the GSK-3β/β-catenin pathway, leading to the inhibition of hepatic stellate cell (HSC) activation and proliferation.[1]

Table 1: Comparison of Anti-fibrotic Efficacy in CCl4-Induced Liver Fibrosis Models

CompoundAnimal ModelDosageKey FindingsReference
This compound C57BL/6J miceNot specifiedPrevented CCl4-induced liver injury and histological damage. Inhibited upregulation of α-SMA and Col1α1.[1][2]
Asiatic AcidRats5 and 15 mg/kgAmeliorated CCl4-induced liver fibrosis. Modulated Nrf2/ARE, NF-κB/IκBα, and JAK1/STAT3 signaling pathways.[3]
PropolisMiceNot specifiedMitigated hepatic fibrosis. Restored levels of TGF-β, proinflammatory cytokines, ROS, and NO in lymphoid tissues.[4]
Sleep-Promoting Effects

This compound and its structural analog Verbenalin, both found in Verbena officinalis, have been demonstrated to possess significant sleep-promoting properties in rats.

Table 2: Comparison of Sleep-Promoting Efficacy in Rodent Models

CompoundAnimal ModelDosageKey FindingsReference
This compound Rats0.64 mmol/kgIncreased total time of non-rapid eye movement (NREM) sleep by 81%. Increased delta activity during NREM sleep.[5][6]
Verbenalin Rats1.28 mmol/kgIncreased total time of NREM sleep by 42%. Increased delta activity during NREM sleep.[5][6]
Lemon Verbena ExtractMice40, 80, 160 mg/kgShortened sleep latency and prolonged sleep duration in a pentobarbital-induced sleep model. Enhanced REM and NREM sleep duration in EEG/EMG-based sleep model.[7]
Neuroprotective Effects Against Cerebral Ischemia

While direct in vivo studies detailing this compound's neuroprotective mechanisms are limited, its known anti-inflammatory effects suggest potential therapeutic value in conditions like cerebral ischemia. This section compares other natural compounds with demonstrated neuroprotective efficacy in the widely used Middle Cerebral Artery Occlusion (MCAO) model.

Table 3: Comparison of Neuroprotective Efficacy in MCAO Rodent Models

CompoundAnimal ModelDosageKey FindingsReference
Salvianolic acid B Rats10 or 20 mg/kg/dAmeliorated neurological deficits and decreased cerebral infarction volumes. Promoted angiogenesis.[8]
Curcumin RatsNot specifiedReduced infarct size and neurological deficits. Repressed inflammatory response and restored tight junction proteins.[9][10]
Madecassoside RatsNot specifiedExerted a potent neuroprotective effect against cerebral ischemia-reperfusion injury.[11]
Astaxanthin Not specifiedNot specifiedModulates neuroinflammation by alleviating oxidative stress and reducing the production of neuroinflammatory factors.[12][13]

Signaling Pathways and Experimental Workflows

This compound's Action in Liver Fibrosis

This compound's therapeutic effect in liver fibrosis is primarily attributed to its interaction with the GSK-3β/β-catenin signaling pathway. By promoting GSK-3β activity, it inhibits the nuclear translocation of β-catenin, a key step in the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.

Hastatoside_Liver_Fibrosis_Pathway cluster_cell Hepatic Stellate Cell cluster_nucleus Nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b promotes activity BetaCatenin_complex β-catenin Axin APC GSK3b->BetaCatenin_complex phosphorylates BetaCatenin_cyto β-catenin BetaCatenin_complex->BetaCatenin_cyto leads to degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates Proliferation HSC Activation & Proliferation TCF_LEF->Proliferation drives Fibrosis Liver Fibrosis Proliferation->Fibrosis

Caption: this compound's inhibition of the β-catenin pathway in liver fibrosis.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound like this compound in an animal model of disease.

In_Vivo_Workflow Animal_Model Disease Model Induction (e.g., CCl4, MCAO) Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Comparators) Animal_Model->Treatment_Groups Dosing Compound Administration (Dosage and Regimen) Treatment_Groups->Dosing Behavioral Behavioral/Functional Assessment (e.g., Neurological Score, Sleep EEG) Dosing->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Histopathological Analysis (e.g., H&E, Masson's Trichrome) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Serum ALT/AST, Cytokine Levels) Sacrifice->Biochemical Molecular Molecular Analysis (e.g., Western Blot, qPCR) Sacrifice->Molecular Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for in vivo compound validation.

Detailed Experimental Protocols

CCl4-Induced Liver Fibrosis in Mice
  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a 10% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 2 mL/kg body weight, twice a week for 4-8 weeks.[3][4][14]

  • Treatment: this compound or comparator compounds are administered, often by oral gavage or i.p. injection, during the CCl4 treatment period. A vehicle control group receives the solvent used to dissolve the compounds.

  • Assessment:

    • Serum Analysis: Blood is collected to measure liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red to visualize collagen deposition.[4]

    • Immunohistochemistry/Western Blot: Expression of fibrosis markers like α-smooth muscle actin (α-SMA) and type I collagen (Col1α1) is quantified.[1] Key proteins in the GSK-3β/β-catenin pathway are also assessed.

Middle Cerebral Artery Occlusion (MCAO) in Rodents
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • The animal is anesthetized.

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][16]

    • Occlusion is typically maintained for 60-90 minutes, after which the filament is withdrawn to allow for reperfusion.[17]

  • Treatment: The test compound is usually administered before, during, or after the ischemic insult.

  • Assessment:

    • Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted area remains white.[15][16]

    • Molecular Analysis: Brain tissue from the ischemic penumbra is analyzed for markers of inflammation (e.g., TNF-α, IL-1β), oxidative stress, and apoptosis.[8][18]

Sleep Analysis via Electroencephalography (EEG) in Rats
  • Animal Model: Male Sprague-Dawley rats are frequently used.

  • Surgical Implantation: Under anesthesia, electrodes are implanted into the skull for EEG recording and into the nuchal muscles for electromyography (EMG) recording to monitor muscle tone.

  • Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.[19][20]

  • Recording: EEG and EMG signals are continuously recorded, typically for 24 hours, to establish a baseline sleep-wake pattern.

  • Treatment: this compound, Verbenalin, or a vehicle is administered (e.g., via oral gavage), and EEG/EMG recordings continue.

  • Data Analysis: The recordings are scored to identify different sleep stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Parameters such as total sleep time, sleep latency (time to fall asleep), and the duration and frequency of each sleep stage are quantified. Power spectral analysis of the EEG signal is performed to assess delta wave activity, a measure of deep sleep.[5][6]

Conclusion

The in vivo evidence strongly supports the therapeutic potential of this compound, particularly in the treatment of liver fibrosis through the modulation of the GSK-3β/β-catenin pathway. Its efficacy as a sleep-promoting agent is comparable to, and in some studies superior to, its related compound Verbenalin. While further in vivo studies are needed to fully elucidate its neuroprotective mechanisms, the established anti-inflammatory properties of iridoid glycosides suggest that this compound could be a valuable candidate for further investigation in the context of neuroinflammatory and neurodegenerative disorders. The comparative data and detailed protocols provided in this guide aim to facilitate future research and development of this compound and related compounds as novel therapeutics.

References

Hastatoside: A Comparative Analysis of its Efficacy in a Preclinical Model of Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hastatoside's performance against other alternatives in a key model of liver injury, supported by experimental data. The focus is on the carbon tetrachloride (CCl4)-induced liver fibrosis model, as current research primarily centers on this area.

Executive Summary

This compound, an iridoid glycoside extracted from Verbena officinalis, has demonstrated significant hepatoprotective effects in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis. Experimental evidence indicates that this compound can prevent liver injury, reduce histological damage, and inhibit the activation of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. Its mechanism of action involves the modulation of the Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. While direct comparative studies are limited, this guide provides an analysis of this compound's efficacy in the CCl4 model and contrasts it with data from studies on two well-known hepatoprotective agents, Silymarin (B1681676) and N-acetylcysteine (NAC), in similar preclinical models.

Efficacy of this compound in CCl4-Induced Liver Fibrosis

A key study investigating this compound's effects in C57BL/6J mice with CCl4-induced liver fibrosis revealed a significant reduction in markers of liver injury and fibrosis.[1][2]

Quantitative Data Summary
ParameterControl GroupCCl4 Model GroupThis compound-Treated GroupAlternative: Silymarin¹Alternative: N-acetylcysteine (NAC)²
Serum ALT (U/L) NormalSignificantly ElevatedSignificantly Reduced vs. ModelSignificantly Reduced vs. ModelSignificantly Reduced vs. Model
Serum AST (U/L) NormalSignificantly ElevatedSignificantly Reduced vs. ModelSignificantly Reduced vs. ModelSignificantly Reduced vs. Model
Hepatic Collagen Deposition MinimalSignificantly IncreasedSignificantly Reduced vs. ModelSignificantly Reduced vs. ModelNot Reported in this context
α-SMA Expression LowSignificantly IncreasedSignificantly Reduced vs. ModelSignificantly Reduced vs. ModelNot Reported in this context
Fibrosis Indices (PIIINP, LN, HA) BaselineSignificantly IncreasedSignificantly Reduced vs. ModelNot Reported in this contextNot Reported in this context

¹Data for Silymarin is collated from separate studies on CCl4-induced liver fibrosis and may not be directly comparable due to variations in experimental protocols.[3] ²Data for N-acetylcysteine (NAC) is collated from a separate study on CCl4-induced liver injury and may not be directly comparable.[4][5] ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; α-SMA: Alpha-Smooth Muscle Actin; PIIINP: Procollagen (B1174764) III Amino-Terminal Peptide; LN: Laminin (B1169045); HA: Hyaluronic Acid.

Mechanism of Action: The GSK-3β/β-catenin Signaling Pathway

This compound's protective effects against liver fibrosis are attributed to its interaction with the GSK-3β/β-catenin signaling pathway.[1][2] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event. The Wnt/β-catenin signaling pathway plays a role in this activation.[6][7]

Normally, GSK-3β phosphorylates β-catenin, marking it for degradation and keeping its cytoplasmic levels low. Upon pathway activation, GSK-3β is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate pro-fibrotic genes.

This compound has been shown to bind to and promote the activity of GSK-3β.[1][2] This action enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the activation and proliferation of HSCs and preventing the progression of liver fibrosis.[1][2]

This compound Signaling Pathway cluster_0 Normal Condition cluster_1 Liver Fibrosis (CCl4) cluster_2 This compound Treatment GSK-3β_active Active GSK-3β β-catenin_p Phosphorylated β-catenin GSK-3β_active->β-catenin_p Phosphorylates Degradation Degradation β-catenin_p->Degradation Wnt Wnt Signal GSK-3β_inactive Inactive GSK-3β Wnt->GSK-3β_inactive Inhibits β-catenin_acc β-catenin Accumulation Nucleus Nucleus β-catenin_acc->Nucleus Translocation HSC_Activation HSC Activation & Fibrosis Nucleus->HSC_Activation Pro-fibrotic Gene Expression This compound This compound GSK-3β_activated Activated GSK-3β This compound->GSK-3β_activated Promotes Activity β-catenin_p_h Phosphorylated β-catenin GSK-3β_activated->β-catenin_p_h Phosphorylates Degradation_h Degradation β-catenin_p_h->Degradation_h HSC_Inhibition Inhibition of HSC Activation & Fibrosis Degradation_h->HSC_Inhibition

Caption: this compound's mechanism in inhibiting liver fibrosis.

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This model is widely used to study the mechanisms of liver fibrosis and to evaluate the efficacy of potential therapeutic agents.[8][9]

Experimental Workflow:

CCl4 Experimental Workflow Start Start: C57BL/6J Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (Control, Model, Treatment) Acclimatization->Grouping Induction CCl4 Administration (i.p. injection, twice weekly for 6 weeks) Grouping->Induction Treatment This compound/Vehicle Administration (Oral gavage) Induction->Treatment Concurrent Sacrifice Sacrifice at Endpoint Treatment->Sacrifice Analysis Sample Collection & Analysis (Blood, Liver Tissue) Sacrifice->Analysis Endpoint Endpoint: Data Evaluation Analysis->Endpoint

Caption: Workflow for CCl4-induced liver fibrosis model.

Detailed Methodology:

  • Animals: Male C57BL/6J mice are typically used.

  • Induction of Fibrosis: Mice are administered an intraperitoneal (i.p.) injection of a 10% solution of CCl4 in olive oil at a dose of 1-2 mL/kg body weight, twice a week for a period of 6-8 weeks.[10][11]

  • This compound Administration: this compound is administered orally by gavage at specified doses (e.g., 20, 40, 80 mg/kg) daily or on a schedule concurrent with CCl4 administration.[1]

  • Assessment of Liver Injury:

    • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using standard assay kits.

    • Histological Analysis: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the degree of fibrosis.[8]

    • Immunohistochemistry/Western Blot: Expression of α-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1α1) are quantified to assess hepatic stellate cell activation. Protein levels of GSK-3β, phospho-GSK-3β, and β-catenin are determined to elucidate the signaling pathway.[1][2]

    • Fibrosis Indices: Serum levels of type 3 procollagen (PIIINP), laminin (LN), and hyaluronic acid (HA) are measured as markers of liver fibrosis.[1]

Comparison with Alternatives in the CCl4 Model

Silymarin: A well-established hepatoprotective agent derived from milk thistle, Silymarin has been shown to reduce liver inflammation and fibrosis in CCl4-induced models.[3] Its mechanisms include antioxidant, anti-inflammatory, and anti-fibrotic effects.[3] In studies, Silymarin administration significantly reduced collagen deposition and the expression of α-SMA in the livers of CCl4-treated mice.[3][12]

N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) (GSH) and is a standard treatment for acetaminophen-induced liver injury. In CCl4-induced liver injury models, NAC has been shown to decrease serum ALT and AST levels and reduce oxidative stress by increasing GSH content and superoxide (B77818) dismutase (SOD) activity.[4][5][13] Its protective mechanism is linked to the activation of the Nrf2/HO-1 antioxidant pathway.[4][13]

Efficacy of this compound in Other Liver Injury Models

Currently, there is a lack of published research on the efficacy of this compound in other common models of liver injury, such as:

  • Acetaminophen (APAP)-Induced Liver Injury: A model of acute, dose-dependent hepatotoxicity.

  • Alcoholic Liver Disease (ALD): Models that mimic the effects of chronic alcohol consumption.

  • Non-alcoholic Fatty Liver Disease (NAFLD): Models induced by high-fat diets that replicate metabolic syndrome-related liver damage.

Further research is warranted to explore the therapeutic potential of this compound in these clinically relevant models of liver disease.

Conclusion

References

A Comparative Guide to Analytical Methods for Hastatoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of iridoid glycosides, the accurate quantification of Hastatoside is critical. This guide provides an objective comparison of the two primary analytical techniques for its detection: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate method is contingent upon the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Performance Comparison of Analytical Methods

The performance of analytical methods is evaluated based on several key validation parameters. While specific data for this compound is consolidated from analyses of structurally similar iridoid glycosides, the following table summarizes the expected performance characteristics of HPLC-DAD and UPLC-MS/MS methods. UPLC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-DAD.

ParameterHPLC-DAD / HPLC-PDAUPLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.3 µg/mL< 3 ng/mL
Limit of Quantification (LOQ) 0.4 - 0.9 µg/mL[1]2.6 - 27.57 ng/mL
Linearity (r²) ≥ 0.999[1][2]≥ 0.993 - 0.999
Precision (RSD%) < 4%[1]< 4.5%
Accuracy (Recovery %) 92.33% - 116.72%[1]95.32% - 99.86%
Selectivity Good; based on retention time and UV spectra.Excellent; based on retention time and mass transitions.
Throughput ModerateHigh
Cost LowerHigher

Note: Data for HPLC-DAD is based on the validated analysis of Geniposide, a structurally related iridoid glycoside.[1] Data for UPLC-MS/MS is based on a validated method for other iridoid glycosides.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical procedure.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Extraction Extraction (e.g., Sonication with Methanol) Filtration Filtration (0.22 µm Syringe Filter) Extraction->Filtration Chromatography Chromatographic Separation (HPLC or UPLC) Filtration->Chromatography Detection Detection (DAD or MS/MS) Chromatography->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

A generalized workflow for the analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both HPLC-DAD and UPLC-MS/MS methods, synthesized from established procedures for iridoid glycoside analysis.

HPLC-DAD Method

This method is suitable for routine quantification and quality control where high sensitivity is not the primary requirement. The protocol is based on a validated method for the iridoid glycoside Geniposide.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., plant extract) in methanol (B129727) to a known concentration (e.g., 20 mg/mL).[3]

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array Detector (PDA) or Diode-Array Detector (DAD).[1]

    • Column: Reverse-phase C18 column (e.g., SunFire® C18, 4.6 × 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution using 0.1% aqueous phosphoric acid (A) and acetonitrile (B52724) (B) is common.[2] An alternative is 0.05% aqueous formic acid and methanol.[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 28 - 30°C.[1][2]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: Iridoid glycosides like this compound are typically monitored around 238 nm.[2]

  • Data Analysis:

    • Identify the this compound peak by comparing the retention time with that of a certified reference standard.

    • Construct a calibration curve by injecting a series of standard solutions of known concentrations.

    • Quantify this compound in the samples by integrating the peak area and interpolating from the calibration curve. The linearity of the calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999.[1][2]

UPLC-MS/MS Method

This method is ideal for analyses requiring high sensitivity and selectivity, such as in bioanalytical studies or the detection of trace amounts of this compound.

  • Sample Preparation:

    • Follow the same extraction and filtration steps as in the HPLC-DAD method. Due to the high sensitivity of the method, further dilution of the sample may be necessary.

    • For bioanalytical samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) is required, followed by centrifugation and filtration of the supernatant.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source.

    • Column: A UPLC C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained around 40-50°C.

    • Ionization Mode: ESI, often in negative mode for iridoid glycosides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard. This provides excellent selectivity and sensitivity.

  • Data Analysis:

    • Optimize the MRM transitions for this compound using a standard solution.

    • Develop a calibration curve using the peak area ratio of the analyte to an internal standard.

    • The method should be validated for linearity, precision, accuracy, and matrix effects to ensure reliable quantification.[4] The method's precision, measured as the relative standard deviation (RSD), is generally expected to be within 4.5%, with recovery rates between 95.32% and 99.86%.

References

Unveiling the Cooperative Power of Verbena's Phytochemicals: A Guide to the Synergistic Potential of Hastatoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of phytochemicals within a single plant is paramount for unlocking novel therapeutic strategies. Verbena officinalis (Vervain), a plant with a long history in traditional medicine, presents a compelling case for the study of synergistic interactions. This guide focuses on the potential synergistic effects of hastatoside, an iridoid glycoside, with other bioactive compounds found in Verbena, offering insights into their combined therapeutic promise.

While direct experimental data on the synergistic effects of isolated this compound with other specific Verbena compounds remains an area ripe for exploration, existing research on Verbena extracts and related compounds strongly suggests a cooperative action between its constituents. The complex mixture of iridoids, phenylethanoid glycosides, and flavonoids within the plant likely work in concert to produce its observed pharmacological effects.

The Case for Synergy: Insights from Verbena officinalis Research

A study on an ethanol (B145695) extract of Verbena officinalis identified this compound, verbenalin, acteoside, luteolin, apigenin, and hispidulin (B1673257) as its main components. This extract demonstrated significant neuroprotective effects in a model of ischemic stroke. Intriguingly, a novel formula named VALAH, comprising verbenalin, acteoside, luteolin, apigenin, and hispidulin, was found to exhibit superior efficacy compared to each individual component, pointing towards a synergistic or additive effect. This finding highlights the potential for enhanced therapeutic outcomes when these compounds are combined.

Furthermore, general statements in the scientific literature suggest that the various compounds in Verbena infusions, including iridoids like this compound and verbenalin, phenylpropanoids, and flavonoids, interact synergistically to produce their preclinical effects.

Potential Synergistic Combinations and Their Mechanisms

Based on the known biological activities of this compound and other prominent Verbena compounds, several potential synergistic interactions can be hypothesized:

  • This compound and Verbenalin: As both are iridoid glycosides with reported anti-inflammatory and neuroprotective properties, their combination could lead to enhanced efficacy in managing neuroinflammatory conditions. They may act on complementary pathways involved in inflammation and neuronal survival.

  • This compound and Verbascoside: Verbascoside, a phenylethanoid glycoside, is a potent antioxidant. Its combination with the anti-inflammatory this compound could provide a dual-pronged approach to conditions where both oxidative stress and inflammation are key pathological factors.

  • This compound and Flavonoids (Luteolin, Apigenin): Flavonoids are well-known for their anti-inflammatory and antioxidant activities. A synergistic interaction with this compound could result in a more potent anti-inflammatory response by modulating multiple signaling pathways, such as NF-κB and MAPK.

Quantitative Data on Synergistic Effects of Verbena Compounds

While specific quantitative data for this compound combinations is not yet available, the following table summarizes the composition of the synergistic VALAH formula, providing a valuable reference for the relative proportions of compounds that have demonstrated cooperative effects.

CompoundClass
VerbenalinIridoid Glycoside
ActeosidePhenylethanoid Glycoside
LuteolinFlavonoid
ApigeninFlavonoid
HispidulinFlavonoid

Table 1: Bioactive Components of the Synergistic VALAH Formula from Verbena officinalis

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other Verbena compounds, standardized experimental protocols are essential. The following methodologies are widely accepted in pharmacological research.

Isobolographic Analysis

This method provides a graphical representation of drug interactions.

  • Determine Dose-Response Curves: Establish the dose-response curves for this compound and the other compound individually to determine their respective IC50 values (the concentration that produces 50% of the maximum inhibitory effect).

  • Construct the Isobologram: Plot the IC50 value of this compound on the x-axis and the IC50 value of the other compound on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Test Combinations: Prepare fixed-ratio combinations of the two compounds (e.g., 1:1, 1:3, 3:1 based on their IC50 ratios) and determine the concentrations of these combinations that produce the 50% inhibitory effect.

  • Analyze the Results: Plot the experimental IC50 values of the combinations on the isobologram.

    • Synergy: Points falling below the line of additivity.

    • Additivity: Points falling on the line of additivity.

    • Antagonism: Points falling above the line of additivity.

Combination Index (CI) Method

The CI method, based on the median-effect principle, offers a quantitative measure of the interaction.

  • Calculate the Combination Index: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of compound 1 and compound 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the compounds in combination that produce the same effect.

  • Interpret the CI Value:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing the Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by the synergistic action of Verbena compounds and a general workflow for assessing these interactions.

Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_compounds Verbena Compounds Stimulus LPS IKK IKK Stimulus->IKK Activates MAPK MAPKs (p38, JNK, ERK) Stimulus->MAPK Activates This compound This compound This compound->IKK Inhibits OtherCompound Other Verbena Compounds (e.g., Verbenalin, Verbascoside, Flavonoids) NFkB NF-κB (p65/p50) OtherCompound->NFkB Inhibits Translocation OtherCompound->MAPK Inhibits IKB IκBα IKK->IKB Phosphorylates IKB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Experimental Workflow start Start: Hypothesis of Synergy step1 Step 1: Individual Compound Dose-Response Assays (e.g., Cell Viability, Cytokine Production) start->step1 step2 Step 2: Determine IC50 Values for this compound and Other Verbena Compounds step1->step2 step3 Step 3: Combination Studies (Fixed Ratios) step2->step3 step4a Isobolographic Analysis step3->step4a step4b Combination Index (CI) Calculation step3->step4b step5 Step 4: Data Analysis and Interpretation step4a->step5 step4b->step5 result1 Synergy step5->result1 CI < 1 or Point below line result2 Additivity step5->result2 CI = 1 or Point on line result3 Antagonism step5->result3 CI > 1 or Point above line step6 Step 5: Mechanistic Studies (e.g., Western Blot, qPCR on Signaling Pathways) result1->step6 end Conclusion: Elucidation of Synergistic Interaction step6->end

Safety Operating Guide

Proper Disposal of Hastatoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Hastatoside, ensuring compliance with standard laboratory safety protocols and environmental regulations. The procedural guidance herein is intended for researchers, scientists, and drug development professionals.

This compound Safety and Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Classification, Labelling and Packaging (CLP) regulation.[1] However, it is restricted to professional users, and its toxicological properties have not been fully evaluated.[1] Therefore, standard laboratory precautions should be observed during handling and disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number50816-24-5[1]
Molecular FormulaC17H24O11Selleck Chemicals
Molecular Weight404.37 g/mol Selleck Chemicals
SolubilitySoluble in DMSO, Water, and EthanolSelleck Chemicals
Recommended Storage2-8 °C, in the dark, in well-sealed receptacles[1]
FlammabilityProduct is not flammable[1]
Explosive PropertiesProduct does not present an explosion hazard[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Disposal Procedures for this compound

The following step-by-step procedures are recommended for the disposal of this compound and its containers.

3.1. Disposal of Unused or Waste this compound (Solid)

Given that this compound is not classified as hazardous, small quantities of solid waste can be disposed of as non-hazardous chemical waste. However, always adhere to local and institutional regulations.

Experimental Protocol for Disposal of Small Spills:

  • Containment: In case of a small spill, avoid the formation of dust.[1]

  • Collection: Mechanically pick up the spilled solid material using a scoop or spatula.[1]

  • Packaging: Place the collected material into a clearly labeled, sealed container for waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, ethanol) and absorbent material. Dispose of the cleaning materials as chemical waste.

3.2. Disposal of this compound Solutions

For dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, contingent upon local regulations for non-hazardous waste.

Protocol for Disposal of Dilute Aqueous Solutions:

  • Verification: Confirm that the solution only contains this compound and water, with no other hazardous chemicals.

  • Dilution: Further dilute the solution with copious amounts of water.

  • Disposal: Pour the diluted solution down the drain, followed by a significant amount of running water to ensure it is thoroughly flushed from the plumbing system.

3.3. Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Collection of Rinsate: Collect the rinsate and dispose of it as a dilute chemical waste solution, as described in section 3.2.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Deface or remove the original label to prevent misidentification.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

HastatosideDisposal start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid Mechanically Collect solid_waste->collect_solid check_concentration Is it a Dilute Aqueous Solution? liquid_waste->check_concentration triple_rinse Triple Rinse Container container_waste->triple_rinse package_solid Package and Label as Non-Hazardous Chemical Waste collect_solid->package_solid dispose_solid Dispose according to Institutional Guidelines package_solid->dispose_solid hazardous_liquid Treat as Chemical Waste check_concentration->hazardous_liquid No dispose_sewer Dispose Down Sanitary Sewer with Copious Water check_concentration->dispose_sewer Yes hazardous_liquid->package_solid dispose_rinsate Dispose of Rinsate as Dilute Aqueous Solution triple_rinse->dispose_rinsate dispose_container Dispose of Rinsed Container in Lab Recycling triple_rinse->dispose_container dispose_rinsate->dispose_sewer

Caption: this compound Disposal Decision Workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and local environmental regulations before proceeding.

References

Personal protective equipment for handling Hastatoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with incompletely characterized toxicological profiles. Hastatoside, while not classified as a hazardous substance under current regulations, requires careful handling due to its unevaluated toxicological properties.[1] Adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE.[2] The following table summarizes the recommended PPE for handling this compound powder and solutions.

Equipment Specification Purpose Standard
Hand Protection Nitrile glovesProtects against skin contact and incidental splashes. Double gloving may be appropriate for extended handling.ASTM D6319
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.ANSI Z87.1
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling powders outside of a certified chemical fume hood to prevent inhalation.NIOSH-approved

Operational Plan: Step-by-Step Handling Procedures

A designated area within the laboratory should be established for handling this compound.[3] This area should be clearly marked and equipped with the necessary safety and containment equipment.

Preparation and Weighing:

  • Work Area Preparation: Before handling, ensure the designated workspace, typically a certified chemical fume hood, is clean and uncluttered. Line the work surface with absorbent bench paper.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the powdered form of this compound, do so within a chemical fume hood to minimize the risk of inhalation.[3] Use anti-static tools if necessary.

  • Solution Preparation: To prepare solutions, add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.

Experimental Use:

  • Containment: All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: Have a spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste properly. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Personal Hygiene: After handling this compound, and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.[4] Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Dispose of unused this compound powder, contaminated PPE (gloves, bench paper, etc.), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound may be permissible for drain disposal depending on local regulations and the absence of other hazardous components. However, it is best practice to collect all liquid waste containing this compound in a sealed, labeled waste container.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[5]

Container Labeling and Storage:

All waste containers must be clearly labeled with the contents, including "this compound Waste," and the appropriate hazard warnings (even if minimal).[6] Waste containers should be kept closed when not in use and stored in a designated secondary containment area away from incompatible materials.

Final Disposal:

Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

Below is a diagram illustrating the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder In Fume Hood Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Dispose of Waste->Remove PPE & Wash Hands

Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.